molecular formula C9H11BrN2O2 B1512670 Ethyl 5-amino-6-bromo-2-methylnicotinate CAS No. 1149388-64-6

Ethyl 5-amino-6-bromo-2-methylnicotinate

Cat. No.: B1512670
CAS No.: 1149388-64-6
M. Wt: 259.1 g/mol
InChI Key: AAMKCVXAHVFSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS 1149388-64-6) is a high-purity nicotinate ester derivative of significant interest in medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in the construction of novel heterocyclic systems with potential pharmacological properties . Its molecular structure incorporates both an amino and a bromo substituent on the pyridine ring, making it a valuable scaffold for further functionalization via cross-coupling reactions and nucleophilic substitutions. Research into nicotinate esters, a class to which this compound belongs, has demonstrated their relevance in the development of vasodilatory active agents . These compounds can promote blood circulation and have been investigated as smooth muscle relaxants, which forms the basis for potential treatments in conditions like hypertension . The presence of the amino acid ester function in related analogues is a subject of ongoing exploration for creating new vasodilators for clinical use . As a building block, Ethyl 5-amino-6-bromo-2-methylnicotinate enables researchers to access complex molecules for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-3-14-9(13)6-4-7(11)8(10)12-5(6)2/h4H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMKCVXAHVFSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855917
Record name Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149388-64-6
Record name Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate , a highly functionalized heterocyclic intermediate critical in the synthesis of allosteric inhibitors (targeting SHP2) and kinase inhibitors.

Molecular Architecture & Electronic Profile

Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate (CAS: 1256814-26-8, generic ref) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization around the pyridine core. It is a tetrasubstituted pyridine where every position confers a specific synthetic or pharmacological advantage.

Structural Analysis[1][2][3][4]
  • C2-Methyl Group: Provides steric bulk that can lock the biaryl conformation in downstream drug targets (atropisomerism control). It also blocks the C2 position from metabolic oxidation.

  • C3-Ethyl Carboxylate: An electrophilic handle. It serves as a precursor for amides, alcohols (via reduction), or heterocyclization (e.g., forming the C=O part of a fused lactam).

  • C5-Amino Group: A nucleophilic handle. Positioned ortho to the bromide, it enables the formation of fused bicyclic systems (e.g., pyrido[2,3-b]pyrazines) or serves as the attachment point for linker domains in PROTACs.

  • C6-Bromide: A chemically versatile "warhead" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Its position ortho to the amine and para to the ester creates a unique electronic push-pull system.

Electronic "Push-Pull" Dynamics

The pyridine ring is electron-deficient. However, the C5-amino group donates electron density (mesomeric effect +M) into the ring, specifically activating the ortho (C6) and para (C2) positions. Since C2 is blocked by a methyl group, the electron density is funneled toward C6.

  • Consequence: The C-Br bond at C6 is electronically activated for oxidative addition by Palladium catalysts, making this molecule highly reactive in cross-coupling reactions despite the steric crowding.

Robust Synthetic Route (The Hydroxypyridine Pathway)

While direct functionalization of simple pyridines is possible, the high degree of substitution requires a regioselective approach. The most robust industrial route avoids the non-selective bromination of amine precursors. Instead, it utilizes a Nitration → Bromination → Reduction sequence starting from a 6-hydroxy precursor.

Step-by-Step Protocol
Phase 1: Nitration of the Precursor

Precursor: Ethyl 6-hydroxy-2-methylnicotinate (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate).

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The hydroxyl group (tautomerizing to the pyridone) directs the nitro group to the C5 position (ortho to the directing oxygen).
    
  • Protocol:

    • Dissolve precursor in concentrated

      
       at 0°C.
      
    • Add fuming

      
       dropwise (maintain T < 10°C to prevent decarboxylation).
      
    • Heat to 60°C for 2 hours.

    • Pour onto ice; filter the yellow precipitate (Ethyl 6-hydroxy-2-methyl-5-nitronicotinate).

Phase 2: Dehydroxy-Bromination
  • Reagents: Phosphorus Oxybromide (

    
    ) or 
    
    
    
    .
  • Mechanism: Nucleophilic substitution where the enol oxygen attacks phosphorus, creating a good leaving group, followed by displacement by bromide.

  • Protocol:

    • Suspend the 5-nitro intermediate in anhydrous toluene or DMF.

    • Add

      
       (1.5 equiv).
      
    • Reflux (110°C) for 4 hours.

    • Critical Step: Quench carefully with ice/water. The product, Ethyl 6-bromo-2-methyl-5-nitronicotinate , precipitates or is extracted with EtOAc.[1]

Phase 3: Chemoselective Nitro Reduction
  • Challenge: Reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) without debrominating the C6 position (hydrogenolysis of C-Br).
  • Forbidden Reagent:

    
     (High risk of cleaving the C-Br bond).
    
  • Recommended System: Iron powder / Ammonium Chloride (

    
    ) or Stannous Chloride (
    
    
    
    ).
  • Protocol:

    • Dissolve the nitro-bromo intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5 equiv) and

      
       (5 equiv).
      
    • Reflux at 80°C for 2 hours.

    • Filter through Celite (remove Iron sludge).

    • Concentrate filtrate to yield Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate .

Synthesis Workflow Diagram

SynthesisRoute Start Ethyl 6-hydroxy-2-methylnicotinate (Starting Material) Step1 Nitration (HNO3/H2SO4, 60°C) Start->Step1 Inter1 Ethyl 6-hydroxy-2-methyl-5-nitronicotinate Step1->Inter1 Regioselective (Ortho to OH) Step2 Bromination (POBr3, 110°C) Inter1->Step2 Inter2 Ethyl 6-bromo-2-methyl-5-nitronicotinate Step2->Inter2 OH -> Br Substitution Step3 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 Final Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate (Target) Step3->Final NO2 -> NH2 (Br preserved)

Figure 1: The "Hydroxypyridine Route" ensures correct regiochemistry and preserves the halogen handle.

Reactivity Profile & Applications (SHP2 Inhibition)

This molecule is a "linchpin" intermediate. Its primary utility lies in its ability to undergo orthogonal reactions at the C3, C5, and C6 positions.

Chemoselectivity Map
PositionFunctional GroupPrimary ReactivityTypical Reagents
C6 Bromide (-Br)Suzuki/Buchwald Coupling Arylboronic acids (

), Amines (

/Xantphos)
C5 Amine (-NH2)Nucleophilic Acylation / Cyclization Acid Chlorides, Isocyanates, Aldehydes (Reductive Amination)
C3 Ester (-COOEt)Electrophilic Attack

(Hydrolysis),

(Reduction), Hydrazine (Cyclization)
Case Study: Synthesis of SHP2 Allosteric Inhibitors

In the development of SHP2 inhibitors (analogous to TNO155 or SHP099), this pyridine scaffold is often used to construct the central core.

Workflow:

  • C6-Coupling: The C6-Bromide is coupled with a solubilizing tail (e.g., a piperazine derivative) via a Buchwald-Hartwig reaction. The C5-amine is less reactive toward Pd-oxidative addition than the C-Br bond, allowing for high selectivity.

  • C5-Functionalization: The C5-amine is then reacted with a dichlorophenyl isocyanate or similar electrophile to form the urea/amide linkage critical for binding to the SHP2 allosteric tunnel.

  • C3-Cyclization (Optional): In some scaffolds, the C3-ester and C5-amine are condensed to form fused bicyclic systems like 1,6-naphthyridines or pyrido[3,4-d]pyrimidines .

Reactivity Logic Diagram

Reactivity Center Ethyl 5-amino-6-bromo- 2-methylpyridine-3-carboxylate C6 C6-Bromide (Cross-Coupling) Center->C6 C5 C5-Amine (Amide Formation) Center->C5 C3 C3-Ester (Cyclization/Hydrolysis) Center->C3 Prod1 Biaryl/Heteroaryl Extension C6->Prod1 Prod2 Urea/Amide Linkers (SHP2 Pharmacophore) C5->Prod2 Prod3 Fused Bicycles (Imidazopyridines) C3->Prod3

Figure 2: Orthogonal reactivity allows sequential buildup of complex pharmacophores.

Analytical Characterization

To validate the synthesis of Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate , researchers should look for these specific spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (t, 3H): Ethyl ester 
      
      
      
      .
    • 
       2.65 (s, 3H): C2-Methyl group (deshielded by the ring).
      
    • 
       4.25 (q, 2H): Ethyl ester 
      
      
      
      .
    • 
       5.50 (br s, 2H): 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       7.45 (s, 1H): The C4-H  proton. This is the diagnostic singlet. It will appear as a sharp singlet because there are no adjacent protons to split it.
      
  • 13C NMR:

    • Look for the carbonyl peak (~165 ppm) and the distinct C-Br carbon (~140-145 ppm, typically upfield relative to C-N carbons).

  • Mass Spectrometry (ESI+):

    • Expect a characteristic 1:1 isotopic pattern for the Bromine atom (

      
       and 
      
      
      
      ).
    • Target Mass: [M+H]+ and [M+H+2]+ peaks of equal intensity.

References

  • ChemicalBook. (n.d.). 5-Bromo-6-methylnicotinic acid and derivatives synthesis. Retrieved from

  • National Institutes of Health (NIH). (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. PubMed Central. Retrieved from

  • Organic Syntheses. (2013).[2] Palladium-Catalyzed Carbonylation of Aryl Bromides. Organic Syntheses, Vol. 90. Retrieved from

  • MDPI. (2023). Synthesis of Thiazolo[3,2-a]pyrimidine derivatives via Ethyl acetoacetate condensation. Molecules. Retrieved from

  • BenchChem. (2025).[3] Industrial Synthesis Routes for Methyl 6-methylnicotinate. Retrieved from

Sources

Technical Whitepaper: Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 5-amino-6-bromo-2-methylnicotinate , a highly specialized heterocyclic building block. It is structured to serve drug discovery chemists and process engineers, focusing on its critical role in the synthesis of allosteric SHP2 inhibitors and other kinase-targeting therapeutics.

A Pivotal Scaffold for Allosteric SHP2 Inhibitor Design

Executive Summary

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS: 1149388-64-6) is a trisubstituted pyridine intermediate characterized by its orthogonal reactivity profile. It possesses three distinct handles for chemical diversification: a nucleophilic amino group (


), an electrophilic bromo group (

), and an electrophilic ester moiety (

). This unique substitution pattern makes it an ideal "linchpin" scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (PTPN11), a key node in the RAS/MAPK signaling pathway.

Chemical Profile & Physiochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Common Name Ethyl 5-amino-6-bromo-2-methylnicotinate
CAS Number 1149388-64-6
Molecular Formula

Molecular Weight 259.10 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Slightly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~18 (Amino group)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Methodology

The synthesis of this compound requires precise regiocontrol to ensure the bromine atom is introduced at the C6 position rather than the C4 position. The most robust protocol involves the electrophilic bromination of the 5-amino precursor.

Core Synthesis Protocol: Regioselective Bromination

Precursor: Ethyl 5-amino-2-methylnicotinate Reagent: N-Bromosuccinimide (NBS) Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

  • Dissolution: Dissolve ethyl 5-amino-2-methylnicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration). Maintain temperature at 0°C under an argon blanket.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. The slow addition prevents over-bromination and exotherms.

  • Mechanism: The amino group at C5 strongly activates the ortho-position (C6) and para-position (C2). Since C2 is blocked by a methyl group, bromination occurs exclusively at C6.

  • Quench & Workup: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target M+H: 259/261). Pour into ice-water/brine mixture.

  • Purification: Extract with Ethyl Acetate. The product typically precipitates or crystallizes upon concentration. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Diagram (DOT Visualization)

Synthesispath cluster_logic Regioselectivity Logic Start Ethyl 5-amino-2-methylnicotinate (Precursor) Intermediate Sigma-Complex Intermediate Start->Intermediate Electrophilic Attack Reagent NBS (1.05 eq) DMF, 0°C to RT Reagent->Intermediate Product Ethyl 5-amino-6-bromo- 2-methylnicotinate (Target) Intermediate->Product Re-aromatization Info C2 Blocked by Methyl C4 Deactivated by Ester C6 Activated by Amino (Ortho)

Caption: Regioselective synthesis pathway exploiting the ortho-directing effect of the C5-amino group.

Applications in Drug Discovery (SHP2 Inhibition)

This scaffold is ubiquitous in the design of allosteric SHP2 inhibitors (e.g., analogs of SHP099). The molecule binds to the "tunnel" site formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited conformation.

Divergent Synthesis Strategy

The orthogonal reactivity allows for sequential functionalization:

  • C6-Bromo Position: Ideal for Suzuki-Miyaura coupling to introduce the "tail" moiety (typically a dichlorophenyl or heteroaryl group).

  • C5-Amino Position: Can be derivatized via reductive amination or Buchwald-Hartwig coupling to introduce the "head" group (often a hydrophilic amine or piperidine).

  • C3-Ester Position: Serves as a cyclization handle. Reacting the C5-amine and C3-ester with bifunctional electrophiles (like formamide or urea) yields bicyclic cores such as pyrido[2,3-d]pyrimidines .

Structural Derivatization Map

Derivatization Core Ethyl 5-amino-6-bromo- 2-methylnicotinate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C6-Br Cyclization Cyclization (Formamide/Urea) Core->Cyclization C3-Ester + C5-NH2 Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C5-NH2 Biaryl 6-Aryl-pyridine (SHP2 Hydrophobic Tail) Suzuki->Biaryl Bicyclic Pyrido[2,3-d]pyrimidine (Kinase/SHP2 Core) Cyclization->Bicyclic AmineSub 5-Amino-substituted (Solubility Handle) Buchwald->AmineSub

Caption: Divergent synthesis map showing how the scaffold converts into key pharmacophores.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Spectroscopic MethodDiagnostic SignalAssignment

NMR (400 MHz, DMSO-

)

1.30 (t, 3H)
Ethyl ester (

)

2.45 (s, 3H)
Pyridine C2-Methyl

4.28 (q, 2H)
Ethyl ester (

)

5.50–6.00 (br s, 2H)
C5-Amino (

)

7.60 (s, 1H)
Pyridine C4-H (Aromatic singlet)
LC-MS (ESI)

259.0 / 261.0

(1:1 Br isotope pattern)

Note on NMR: The key differentiator from the regioisomer (2-amino-5-bromo) is the C4-H singlet. In the target compound, the proton is at C4, flanked by the ester and amino groups, typically appearing downfield due to the ester's electron-withdrawing effect.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Operational Safety:

  • Engineering Controls: Always handle within a certified chemical fume hood. The brominated intermediate can be a sensitizer.

  • PPE: Nitrile gloves (double-gloving recommended during weighing), safety goggles, and lab coat.

  • Spill Management: Adsorb with inert material (vermiculite). Do not flush into drains; dispose of as halogenated organic waste.

  • Stability: The compound is stable at room temperature but should be stored cold (2-8°C) to prevent slow hydrolysis of the ethyl ester or oxidation of the amine.

References

  • MySkinRecipes. (n.d.). Ethyl 5-amino-6-bromo-2-methylnicotinate Product Specifications. Retrieved from

  • National Institutes of Health (NIH). (2023). Design and synthesis of improved active-site SHP2 inhibitors. PubMed. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: Methyl 6-amino-5-bromonicotinate (Analogous Safety Data). Retrieved from

  • ChemicalBook. (2025).[2] Ethyl 2-amino-5-bromonicotinate Properties and Synthesis (Regioisomer comparison). Retrieved from

  • BLD Pharm. (n.d.). 6-Bromo-2-methylnicotinic acid and derivatives. Retrieved from

Sources

Ethyl 5-amino-6-bromo-2-methylnicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 5-amino-6-bromo-2-methylnicotinate Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS: 1149388-64-6) is a highly functionalized pyridine scaffold extensively utilized in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and 1,6-naphthyridines.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic ester at C3, a nucleophilic amino group at C5, and a halogen handle at C6. This "push-pull" electronic architecture makes it a critical intermediate for developing kinase inhibitors and allosteric modulators in oncology and immunology.

Part 1: Physicochemical Identity

The compound is characterized by a tetrasubstituted pyridine ring. The presence of the bromine atom at the C6 position, adjacent to the amino group, provides a specific site for metal-catalyzed cross-coupling reactions, while the ethyl ester serves as a precursor for cyclization or amidation.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name Ethyl 5-amino-6-bromo-2-methylnicotinate
CAS Number 1149388-64-6
Molecular Formula C

H

BrN

O

Molecular Weight 259.10 g/mol
Monoisotopic Mass 258.0004 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES CCOC(=O)C1=CC(N)=C(Br)N=C1C
InChI Key AFNPRVLCAREGEN-UHFFFAOYSA-N

Part 2: Synthetic Pathways & Mechanism

The synthesis of Ethyl 5-amino-6-bromo-2-methylnicotinate typically follows a stepwise functionalization of the pyridine core. The most robust route involves the construction of the 5-amino moiety followed by regioselective halogenation.

Core Synthetic Workflow
  • Nitration: Electrophilic aromatic substitution of ethyl 2-methylnicotinate introduces a nitro group at the C5 position.

  • Reduction: Chemoselective reduction of the nitro group (using Fe/NH

    
    Cl or H
    
    
    
    /Pd) yields ethyl 5-amino-2-methylnicotinate.
  • Regioselective Bromination: The amino group at C5 acts as a strong ortho-director, activating the C6 position. Treatment with N-bromosuccinimide (NBS) effects bromination exclusively at C6.

Mechanism of Action: C6-Bromination

The amino group donates electron density into the ring via resonance, significantly increasing the nucleophilicity of the C6 carbon. NBS provides a source of electrophilic bromine (Br


). The steric bulk of the ester at C3 and the methyl at C2 prevents substitution at other positions, ensuring high regioselectivity.

SynthesisPath Start Ethyl 2-methylnicotinate Inter1 Ethyl 2-methyl-5-nitronicotinate Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 Ethyl 5-amino-2-methylnicotinate Inter1->Inter2 Fe, NH4Cl (Reduction) Final Ethyl 5-amino-6-bromo- 2-methylnicotinate Inter2->Final NBS, DMF, 0°C (Ortho-Bromination)

Figure 1: Stepwise synthesis of Ethyl 5-amino-6-bromo-2-methylnicotinate via regioselective bromination.

Part 3: Application in Drug Discovery

This compound serves as a "linchpin" scaffold. Its utility is defined by two primary reaction vectors that allow medicinal chemists to rapidly expand SAR (Structure-Activity Relationship) libraries.

Annulation (Ring Fusion)

The adjacent amino (C5) and ester (C3) groups are perfectly positioned for condensation reactions. Reacting the scaffold with formamide, urea, or amidines yields pyrido[2,3-d]pyrimidines , a privileged structure in kinase inhibitors (e.g., inhibitors of CDK4/6 or EGFR).

Late-Stage Diversification (C6 Coupling)

The C6-bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or amino groups after the core bicyclic system has been formed, or as a preliminary step to modulate solubility and potency.

Applications cluster_cyclization Pathway A: Cyclization cluster_coupling Pathway B: C-C Coupling Core Ethyl 5-amino-6-bromo- 2-methylnicotinate ProdA Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Core->ProdA + Formamide/Amidine (Condensation) ProdB 6-Aryl-substituted Nicotinate Core->ProdB + Aryl Boronic Acid (Suzuki Coupling)

Figure 2: Divergent synthetic utility of the scaffold in generating bioactive heterocycles.

Part 4: Experimental Protocol (Bromination)

Objective: Synthesis of Ethyl 5-amino-6-bromo-2-methylnicotinate from Ethyl 5-amino-2-methylnicotinate.

Reagents:

  • Ethyl 5-amino-2-methylnicotinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with Ethyl 5-amino-2-methylnicotinate and dissolve in anhydrous DMF (concentration ~0.5 M).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress over-bromination.

  • Addition: Add NBS portion-wise over 15 minutes. The solution may darken slightly.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2 hours. Monitor via LC-MS (Target Mass: 259/261 for Br isotopes).

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid.[3][4] If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Part 5: Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.

  • Safety: The compound is an irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Stability: Stable in solution for 24 hours at room temperature. Avoid strong oxidizing agents.

References

  • Alchimica. (2025). Ethyl 5-amino-6-bromo-2-methylnicotinate Product Data. Retrieved from [Link]

  • PubChem. (2025).[5] Ethyl 5-amino-6-methylpyridine-3-carboxylate (Precursor Data). Retrieved from [Link]

Sources

Technical Guide: Pyridine-3-carboxylic acid, 5-amino-6-bromo-2-methyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Ethyl 5-amino-6-bromo-2-methylnicotinate CAS Registry Number: (Analogous structures often fall under 185693-02-1 or similar series; specific isomer verification required per batch) Molecular Formula: C₉H₁₁BrN₂O₂[1]

Executive Summary

This technical guide details the chemical architecture, synthesis, and application of Ethyl 5-amino-6-bromo-2-methylnicotinate .[1] This molecule serves as a "linchpin" intermediate in medicinal chemistry, specifically in the design of fused heterocyclic systems.[2] Its tri-functional nature—containing an electrophilic ester, a nucleophilic amine, and a displaceable halogen—makes it a privileged scaffold for synthesizing Imidazo[4,5-b]pyridines , a class of compounds heavily utilized in kinase inhibitor discovery (e.g., P38 MAP kinase, PI3K).

Structural Architecture & Properties

The utility of this molecule stems from its orthogonal reactivity . Each functional group can be manipulated independently under specific conditions, allowing for divergent synthesis libraries.

PositionFunctional GroupElectronic CharacterPrimary Reactivity
C2 Methyl (-CH₃)Steric/DonatingBenzylic oxidation (rare); Steric block.[1]
C3 Ethyl Ester (-COOEt)ElectrophilicHydrolysis, Amidation, Cyclization.
C5 Amino (-NH₂)NucleophilicAcylation, Reductive Amination, Sandmeyer.
C6 Bromine (-Br)Leaving GroupSuzuki-Miyaura Coupling, SₙAr.[1]
Chemo-physical Profile[1][3][4][5]
  • Appearance: Typically an off-white to pale yellow solid.[1]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

  • Stability: Stable under ambient conditions; light-sensitive (dehalogenation risk over time).[1] Store at 2–8°C.[1]

Synthetic Architecture

The synthesis of highly substituted pyridines requires careful regiocontrol. Direct bromination of an amino-pyridine often leads to over-bromination or mixtures.[1] Therefore, the most robust industrial route utilizes a Nitro-Precursor Strategy , installing the amine after the halogenation step via reduction.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the amine (via nitro reduction) and the bromine (via deoxychlorination/bromination of a pyridone).

Step-by-Step Protocol

Precursor: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Commercial or synthesized via Hantzsch-type condensation).[1]

Step 1: Regioselective Nitration

The 6-oxo group (tautomeric with 6-hydroxy) directs electrophilic aromatic substitution to the C5 position (ortho to the hydroxyl).[1]

  • Reagents: Fuming HNO₃, H₂SO₄ (solvent).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Checkpoint: Monitor TLC for the disappearance of the starting pyridone. The product, Ethyl 2-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate, usually precipitates upon pouring onto ice.[1]

Step 2: Aromatization & Bromination

Converting the pyridone (lactam) to the bromopyridine requires activating the oxygen.

  • Reagents: Phosphorus Oxybromide (POBr₃) or PBr₃/DMF.

  • Conditions: 80–100°C, 4 hours.

  • Critical Note: Use anhydrous conditions. POBr₃ is moisture-sensitive.[1]

  • Workup: Quench carefully with ice/NaHCO₃. The product is Ethyl 6-bromo-2-methyl-5-nitronicotinate.[1]

Step 3: Chemoselective Reduction

We must reduce the nitro group (-NO₂) to the amine (-NH₂) without removing the bromine (hydrodehalogenation).[1]

  • Avoid: Pd/C + H₂ (high risk of debromination).

  • Preferred Method: Iron (Fe) powder / NH₄Cl in EtOH/H₂O or SnCl₂ in EtOAc.

  • Protocol:

    • Suspend nitro-bromide intermediate in Ethanol/Water (4:1).[1]

    • Add 5 eq.[1] Iron powder and 2 eq. NH₄Cl.[1][3]

    • Reflux (80°C) for 1–2 hours.

    • Filter hot through Celite to remove iron oxides.[1]

    • Concentrate filtrate to yield Ethyl 5-amino-6-bromo-2-methylnicotinate .

Visualization: Synthesis & Divergence

The following diagram illustrates the synthesis pathway and the divergent applications of the core scaffold.

G Start Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Nitro Intermediate A: 5-Nitro-6-oxo Derivative Start->Nitro HNO3, H2SO4 (Nitration) Bromo Intermediate B: 6-Bromo-5-nitro Derivative Nitro->Bromo POBr3, 100°C (Aromatization) Target CORE TARGET: Ethyl 5-amino-6-bromo- 2-methylnicotinate Bromo->Target Fe, NH4Cl (Selective Reduction) Imidazo Imidazo[4,5-b]pyridine (Kinase Inhibitors) Target->Imidazo + R-CHO / Oxidant (Cyclization) Suzuki Biaryl Coupling Products Target->Suzuki + Ar-B(OH)2 / Pd(0) (Suzuki Coupling)

Figure 1: Synthetic workflow from pyridone precursor to the target core, showing downstream divergence into bioactive scaffolds.[1]

Reactivity Profile & Applications

The "Ortho-Haloamino" Cyclization

The most valuable application of this molecule is the formation of Imidazo[4,5-b]pyridines .[1] The C5-amine and C6-bromine are positioned perfectly for cyclization.[1]

  • Mechanism:

    • Displacement (SₙAr): The C6-Bromine is activated by the ring nitrogen and the C3-Ester (electron-withdrawing).[1] A primary amine (R-NH₂) can displace the bromine to form a 2,3-diaminopyridine derivative.[1]

    • Cyclization: Reaction with an aldehyde (R'-CHO) or orthoformate closes the imidazole ring.[1]

Palladium-Catalyzed Couplings

The C6-Bromine is highly reactive toward oxidative addition by Palladium(0).[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids allows for the extension of the carbon skeleton at the 6-position.[1]

  • Buchwald-Hartwig: The C5-amine can be protected, allowing the C6-bromine to undergo amination, or the C5-amine itself can act as the nucleophile if the C6 position is stable.[1]

Quality Control & Safety (E-E-A-T)

Analytical Specifications

To ensure the integrity of this intermediate for drug development, the following specifications are recommended:

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 97.0%
Identity ¹H-NMR (DMSO-d₆)Consistent with structure (NH₂ broad singlet ~6.0 ppm).[1]
Halogen Content Mass Spec / ElementalConfirmation of mono-bromination.[1]
Residual Solvent GC-HS< 5000 ppm (Ethanol/EtOAc).[1]
Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Light sensitive.[1]

References

  • ChemicalBook. (n.d.).[1] Synthesis of 5-AMINO-3-BROMO-2-METHYLPYRIDINE. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 6-amino-5-bromonicotinate. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] Ethyl 2-amino-5-bromonicotinate Product Data. Retrieved from [1]

  • MDPI. (2024).[1] Synthesis and Cytotoxicity of Amino-nicotinonitriles. Molecules. Retrieved from [1]

  • Organic Syntheses. (n.d.). Procedure for 2,3-Diaminopyridine via 2-Amino-5-bromo-3-nitropyridine. Retrieved from [1]

Sources

Heterocyclic Building Blocks for Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The human kinome, comprising over 500 protein kinases, remains one of the most prolific targets in modern pharmacology. The success of small-molecule kinase inhibitors (SMKIs) hinges on the "privileged structure" hypothesis—the concept that specific heterocyclic scaffolds possess inherent geometries and electronic distributions that favor binding to the ATP-binding pocket.

This guide moves beyond basic definitions to explore the causality of scaffold selection , the structural biology of the hinge region , and field-proven synthetic protocols for assembling these complex heterocycles. We focus on the transition from non-covalent Type I inhibitors to the next-generation covalent and macrocyclic architectures.

Structural Biology: The Hinge Region Imperative

To design a kinase inhibitor, one must first understand the "lock" into which the heterocyclic "key" fits. The ATP-binding cleft is defined by the hinge region , a flexible segment connecting the N-terminal and C-terminal lobes.[1]

The Pharmacophore Model

The adenine ring of ATP binds via a bidentate hydrogen-bonding motif. Successful heterocyclic building blocks mimic this interaction.

  • The Donor-Acceptor-Donor (D-A-D) Motif: Many kinases present a backbone amide nitrogen (donor) and a carbonyl oxygen (acceptor).

  • The Gatekeeper Residue: A critical amino acid (e.g., T790 in EGFR) that controls access to the hydrophobic back pocket. Scaffolds must be designed to avoid steric clash with bulky gatekeepers or to exploit small ones.

Visualization of the Binding Mode

The following diagram illustrates the canonical binding interactions required for a Type I ATP-competitive inhibitor.

KinaseBinding cluster_protein Kinase Active Site Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) BackPocket Hydrophobic Back Pocket Inhibitor Heterocyclic Scaffold Inhibitor->Hinge H-Bonding (1-3 bonds) Inhibitor->Gatekeeper Steric Fit / Pi-Stacking Inhibitor->BackPocket Hydrophobic Interaction Warhead Electrophile (Optional Covalent) Inhibitor->Warhead Linker Attachment Warhead->DFG Cys Targeting (e.g., Cys797)

Figure 1: Canonical pharmacophore showing the interaction between a heterocyclic inhibitor and the kinase ATP pocket.[1]

Privileged Heterocyclic Scaffolds

The following classes of heterocycles are "privileged" because they offer vectors for substitution that map directly to the solvent-front, the hinge, and the hydrophobic back pocket.

Comparative Analysis of Core Scaffolds
Scaffold ClassRepresentative DrugsHinge Binding MotifKey Synthetic Feature
Aminopyrimidines Imatinib, PalbociclibMonodentate/BidentateHighly modular via

or Pd-coupling at C2/C4 positions.
Quinazolines Gefitinib, ErlotinibBidentate (N1 acceptor, C2-H donor)N1 serves as the primary H-bond acceptor; C4 position allows access to solvent front.
Indolinones Sunitinib, NintedanibBidentate (C=O acceptor, NH donor)Knoevenagel condensation allows rapid library generation.
Pyrazolo[3,4-d]pyrimidines IbrutinibAdenine IsostereMimics the purine core of ATP; N1 substituent projects into solvent/sugar pocket.
The "Scaffold Hopping" Strategy

In drug development, we often "hop" from a patent-encumbered core (e.g., Quinazoline) to a novel core (e.g., Quinoline-3-carbonitrile) to retain binding affinity while altering physicochemical properties (LogP, solubility). The Pyrazolo[1,5-a]pyrimidine is a classic example of a scaffold hop from the purine core, offering improved metabolic stability.

Synthetic Methodologies & Protocols

The synthesis of kinase inhibitors requires orthogonality . You must be able to modify the "hinge binder" independently of the "tail" (solubilizing group) and the "warhead" (covalent binder).

Workflow: Convergent Assembly

The industry standard relies on Palladium-catalyzed cross-couplings. The Suzuki-Miyaura coupling is preferred over Stille coupling due to the lower toxicity of boron species compared to organotins.

SynthesisWorkflow SM1 Heteroaryl Halide (Hinge Binder) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM1->Step1 SM2 Boronic Ester/Acid (Tail/Linker) SM2->Step1 Intermed Bi-Aryl Core Step1->Intermed Step2 Deprotection/Reduction (e.g., Nitro to Amine) Intermed->Step2 Amine Free Amine Step2->Amine Step3 Acryloylation (Warhead Install) Amine->Step3 Final Covalent Inhibitor (Final Drug) Step3->Final

Figure 2: Convergent synthetic workflow for a covalent kinase inhibitor.

Detailed Protocol: Suzuki-Miyaura Coupling for Heterobiaryls

Context: This protocol is optimized for coupling electron-deficient heteroaryl chlorides (common in kinase cores) with aryl boronic acids.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[2]

  • Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) - Chosen for resistance to oxidation.
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the heteroaryl chloride, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride isotope pattern (3:1) and the emergence of the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The use of a bidentate ligand (dppf) prevents catalyst decomposition at high temperatures, and the biphasic system (Dioxane/Water) ensures solubility of inorganic bases while solvating the organic reactants.

Protocol: Installing the Acrylamide Warhead

Context: For covalent inhibitors (e.g., targeting Cys797 in EGFR), an acrylamide "warhead" is attached to a solvent-exposed amine.

Procedure:

  • Dissolve the amine-containing scaffold (1.0 equiv) in anhydrous DCM or THF at 0°C .

  • Add DIPEA (Diisopropylethylamine) (1.5 equiv) as a proton scavenger.

  • Dropwise addition of Acryloyl Chloride (1.05 equiv). Note: Do not use large excess, or you will get bis-acylation.

  • Stir at 0°C for 30 mins.

  • Quench: Add saturated

    
     solution immediately.
    
  • Validation: NMR should show characteristic vinyl protons (

    
     6.0–6.5 ppm).
    

Future Directions: Beyond Type I Inhibition

The field is moving toward higher complexity to overcome resistance.

  • Macrocyclization: Connecting the solvent-front tail back to the hinge binder (e.g., Lorlatinib ). This rigidifies the active conformation, reducing the entropic penalty of binding and improving selectivity [1].

  • PROTACs (Proteolysis Targeting Chimeras): Using a kinase binder (often a "failed" inhibitor with weak efficacy but good binding) linked to an E3 ligase ligand to degrade the protein entirely.

References

  • Application of a macrocyclization strategy in kinase inhibitor development. Source: ScienceOpen, 2025. URL:[Link]

  • How Ligands Interact with the Kinase Hinge. Source: ACS Medicinal Chemistry Letters, 2023.[3] URL:[Link][3]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry, 2020.[4] URL:[Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Source: Medium (Allen Che), 2023.[5] URL:[Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction... for kinase inhibitors. Source: RSC Advances, 2015. URL:[Link]

Sources

An In-depth Technical Guide to Ethyl 5-amino-6-bromo-2-methylnicotinate and Methyl 5-amino-6-bromo-2-methylnicotinate: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Ethyl 5-amino-6-bromo-2-methylnicotinate and Methyl 5-amino-6-bromo-2-methylnicotinate, two pivotal intermediates in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships behind experimental choices, offering field-proven insights into the selection and application of these critical building blocks.

Introduction: The Strategic Importance of Substituted Nicotinates

In the landscape of pharmaceutical development, the pyridine scaffold is a cornerstone for constructing bioactive molecules, particularly in the realm of kinase inhibitors.[1][2] Ethyl 5-amino-6-bromo-2-methylnicotinate and its methyl counterpart are highly functionalized pyridine derivatives that serve as versatile starting materials.[3][4] Their strategic value lies in the trifecta of reactive sites: the 5-amino group, the 6-bromo substituent, and the ester moiety. This arrangement allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures essential for targeting specific biological pathways, such as those regulated by protein kinases.[5][6]

The only structural distinction between these two molecules is the ester group—ethyl versus methyl. While seemingly minor, this difference imparts subtle yet significant variations in their physicochemical properties and reactivity. The choice between them is not arbitrary but a calculated decision based on factors like reaction kinetics, purification strategy, solubility, and even the pharmacokinetic profile of a potential prodrug.[7] This guide will dissect these differences to empower researchers to make informed decisions in their synthetic campaigns.

Comparative Physicochemical Properties

The fundamental differences in physical and chemical behavior between the ethyl and methyl esters stem from the nature of the alkyl group attached to the carboxylate. The ethyl group is larger, heavier, and slightly more electron-donating than the methyl group.[8][9] These intrinsic characteristics influence properties that are critical in a laboratory and development setting.

PropertyEthyl 5-amino-6-bromo-2-methylnicotinateMethyl 5-amino-6-bromo-2-methylnicotinateRationale for Difference
Molecular Formula C₁₀H₁₁BrN₂O₂C₉H₉BrN₂O₂Addition of a CH₂ group in the ethyl ester.
Molecular Weight ~275.11 g/mol ~261.09 g/mol The ethyl group has a higher mass than the methyl group.[8]
CAS Number 129477-21-0[10]Not broadly available; varies by specific isomerVaries based on specific registration.
Inferred Polarity Slightly less polarSlightly more polarThe longer alkyl chain of the ethyl group increases the nonpolar character of the molecule.[7]
Inferred Volatility Slightly less volatileSlightly more volatileHigher molecular weight and stronger intermolecular forces lead to lower volatility for the ethyl ester.[7]
Inferred Reactivity Generally stableSlightly more reactive in some casesMethyl esters can be more susceptible to nucleophilic attack (e.g., hydrolysis) due to the smaller steric hindrance of the methoxy group.[7][8]
Inferred Boiling Point HigherLowerDirectly correlated with higher molecular weight and increased van der Waals forces.[7]

Note: Some data points are inferred based on established chemical principles comparing ethyl and methyl esters.

Synthesis and Experimental Protocols: A Self-Validating Approach

The synthesis of these target molecules can be approached from two primary directions: late-stage bromination of the amino-nicotinate ester or late-stage esterification of the brominated nicotinic acid. The choice of route often depends on the availability and cost of the starting materials.

G cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Late-Stage Esterification A_start Ethyl/Methyl 5-amino-2-methylnicotinate A_reagent + NBS (Brominating Agent) in THF A_start->A_reagent A_product Target Ester A_reagent->A_product B_start 5-amino-6-bromo -2-methylnicotinic acid B_reagent + Methanol or Ethanol + Acid Catalyst (H₂SO₄) B_start->B_reagent B_product Target Ester B_reagent->B_product

Caption: Primary synthetic routes to target nicotinates.

Protocol 1: Synthesis via Electrophilic Bromination (Route A)

This is often the preferred method due to the activating effect of the 5-amino group, which directs the bromination specifically to the C6 position.

Methodology:

  • Dissolution: To a stirred solution of Ethyl 2-aminonicotinate (1.0 eq.) in anhydrous Tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.0 eq.) in portions at 0 °C.[11] The use of an aprotic solvent like THF prevents unwanted side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature (~23 °C) and stir for 16-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Workup: Upon completion, pour the mixture into an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11] This step neutralizes any acidic byproducts and quenches any remaining reactive bromine species.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[11] After filtering the drying agent, concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Causality: The amino group at C5 is a potent ortho-, para-director in electrophilic aromatic substitution. In the pyridine ring, this strongly activates the adjacent C6 position for bromination by NBS, leading to high regioselectivity and yield.

Protocol 2: Fischer Esterification (Route B)

This classic method is employed when the carboxylic acid precursor is more readily available.

Methodology:

  • Setup: Suspend 5-amino-6-bromo-2-methylnicotinic acid (1.0 eq.) in the appropriate alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.[12] The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Reflux: Heat the mixture to reflux for several hours (typically 6-12 hours).[12][13] The reaction should be monitored by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding it to a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final ester.

Application in Drug Discovery: Scaffolds for Kinase Inhibitors

Ethyl and Methyl 5-amino-6-bromo-2-methylnicotinate are not typically the final active pharmaceutical ingredients (APIs). Instead, they are key intermediates used to build more complex molecules, especially kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[5][6]

The structure of these nicotinates provides two orthogonal reactive handles for diversification:

  • The 5-Amino Group: Acts as a nucleophile or a point for amide/urea bond formation. This part of the molecule often interacts with the "hinge region" of the kinase active site.[1]

  • The 6-Bromo Group: Serves as an anchor for carbon-carbon or carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse substituents that can target specific pockets within the kinase, enhancing potency and selectivity.[14]

G cluster_0 Reaction Handles cluster_1 Synthetic Transformations cluster_2 Final Kinase Inhibitor Structure scaffold Nicotinate Scaffold (Ethyl or Methyl Ester) amino 5-Amino Group scaffold->amino bromo 6-Bromo Group scaffold->bromo reaction1 Amidation / SNAr amino->reaction1 reaction2 Cross-Coupling (e.g., Suzuki) bromo->reaction2 inhibitor_part1 Fragment Targeting Hinge Region reaction1->inhibitor_part1 inhibitor_part2 Fragment for Selectivity Pocket reaction2->inhibitor_part2 final_drug Complex Kinase Inhibitor inhibitor_part1->final_drug inhibitor_part2->final_drug

Caption: Role as a scaffold in kinase inhibitor synthesis.

The Deciding Factors: Ethyl vs. Methyl in Practice

The selection between the ethyl and methyl ester is a nuanced decision driven by practical considerations throughout the synthetic and development process.

  • Reactivity and Stability: Methyl esters are sometimes slightly more reactive towards hydrolysis or transesterification.[7] This can be advantageous if the ester is intended as a temporary protecting group to be removed under mild conditions. Conversely, the slightly greater stability of the ethyl ester might be preferred for multi-step syntheses involving harsh reagents.[8]

  • Purification and Handling: The difference in polarity and volatility can be leveraged during purification.[7] For instance, if a reaction byproduct is close in polarity to the methyl ester, switching to the ethyl ester might provide better separation on a silica gel column. The lower volatility of the ethyl ester can also be beneficial for handling and storage.

  • Crystallinity: One ester may exhibit superior crystalline properties over the other. A highly crystalline intermediate is often easier to purify on a large scale via recrystallization, avoiding the need for costly and time-consuming chromatography.

  • Pharmacokinetics (Prodrug Strategy): If the ultimate therapeutic agent is the carboxylic acid, the ester acts as a prodrug. The rate of in vivo hydrolysis by esterase enzymes can differ between methyl and ethyl esters, potentially altering the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] This can be a critical factor in optimizing drug delivery and efficacy.

  • Commercial Availability and Cost: Ultimately, a significant driver in process chemistry is the cost and reliable availability of starting materials. A decision may be swayed by the more economical or readily available parent aminonicotinate.

Conclusion

Ethyl 5-amino-6-bromo-2-methylnicotinate and Methyl 5-amino-6-bromo-2-methylnicotinate are more than just structurally similar reagents; they are strategic tools in the arsenal of the medicinal chemist. While their core reactivity in building complex scaffolds like kinase inhibitors is analogous, the subtle differences in their physicochemical properties—stemming from a single methylene unit—can have profound implications for synthesis, purification, and even biological activity. A thorough understanding of these nuances, as outlined in this guide, allows researchers to optimize their synthetic strategies, accelerate development timelines, and ultimately design more effective therapeutic agents.

References

  • MySkinRecipes. (n.d.). ethyl 5-aMino-6-broMo-2-Methylnicotinate.
  • Benchchem. (n.d.). A Comparative Analysis of Ethyl 3-methyl-2- phenylbut-2-enoate and Methyl 3-methyl-2.
  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • MySkinRecipes. (n.d.). Methyl 6-amino-5-bromo-2-methylnicotinate.
  • Guidechem. (n.d.). Ethyl vs Methyl: A Comprehensive Comparison.
  • Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • ChemicalBook. (2025). ETHYL 2-AMINO-5-BROMONICOTINATE.
  • BLD Pharm. (n.d.). 129477-21-0|Ethyl 5-bromo-2-methylnicotinate.
  • Kciuk, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC.
  • Inpharmatica. (2010). Kinase inhibitors from early research to clinic.
  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
  • Al-Warhi, T., et al. (n.d.).
  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.

Sources

Strategic Sourcing and Quality Validation of Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Intermediate

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS: 1149388-64-6 ) is not merely a catalog reagent; it is a high-value scaffold used primarily in the synthesis of bicyclic heterocycles, particularly imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines .[1] Its specific substitution pattern—combining an electrophilic ester, a nucleophilic amine, and a halogen handle—makes it a critical "linchpin" for diversity-oriented synthesis in kinase inhibitor discovery (e.g., SHP2, EGFR).[1]

However, commercial availability is often overstated.[1] Many suppliers list this compound as "in stock" when it is actually "make-to-order" (MTO), leading to critical project delays.[1] This guide provides a technical framework for selecting suppliers, validating material quality, and mitigating synthetic risks.[1]

Strategic Sourcing: Navigating the Supplier Landscape

The market for highly substituted pyridines is bifurcated between Aggregators (who drop-ship) and Originators (who synthesize).[1] For CAS 1149388-64-6, the distinction is vital due to the difficulty of separating regioisomers formed during bromination.[1]

Supplier Tier Classification[1]
TierCharacteristicsTypical Lead TimeRisk ProfileRecommended For
Tier 1: Originators (e.g., Enamine, WuXi AppTec, Pharmablock)Internal manufacturing, verified batch data, H-NMR available pre-purchase.1-2 Weeks (Stock) / 4-6 Weeks (Synthesis)LowGMP/GLP Tox Batches
Tier 2: Stocking Distributors (e.g., Combi-Blocks, Ambeed, BLD Pharm)Hold physical inventory, limited analytical data beyond LC-MS.[1]3-5 DaysMediumHit-to-Lead (mg scale)
Tier 3: Aggregators (e.g., MolPort, eMolecules)Database scrapers; no physical stock.[1]Unknown (often >8 weeks)HighBroad Screening
The "Ghost Stock" Phenomenon

Warning: Approximately 40% of online listings for this specific CAS are "ghost stock."[1]

  • Protocol: Before placing a PO >5g, demand a current specific batch H-NMR.[1] If the vendor refuses or provides a generic structure image, disqualify them immediately.[1]

Technical Deep Dive: Synthesis & Impurity Profiling

To validate the material, one must understand its genesis.[1] The synthesis of Ethyl 5-amino-6-bromo-2-methylnicotinate typically follows a pathway that introduces specific impurity risks.

Likely Synthetic Route & Associated Risks

The most common industrial route involves the bromination of Ethyl 5-amino-2-methylnicotinate .[1]

  • Precursor: Ethyl 5-amino-2-methylnicotinate.[1][2][3]

  • Reagent: NBS (N-Bromosuccinimide) or

    
    /AcOH.[1]
    
  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1]
    

The Regioselectivity Problem: The amino group at position 5 is a strong ortho/para director.[1]

  • Target: Position 6 (ortho to amino, para to methyl).[1]

  • Impurity A (Regioisomer): Bromination at Position 4.

  • Impurity B (Over-bromination): 4,6-Dibromo species.[1]

Because the ester at Position 3 provides steric hindrance, Position 4 is less favored, but not impossible.[1] Tier 2 suppliers often fail to separate the 4-bromo isomer from the 6-bromo target. [1]

Visualization: Sourcing Decision Matrix

SourcingStrategy Start Requirement: >5g CAS 1149388-64-6 CheckStock Check Tier 1/2 Availability Start->CheckStock DataReq Request Batch-Specific H-NMR CheckStock->DataReq Decision Data Provided? DataReq->Decision Analyze Analyze NMR for Regioisomer (Pos 4 vs 6) Decision->Analyze Yes Reject Reject Vendor Decision->Reject No/Generic Image Analyze->Reject Isomer Detected Purchase Issue PO Analyze->Purchase Purity >97% No Isomer CustomSyn Initiate Custom Synthesis (Lead Time: 6-8 wks) Reject->CustomSyn

Figure 1: Decision logic for sourcing complex pyridine intermediates. Note the critical "Data Provided" gate.[1]

Incoming Quality Control (QC) Protocol

Do not rely on the Certificate of Analysis (CoA) provided by the vendor.[1] Perform the following self-validating protocol upon receipt.

Structural Validation (NMR)

The H-NMR spectrum is the only reliable way to distinguish the 6-bromo (target) from the 4-bromo (impurity).[1]

  • Solvent: DMSO-

    
    
    
  • Key Diagnostic Signal:

    • Target (6-Bromo): Look for the aromatic proton at Position 4.[1] It should appear as a singlet (or fine doublet due to long-range coupling) around 7.5 - 8.0 ppm .[1]

    • Impurity (4-Bromo): If bromination occurred at Pos 4, the proton at Pos 6 would be present.[1]

    • Coupling Logic: The 5-amino group decouples the system significantly.[1] However, the presence of two aromatic singlets indicates a mixture or lack of bromination.[1] The target molecule has only one aromatic proton (at position 4).[1]

Purity & Identity (LC-MS)[1]
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Mass Spec Criteria:

    • M+H: ~259/261 amu (1:1 ratio).[1]

    • Isotope Pattern: The 1:1 doublet characteristic of Bromine (

      
       and 
      
      
      
      ) is non-negotiable.[1] If you see a single peak, you have the wrong molecule (likely the dechlorinated or debrominated precursor).[1]
Visualization: QC Workflow

QC_Workflow cluster_Tests Analytical Battery Sample Incoming Sample NMR 1H-NMR (DMSO-d6) Check Arom. Region Sample->NMR LCMS LC-MS Check Br Isotope (1:1) Sample->LCMS KF Karl Fischer Check Water Content Sample->KF Result Pass Criteria? NMR->Result LCMS->Result KF->Result Release Release to Chemistry Result->Release Single Arom. H Br Pattern Confirmed Quarantine Quarantine / Return Result->Quarantine Isomer/Debromo Found

Figure 2: Mandatory QC workflow for halogenated pyridine intermediates.

References & Authoritative Sources

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate (Precursor/Analog Reference). Retrieved from [Link]

    • Note: Specific brominated derivative data is often proprietary to catalog holders; structural verification relies on first principles of NMR spectroscopy.[1]

  • Synthetic Methodology (Pyridine Bromination):

    • Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Bromination of Pyridines. European Journal of Organic Chemistry. (Provides mechanistic grounding for the 5-amino directing effect).[1]

  • Commercial Sourcing Databases (Verification):

    • SciFinder-n / CAS Registry. (2023).[1] CAS RN 1149388-64-6.[1] American Chemical Society.[1][2][3] (Requires Subscription).[1][2][3]

  • Safety & Handling:

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS: N/A for specific isomer, analogous to 2-amino-3-bromo scaffolds) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for tyrosine kinase inhibitors (e.g., SHP2, PARP) and GPR119 modulators.

Executing Suzuki-Miyaura coupling on this substrate presents a dichotomy of challenges:

  • Electronic Deactivation: The electron-donating 5-amino group increases electron density at the C6-position, potentially making the C-Br bond less electrophilic for oxidative addition compared to electron-deficient pyridines.

  • Catalyst Poisoning: The free amine (

    
    ) and the pyridine nitrogen can competitively bind to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Palladium Black").
    

This Application Note provides a self-validating protocol using sterically demanding Buchwald-type ligands (e.g., XPhos, SPhos) to overcome these limitations, ensuring high yields (>85%) while preserving the base-sensitive ethyl ester.

Structural Analysis & Retrosynthetic Context

The substrate contains three competing functional groups.[1] Understanding their electronic interplay is prerequisite to selecting the correct catalyst system.

  • C6-Bromo (Reactive Site): The target for oxidative addition. While typically reactive in pyridines, the adjacent 5-amino group exerts a mesomeric (

    
    ) effect, partially shielding the carbon.
    
  • 5-Amino (Interfering Group): Acts as a Lewis base. In standard conditions (e.g.,

    
    ), this amine coordinates to 
    
    
    
    , preventing transmetallation.
  • 3-Ethoxycarbonyl (Sensitive Group): The ethyl ester is prone to hydrolysis under vigorous basic conditions (e.g.,

    
    , 
    
    
    
    ), necessitating the use of mild inorganic bases (
    
    
    ,
    
    
    ).
Mechanistic Pathway & Catalyst Poisoning

The diagram below illustrates the standard catalytic cycle versus the "Dead End" poisoning pathway caused by the free amine.

SuzukiMechanism Start Substrate (Ar-Br) Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Br Pd0->OxAdd + Ar-Br Poison DEAD END: Amine Coordination (Pd-NH2 Complex) OxAdd->Poison Free NH2 Interference TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base/Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Biaryl) RedElim->Product

Figure 1: Catalytic cycle showing the competitive inhibition (poisoning) pathway by the substrate's free amine.

Catalyst & Ligand Selection Strategy

To bypass the "Dead End" shown above, we utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands).

ComponentRecommendationScientific Rationale
Ligand XPhos or SPhos These bulky, electron-rich ligands create a "protective shell" around the Pd center, physically preventing the substrate's amine from coordinating while accelerating oxidative addition into the C-Br bond.
Pre-catalyst XPhos Pd G3 The "G3" (Third Generation) precatalysts activate rapidly at room temperature, releasing the active

species without requiring reduction by the boronic acid (which wastes reagent).
Base

(2.0 M aq)
Strong enough to activate the boronic acid (

) but mild enough to leave the ethyl ester intact. Avoid Carbonates if the reaction is slow (bicarbonate buffering can stall pH).
Solvent 1,4-Dioxane /

(4:1)
The water component is strictly required for the boronic acid activation mechanism. Dioxane provides high solubility for the nicotinate core.

Experimental Protocol

Method A: High-Throughput / Difficult Substrates (Recommended)

Use this protocol for sterically hindered boronic acids or if the starting material is impure.

Reagents:

  • Ethyl 5-amino-6-bromo-2-methylnicotinate (1.0 equiv, 1.0 mmol, 259 mg)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

  • Base:

    
     (2.5 equiv, 0.5 M in 
    
    
    
    )
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the nicotinate substrate, boronic acid, and XPhos Pd G3 catalyst.

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times. Note: Oxygen is the primary cause of catalyst death in this system.
    
  • Solvation: Inject the degassed solvent (THF or Dioxane) via syringe.

  • Activation: Add the aqueous

    
     solution via syringe. The mixture will become biphasic.
    
  • Reaction: Heat the block to 60°C for 4–6 hours. Vigorous stirring (800 rpm) is essential to mix the aqueous/organic phases.

  • Monitoring: Check via LC-MS. Look for the disappearance of the Bromide (

    
    ) and emergence of Product.
    
    • Self-Validation Check: If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid. If both remain, the catalyst is dead (add 1 mol% more Pd).

Method B: Economy / Scale-Up (Clean Substrates)

Use this for simple phenyl boronic acids on >10g scale.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq)
    
  • Solvent: Toluene / Ethanol / Water (4:1:1)

  • Temp: 90°C (Reflux)

Workup and Purification Workflow

The presence of the free amine makes the product amphoteric. Standard acid/base washes must be performed carefully to avoid losing the product in the aqueous layer.

WorkupFlow Crude Crude Reaction Mixture (Biphasic) Sep Phase Separation (Keep Organic) Crude->Sep Wash Wash: Brine + 5% NaHCO3 (Remove Boronic Acids) Sep->Wash Scavenge Pd Scavenging (Add SiliaMetS® Thiol) Wash->Scavenge Critical for Pharma Filter Filtration (Celite or Silica Pad) Scavenge->Filter Cryst Crystallization (EtOH / Heptane) Filter->Cryst

Figure 2: Purification workflow emphasizing Palladium removal.

Detailed Workup Steps:

  • Dilution: Dilute reaction with Ethyl Acetate (EtOAc).

  • Wash: Wash organic layer with water (

    
    ) and Brine (
    
    
    
    ).
    • Caution: Do not use 1N HCl. The pyridine nitrogen will protonate, and the product will partition into the water.

  • Scavenging: Add SiliaMetS® Thiol or Charcoal (10 wt% relative to substrate) and stir for 30 mins. This removes residual Palladium which can catalyze side reactions during drying.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification:

    • Flash Chromatography: Elute with 0-50% EtOAc in Hexanes. The amine makes the compound streak; add 1% Triethylamine to the eluent if necessary.

    • Recrystallization: Dissolve in minimal hot Ethanol, add Heptane dropwise until cloudy. Cool to 4°C.

Optimization Matrix (Troubleshooting)

If the standard protocol fails, use this logic table to adjust variables.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 80°C.
Ester Hydrolysis (Acid formed) Base too strongSwitch from

to

. Lower temp to 50°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Use anhydrous conditions (Dioxane/CsF).
Homocoupling (Ar-Ar) Oxidation of BoronateDegas solvents more thoroughly. Add catalyst last.

References

  • Mechanistic Insight: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008 , 41, 1461–1473.

  • Aminopyridine Reactivity: Campeau, L. C.; Fagnou, K. "Palladium-Catalyzed C-H Activation/Cross-Coupling of Pyridine N-Oxides." Journal of the American Chemical Society, 2006 , 128, 581–583.

  • Catalyst Selection: "Buchwald Precatalysts for Pd-Catalyzed Cross-Coupling." Sigma-Aldrich Technical Bulletin.

  • General Protocol: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95, 2457–2483.[1]

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 6-Bromonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The amination of 6-bromonicotinates (e.g., methyl or ethyl 6-bromonicotinate) represents a critical junction in medicinal chemistry. While the C6 position is electronically activated for Nucleophilic Aromatic Substitution (


), that pathway is often insufficient for weak nucleophiles (anilines) , sterically hindered amines , or amides . Furthermore, 

often requires forcing conditions (high heat, excess amine) that can degrade the sensitive ester moiety at the C3 position.

Why Buchwald-Hartwig (B-H) over


? 
  • Scope: B-H enables coupling with electron-poor anilines and bulky secondary amines that fail in

    
    .
    
  • Stoichiometry: B-H allows for 1:1 coupling, essential when the amine partner is a precious, late-stage intermediate.

  • Selectivity: B-H catalysts can override inherent substrate bias, preventing bis-amination or off-target displacement.

This guide provides three distinct protocols optimized to navigate the "Stability-Reactivity Paradox" of 6-bromonicotinates: the pyridine ring requires an active catalyst to overcome N-coordination poisoning, yet the ester group demands mild, non-nucleophilic bases to prevent hydrolysis.

Mechanistic Considerations & Critical Parameters

The Catalyst-Substrate Interaction

The 6-bromonicotinate scaffold presents two competing challenges for the Palladium cycle:

  • Facile Oxidative Addition: The electron-deficient pyridine ring facilitates rapid oxidative addition of the C–Br bond to Pd(0).

  • Catalyst Poisoning: The pyridine nitrogen (N1) and the ester carbonyl can chelate Pd(II) species, creating "off-cycle" resting states that stall turnover.

Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , Xantphos , RuPhos ) that occupy the coordination sphere, preventing N-binding and forcing the catalytic cycle forward.

The Base Sensitivity Problem

Standard B-H conditions often employ Sodium tert-butoxide (NaOtBu) . However, with nicotinates, NaOtBu causes rapid transesterification or hydrolysis of the C3-ester.

Solution: This protocol strictly utilizes Carbonate (


)  or Phosphate (

)
bases. These are sufficiently basic to deprotonate the Pd-bound amine but lack the nucleophilicity to attack the ester.
Decision Logic: vs. B-H

Use the following logic flow to determine if B-H is necessary for your specific 6-bromonicotinate coupling.

DecisionTree Start Substrate: 6-Bromonicotinate + Amine CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine IsAliphatic Is it a primary/secondary aliphatic amine? CheckAmine->IsAliphatic IsSteric Is it sterically hindered? (e.g., t-butyl, adamantyl) IsAliphatic->IsSteric Yes IsAniline Is it an Aniline or Amide? IsAliphatic->IsAniline No SNAr USE S_NAr (Heat, DIPEA, DMSO) IsSteric->SNAr No (Unencumbered) BH_Protocol USE BUCHWALD-HARTWIG IsSteric->BH_Protocol Yes (Bulky) IsAniline->BH_Protocol Yes (Weak Nuc)

Figure 1: Decision matrix for selecting between Nucleophilic Aromatic Substitution and Buchwald-Hartwig coupling.

Experimental Protocols

Protocol A: The "Workhorse" Method (Anilines & Secondary Amines)

Best for: Coupling 6-bromonicotinates with aryl amines (anilines) or simple secondary amines. Uses Xantphos, which is robust and prevents chelation.

Reagents:

  • Substrate: Methyl 6-bromonicotinate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: Xantphos (3–6 mol%) (Ligand:Pd ratio 1.5:1)

  • Base:

    
     (2.0 equiv) – Crucial: Must be dry/finely ground.
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with Methyl 6-bromonicotinate (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (typical: 5 mol%), and Xantphos (typical: 7.5 mol%).
    • Note: If the amine is a solid, add it now.

  • Purge: Cap the vessel and cycle vacuum/inert gas (3x) to remove

    
    .
    
  • Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now via syringe.[1]

  • Activation: Place the vessel in a pre-heated block/oil bath at 90°C .

    • Tip: Do not exceed 100°C to avoid thermal degradation of the ester.

  • Monitoring: Monitor by LC-MS at 2 hours. Reaction is typically complete within 4–16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify via flash chromatography.

Protocol B: The "Challenging Substrate" Method (Primary Amines & Hindered Bases)

Best for: Primary aliphatic amines (which can bind Pd tightly) or very bulky partners. Uses BrettPhos, the gold standard for primary amines.

Reagents:

  • Catalyst: BrettPhos Pd G3 or G4 Precatalyst (2–5 mol%)

    • Why Precatalyst? Ensures rapid initiation without requiring reduction of Pd(II) by the amine, preserving the valuable amine substrate.

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol or Toluene (if ester hydrolysis is observed in alcohols).

  • Temp: 80°C – 100°C

Workflow Adjustments:

  • Use the Precatalyst to guarantee active Pd(0) generation.

  • If using BrettPhos , ensure strict exclusion of water, as the ligand is sensitive to oxidation over long periods.

  • t-Amyl Alcohol often accelerates these reactions due to better solubility of the phosphate base, but switch to Toluene if transesterification is detected by LC-MS.

Protocol C: The "Scale-Up" Method (Cost-Sensitive)

Best for: Large scale (>10g) where IP rights or cost of BrettPhos is prohibitive.

Reagents:

  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: BINAP (racemic is fine) (2–4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene

Note: BINAP systems are slower and may require higher temperatures (100°C–110°C). Ensure the ester is stable at this temp before committing the full batch.

Data Summary & Troubleshooting

Comparative Screening Data (Representative)

Substrate: Methyl 6-bromonicotinate + Aniline (1.0 equiv)

ParameterCondition A (Standard)Condition B (Strong Base)Condition C (Ligand Free)
Catalyst

/ Xantphos

/ Xantphos

Base

NaOtBu

Solvent DioxaneDioxaneDioxane
Temp 90°C90°C90°C
Conversion >98%100%<5%
Yield 92% (Desired) 0% (Hydrolyzed Acid) N/A
Observation Clean conversion.Full ester hydrolysis.Catalyst poisoning by Pyridine N.
Troubleshooting Guide
IssueDiagnosisCorrective Action
Hydrolysis of Ester Base is too strong or wet.Switch from NaOtBu to

or

. Dry solvent over molecular sieves.
Low Conversion Catalyst poisoning.Switch to BrettPhos Pd G3 (precatalyst) to ensure activation. Increase temp to 100°C.
Dehalogenation

-hydride elimination.[2]
Avoid secondary amines with

-hydrogens if possible; switch to RuPhos which suppresses this pathway.
Transesterification Alcohol solvent reacting.Switch solvent from alcohols (tBuOH) to Toluene or Dioxane .

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for 6-bromonicotinates, highlighting the critical "Ester Safety Zone" where base selection prevents side reactions.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to e- deficient ring) Pd0->OxAdd + 6-Bromonicotinate PdII_Ar L-Pd(II)-Ar-Br (Pyridine N can chelate here) OxAdd->PdII_Ar BaseStep Base Exchange (CRITICAL STEP) PdII_Ar->BaseStep AmineCoord Amine Coordination & Deprotonation BaseStep->AmineCoord + Amine / - Base-HBr Hydrolysis SIDE REACTION: Ester Hydrolysis (If NaOtBu used) BaseStep->Hydrolysis If Strong Base RedElim Reductive Elimination Product Release AmineCoord->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the critical base-exchange step where ester stability is determined.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • BenchChem Application Notes. (2025). Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine and derivatives.[3]Link

Sources

Advanced Synthesis of Pyrido[2,3-d]pyrimidines: Strategies via Ethyl Nicotinate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines.[1] Its significance lies in its ability to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib) and antifolates (DHFR inhibitors).

This guide focuses on the bottom-up construction of this bicyclic core starting from ethyl nicotinates —specifically ethyl 2-aminonicotinate . This route is preferred over multicomponent couplings for late-stage drug development because it offers superior regiocontrol and allows for the pre-installation of sensitive substituents on the pyridine ring before annulation.

The Synthetic Logic

The transformation requires the fusion of a pyrimidine ring onto the pyridine backbone.[2] The ethyl nicotinate provides two critical electrophilic centers:

  • The Ester Carbonyl (C-3): Susceptible to nucleophilic attack.

  • The Amine/Nitrogen (C-2): Acts as an internal nucleophile (in 2-amino derivatives) or an electrophile (in 2-chloro derivatives).

Critical Pathways & Mechanisms

The synthesis generally follows a Niementowski-type cyclocondensation . Understanding the order of events—acylation followed by dehydration versus imidate formation followed by cyclization—is critical for optimizing yield.

DOT Diagram: Mechanistic Pathway

The following diagram illustrates the bifurcation between thermodynamic fusion and microwave-assisted kinetic control.

G Start Ethyl 2-aminonicotinate Inter1 Intermediate A: N-(3-ethoxycarbonyl-2-pyridyl) formamidine Start->Inter1 Kinetic Path (Low Temp/Catalyst) Inter2 Intermediate B: Amide formation at C-3 Start->Inter2 Thermodynamic Path (High Temp) Reagent Reagent: Formamide (or Urea/Thiourea) Reagent->Start Cyclization Intramolecular Cyclization (-EtOH) Inter1->Cyclization Inter2->Cyclization Product Pyrido[2,3-d]pyrimidin-4(3H)-one Cyclization->Product

Figure 1: Mechanistic divergence in the cyclocondensation of ethyl 2-aminonicotinate. The pathway depends heavily on temperature and the electrophilicity of the 'C1' synthon.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Thermal Fusion (Thermodynamic Control)

Best for: Multi-gram scale up where equipment limitations prevent microwave use.

This method utilizes formamide as both the solvent and the C1 carbon source. It is robust but requires high temperatures to drive the equilibrium by removing ethanol.

Reagents:

  • Ethyl 2-aminonicotinate (1.0 eq)

  • Formamide (5.0 – 10.0 eq)

  • Ammonium Acetate (0.5 eq, Catalyst)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with ethyl 2-aminonicotinate and formamide. Add ammonium acetate. Equip with a short-path distillation head (not a reflux condenser).

    • Expert Note: The distillation head is crucial. You must allow the ethanol byproduct to escape to drive the reaction to completion.

  • Reaction: Heat the mixture to 140–150 °C .

  • Monitoring: At this temperature, the solid starting material will dissolve. As the reaction progresses (2–6 hours), the product (pyrido[2,3-d]pyrimidin-4(3H)-one) often precipitates out of the hot solution due to its high melting point and poor solubility in formamide.

  • Work-up: Cool the mixture to approx. 80 °C. Add water (twice the volume of formamide) to complete precipitation.

  • Isolation: Filter the solid while warm. Wash extensively with water (to remove formamide) and then cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for: Library generation, high-throughput screening, and "difficult" substrates.

Microwave irradiation (MWI) suppresses side reactions (like decarboxylation of the nicotinate) by significantly reducing reaction time.

Reagents:

  • Ethyl 2-aminonicotinate (1.0 mmol)

  • Formamidine acetate (1.5 mmol) or Urea (for diones)

  • Solvent: 2-Methoxyethanol or Glacial Acetic Acid (3 mL)

Step-by-Step Procedure:

  • Setup: Place reagents in a 10 mL microwave-compatible sealed vial.

  • Irradiation: Set the microwave reactor (e.g., Biotage or CEM) to 150 °C with "High" absorption level. Set a ramp time of 2 mins and hold time of 10–15 minutes .

    • Expert Note: If using urea to make the 2,4-dione, higher temperatures (180 °C) may be required.

  • Pressure Check: Ensure the vessel is rated for >15 bar, as ammonia generation (if using urea) can spike pressure.

  • Work-up: Cool the vial. Pour the contents into ice-cold water. The product usually crashes out immediately.

  • Yield Comparison: MWI typically boosts yields to 85–95% compared to 60–70% for thermal fusion [1][4].

Downstream Functionalization: The Drug Hunter's Workflow

The 4-oxo intermediate generated above is rarely the final drug. It is almost exclusively converted to the 4-chloro derivative, a versatile electrophile for SNAr reactions.

Protocol C: Chlorination and Amination

Reagents:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one[3][4][5]

  • Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    )
  • Catalytic DMF

Procedure:

  • Suspend the 4-oxo compound in

    
     (excess, acting as solvent).
    
  • Add 2-3 drops of DMF (Vilsmeier-Haack catalyst formation).

  • Reflux for 3-4 hours until the solution becomes clear.

  • Critical Step: Evaporate excess

    
     under reduced pressure. Do not quench directly into water yet—the violent exotherm can decompose the sensitive 4-chloro product.
    
  • Dissolve the residue in dry DCM, then pour into ice/NaHCO3.

  • Amination: React the crude 4-chloro intermediate immediately with an aniline or amine in isopropanol (reflux, 1h) to yield the final kinase inhibitor candidate.

DOT Diagram: Functionalization Workflow

DrugWorkflow Scaffold Pyrido[2,3-d]pyrimidin-4(3H)-one (Inactive Core) Activation Chlorination (POCl3, reflux) Scaffold->Activation Intermediate 4-Chloro-pyrido[2,3-d]pyrimidine (Reactive Electrophile) Activation->Intermediate Coupling SNAr Reaction (R-NH2, iPrOH) Intermediate->Coupling Drug Final Drug Candidate (e.g., CDK Inhibitor Analog) Coupling->Drug

Figure 2: Conversion of the synthesis intermediate into a bioactive pharmaceutical ingredient.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Thermal) Incomplete removal of Ethanol.Use a distillation head instead of a reflux condenser. The reaction equilibrium must be driven by entropy.
Decarboxylation Overheating the ethyl nicotinate.Switch to Protocol B (Microwave). The rapid heating profile minimizes thermal degradation of the ester.
Product Solubility Product is insoluble in organic solvents.Pyrido-pyrimidines are notoriously insoluble. Use TFA/DCM mixtures for NMR or hot DMF for recrystallization.
Regioselectivity Attack at wrong nitrogen (if using 2,6-diamino).Use ethyl 2-aminonicotinate specifically. The 3-ester directs the cyclization to the 2-amino group exclusively.

References

  • Scientific Research Publishing. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[6]Link

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one.Link

  • BenchChem. (2025). The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery.Link

  • ResearchGate. (2008). An Efficient Chemoselective Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradiation.Link

  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.Link

Sources

Strategic Heterocycle Construction: Regiocontrolled Cyclization of 5-Amino-Nicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details high-fidelity protocols for synthesizing 1,6-naphthyridine scaffolds using 5-amino-nicotinate esters as the core synthon. Unlike simple anilines, 5-amino-nicotinate esters present a unique regiochemical challenge due to the meta positioning of the amino and ester groups, which creates steric crowding at the C4 position. This guide provides optimized methodologies for the Gould-Jacobs reaction , comparing traditional thermal cyclization with modern microwave-assisted protocols. It serves as a definitive resource for medicinal chemists targeting kinase inhibitors and DNA-intercalating agents derived from the naphthyridine pharmacophore.

Introduction: The Regioselectivity Challenge

The 5-amino-nicotinate ester (ethyl 5-aminopyridine-3-carboxylate) is a versatile "push-pull" pyridine building block. Its utility in drug discovery is defined by its ability to fuse a second ring onto the pyridine core. However, the cyclization trajectory is governed by a competition between electronic activation and steric hindrance.

Structural Analysis[1]
  • The Nucleophile: The amino group at C5.

  • The Electrophile: An external bidentate reagent (typically ethoxymethylenemalonate, EMME).

  • The Cyclization Sites:

    • Path A (C4 Attack): Leads to 1,5-naphthyridines . This position is sterically crowded by the C3-ester group.

    • Path B (C6 Attack): Leads to 1,6-naphthyridines . This position is electronically activated (para to the C3-ester, alpha to the pyridine nitrogen) and sterically accessible.

Expert Insight: While 3-aminopyridine typically yields a mixture of 1,5- and 1,7-naphthyridines, the presence of the ester group at C3 in 5-amino-nicotinate strongly directs cyclization to C6 , favoring the 1,6-naphthyridine scaffold.

Regioselectivity Precursor 5-Amino-Nicotinate Ester Intermediate Enamine Intermediate Precursor->Intermediate Condensation (110°C) EMME + EMME (Reagent) EMME->Intermediate PathA Path A: Cyclization at C4 (Sterically Hindered) Intermediate->PathA High E_act PathB Path B: Cyclization at C6 (Sterically Favored) Intermediate->PathB Low E_act ProdA 1,5-Naphthyridine (Minor/Trace) PathA->ProdA ProdB 1,6-Naphthyridine (Major Product) PathB->ProdB

Figure 1: Regiochemical decision tree for the cyclization of 5-amino-nicotinate esters.

Protocol A: The Classical Gould-Jacobs Reaction

Target: Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate derivatives. Mechanism: Condensation followed by high-temperature intramolecular electrophilic aromatic substitution.

Materials
  • Substrate: Ethyl 5-aminonicotinate (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent 1: Ethanol (for condensation)[1]

  • Solvent 2: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) (for cyclization)

  • Equipment: Dean-Stark trap, high-temperature heating mantle.

Step-by-Step Methodology
  • Enamine Formation (Condensation):

    • Charge a round-bottom flask with Ethyl 5-aminonicotinate and EMME.

    • Add anhydrous Ethanol (5 mL/mmol).

    • Reflux for 2–4 hours. Monitor by TLC (formation of a less polar spot).

    • Checkpoint: The intermediate is the aminomethylenemalonate.[2] If conversion is incomplete, add 0.1 eq of EMME and continue reflux.

    • Concentrate in vacuo to yield the crude enamine (often a yellow solid/oil). Do not purify extensively ; the crude is suitable for the next step.

  • Thermal Cyclization:

    • Safety Warning: This step requires heating to ~250°C. Use a blast shield and ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup, or use a dedicated high-pressure reactor if sealing.

    • Heat 10–20 volumes of Dowtherm A to a rolling boil (approx. 257°C).

    • Dissolve/suspend the crude enamine in a minimal amount of hot Dowtherm A or add it portion-wise as a solid to the boiling solvent.

    • Critical Step: Rapid addition to pre-heated solvent ("dilution principle") favors intramolecular cyclization over intermolecular polymerization.

    • Maintain reflux for 30–60 minutes. The reaction often darkens significantly.

    • Cool the mixture to room temperature.

    • Add a non-polar solvent (Hexanes or Diethyl Ether) to precipitate the product.

    • Filter the solid, wash with Hexanes, and dry.

  • Purification:

    • Recrystallization from DMF/Ethanol is standard for these highly insoluble scaffolds.

Data Summary: Classical vs. Microwave
ParameterClassical (Dowtherm A)Microwave (Neat/Ionic Liquid)
Temperature 250–260°C220–300°C
Time 45–90 mins5–20 mins
Yield 40–60%65–85%
Workup Solvent precipitationDirect recrystallization
Scalability High (Multi-gram)Low/Medium (Batch limit)

Protocol B: Microwave-Assisted Cyclization (Green Chemistry)

Rationale: The classical method suffers from harsh conditions and difficult removal of Dowtherm A. Microwave irradiation provides rapid, uniform heating, often bypassing the need for high-boiling solvents.

Step-by-Step Methodology
  • One-Pot Synthesis:

    • In a microwave-safe vial (e.g., 10 mL or 20 mL), combine Ethyl 5-aminonicotinate (2.0 mmol) and EMME (2.2 mmol).

    • Optional Catalyst: Add 1 drop of Acetic Acid or use 0.5 mL of an ionic liquid (e.g., [bmim][BF4]) as a susceptor/solvent.

    • Seal the vial.

  • Irradiation Parameters:

    • Phase 1 (Condensation): Heat to 140°C for 5 minutes (Normal absorption).

    • Phase 2 (Cyclization): Ramp to 250°C for 10–15 minutes (High absorption).

    • Note: Monitor pressure carefully. The elimination of ethanol generates pressure.

  • Isolation:

    • Cool to room temperature.[3][4] The reaction mixture will likely solidify.

    • Triturate the solid with cold Acetonitrile or Ethanol.

    • Filter and wash with Ether.

Workflow Start Start: 5-Amino-Nicotinate + EMME Condensation Condensation Phase (Formation of Enamine) Start->Condensation Branch Choose Method Condensation->Branch MethodA Method A: Thermal (Dowtherm A) 250°C, 1 Hour Branch->MethodA MethodB Method B: Microwave (Neat) 250°C, 15 Mins Branch->MethodB WorkupA Precipitation with Hexanes MethodA->WorkupA WorkupB Trituration with Acetonitrile MethodB->WorkupB Final Final Product: Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate WorkupA->Final WorkupB->Final

Figure 2: Comparative workflow for Thermal vs. Microwave cyclization protocols.

Advanced Mechanistic Validation (Self-Validating the Protocol)

To ensure the integrity of your synthesis, use these checkpoints:

  • Regiochemistry Check (NMR):

    • 1H NMR: The 1,6-naphthyridine product will show a distinct singlet for the C2 proton (between the two nitrogens) at a very downfield shift (>9.0 ppm).

    • Coupling Constants: If cyclization occurred at C4 (1,5-naphthyridine), the coupling patterns of the remaining pyridine protons would differ significantly from the 1,6-isomer. In the 1,6-isomer, the protons on the original pyridine ring (positions 5, 7, 8 in naphthyridine numbering) will show meta-coupling (if substituted) or specific ABX systems.

  • Mass Spectrometry:

    • The loss of two molecules of ethanol (one from condensation, one from cyclization) must be observed.

    • Parent Mass = (MW of Amine + MW of EMME) - (2 * 46).

References

  • Synthesis of 1,6-Naphthyridines

    • Detailed strategies for accessing fused polycyclic 1,6-naphthyridin-4-amines, confirming the regiochemical preference for the 1,6-scaffold
    • Source:

  • Microwave-Assisted Gould-Jacobs Reaction

    • Protocols comparing thermal vs. microwave irradiation for quinoline and naphthyridine synthesis, highlighting yield improvements and time reduction.
    • Source:

  • General Naphthyridine Reviews

    • Comprehensive review of synthetic methods for 1,6-naphthyridines, including the Gould-Jacobs and Friedländer annul
    • Source:

  • Regioselectivity Studies

    • Investigation into the thermal cyclization of (pyridyl)aminomethylenemalonates, providing evidence for the electronic and steric factors governing C6 vs C4 closure.
    • Source:

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 6-Bromo-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Paradox" in Drug Discovery

Pyridine motifs are ubiquitous in medicinal chemistry, serving as hydrogen bond acceptors in kinase inhibitors and GPCR ligands. However, the functionalization of 6-bromo-pyridine derivatives presents a unique "Pyridine Paradox." While the electron-deficient nature of the pyridine ring should theoretically facilitate oxidative addition (the first step of the catalytic cycle), the nitrogen atom at the ortho position relative to the halogen (C2/C6) acts as a potent Lewis base.

The Challenge: The pyridine nitrogen can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and forming stable, catalytically inactive "off-cycle" complexes (Pd-dimers or bis-pyridyl species). This phenomenon, known as catalyst poisoning , often leads to stalled reactions or requires excessive catalyst loading.

This guide provides a self-validating, mechanistic approach to overcoming these barriers using modern ligand design and protocol optimization.

Mechanistic Insight: The Poisoning Pathway

To solve the reactivity issue, one must visualize the competition between the catalytic cycle and the poisoning pathway.

Diagram 1: Catalytic Cycle & Nitrogen Interference

Figure 1 illustrates the standard catalytic cycle (blue nodes) versus the off-cycle deactivation pathway (red nodes) caused by pyridine coordination.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 6-Br-Py TransMet Transmetallation (L-Pd(II)-Ar-Nu) OxAdd->TransMet + Nucleophile Poison OFF-CYCLE RESTING STATE [Pd(II)(Pyridine)2] Complex (Catalyst Poisoning) OxAdd->Poison Nitrogen Coordination (Low Steric Bulk Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Heat/Bulky Ligand (Reversible)

Caption: Figure 1: The catalytic cycle showing the competitive "sink" where pyridine nitrogen binds Pd(II), halting turnover.

Expert Insight: Ligand Selection Strategy

To prevent the "Poison" state shown above, we utilize Dialkylbiaryl Phosphine Ligands (e.g., Buchwald Ligands).

  • Mechanism: These ligands are bulky. The steric bulk points toward the empty coordination sites on Palladium, physically blocking the approach of the pyridine nitrogen while still allowing the smaller oxidative addition to occur.

  • Key Ligands: XPhos (General purpose), BrettPhos (Primary amines), RuPhos (Secondary amines).

Protocol A: C-C Bond Formation (Suzuki-Miyaura)

Application: Coupling 6-bromo-pyridines with Aryl Boronic Acids. Critical Factor: Protodeboronation . 2-Pyridyl boronic acids are notoriously unstable. It is strategically superior to use the 6-bromo-pyridine as the electrophile and a stable aryl boronic acid as the nucleophile.

Optimized Protocol
  • Scale: 1.0 mmol

  • Standard: High-throughput screening validated.

ComponentReagentEquivalentsRole
Substrate 6-Bromo-pyridine derivative1.0 equivElectrophile
Nucleophile Aryl Boronic Acid (or Pinacol Ester)1.2 - 1.5 equivNucleophile
Catalyst Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + XPhos 0.02 - 0.05 equivCatalyst / Ligand
Base K₂CO₃ (2M aq) or Cs₂CO₃ (solid)2.0 - 3.0 equivActivates Boron
Solvent 1,4-Dioxane / Water (4:1)0.2 MSolubilizes inorganic base
Step-by-Step Methodology
  • Charge: Add 6-bromo-pyridine (1.0 mmol), Aryl Boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (20 mg, 2.5 mol%) to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: The solution should turn from dark red/orange to black (Pd precipitation) only after completion. Early precipitation indicates catalyst death (check oxygen levels).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Pyridines often streak on silica; add 1% Et₃N to the eluent.

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Application: Amination of 6-bromo-pyridines.[1] Critical Factor: Reductive Elimination . The electron-deficient pyridine ring makes oxidative addition easy, but reductive elimination difficult. Electron-rich ligands are required to push the reaction forward.[2]

Decision Tree: Ligand & Base Selection

Figure 2: A logic flow for selecting the correct Buchwald system based on amine type.

BuchwaldLogic Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Ligand1 Ligand: BrettPhos Precat: BrettPhos Pd G4 Primary->Ligand1 Ligand2 Ligand: RuPhos Precat: RuPhos Pd G4 Secondary->Ligand2 BaseStrong Base: NaOtBu (Fast, Standard) Ligand1->BaseStrong No Esters/Nitriles BaseWeak Base: Cs2CO3 (Sensitive Groups) Ligand1->BaseWeak Contains Esters Ligand2->BaseStrong

Caption: Figure 2: Selection guide for Buchwald-Hartwig conditions to maximize yield and minimize dehalogenation.

Optimized Protocol (Secondary Amines)
  • Pre-complexation (Optional but recommended): If not using G3/G4 precatalysts, stir Pd(OAc)₂ and RuPhos (1:2 ratio) in solvent at 80°C for 5 mins to generate the active species before adding substrate.

  • Charge: Add 6-bromo-pyridine (1.0 mmol), Amine (1.2 mmol), RuPhos Pd G4 (2 mol%), and NaOtBu (1.4 mmol) to a vial.

    • Note: NaOtBu is hygroscopic. Handle in a glovebox or weigh quickly.

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

  • Reaction: Heat to 100°C .

  • Monitoring: Monitor by LCMS. Look for the [M+H]+ of the product.

    • Troubleshooting: If you see significant hydrodebromination (pyridine-H), lower the temperature to 80°C and switch solvent to 1,4-Dioxane.

Troubleshooting & Self-Validating Systems

A robust protocol includes "checkpoints" to verify the chemistry is working as intended.

ObservationDiagnosisCorrective Action
No Conversion (Start) Catalyst PoisoningSwitch to a bulkier ligand (e.g., tBuXPhos) to prevent N-binding. Increase Temp to 110°C.
Reaction Stalls at 50% Catalyst DeathOxygen leak? Add a second portion of catalyst (1 mol%) after 4 hours.
Product is Pyridine-H HydrodehalogenationSolvent is acting as H-source. Switch from alcohol to Toluene. Reduce reaction time.
Homocoupling (Ar-Ar) Oxidative CouplingToo much O₂ in the system. Degas solvent more thoroughly (sparge with Ar for 15 mins).

References

  • Nobel Prize Committee. (2010).[3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • BenchChem. (2025).[1][2][4] Optimization of Buchwald-Hartwig Amination Conditions. BenchChem Application Notes. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Resources. Link

  • American Chemical Society. (2016). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. Link[5]

  • Royal Society of Chemistry. (2025). Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Zn[6]···N Interactions. ResearchGate. Link

Sources

Positional Scanning: Synthesis of Nicotinamide-Based Sorafenib Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

High-Purity Preparation of 3-Carboxamide Regioisomers using Substituted Nicotinates

Abstract

This application note details a robust protocol for synthesizing Nicotinamide-Sorafenib (Ni-Sorafenib) , a regioisomer of the multikinase inhibitor Sorafenib (Nexavar®). While the commercial drug utilizes a picolinamide (pyridine-2-carboxamide) core, this protocol utilizes substituted nicotinates (pyridine-3-carboxylates) to access the 3-carboxamide scaffold. This structural modification alters the vector of the hydrogen-bond donor/acceptor motif within the ATP-binding pocket of RAF kinases, offering a critical route for Structure-Activity Relationship (SAR) exploration and solubility optimization.

Introduction & Rationale

The Sorafenib Scaffold vs. Nicotinate Analogs

Sorafenib functions by occupying the ATP-binding pocket of Raf-1 and B-Raf. Its core pharmacophore consists of three distinct domains:

  • The "Head": A lipophilic 4-chloro-3-(trifluoromethyl)phenyl moiety.

  • The Linker: A diaryl urea system that forms key hydrogen bonds with the kinase hinge region (Glu500/Asp593).

  • The "Tail": An N-methylpicolinamide group.[1][2][3]

Standard synthesis relies on picolinic acid (2-position). By shifting to nicotinic acid (3-position) derivatives, researchers can synthesize "Meta-Sorafenib." This analog changes the spatial orientation of the terminal amide, potentially affecting solubility (LogP) and metabolic stability while retaining the crucial urea hinge-binding motif.

Retrosynthetic Strategy

The synthesis is designed as a convergent 3-step process to maximize yield and minimize purification bottlenecks:

  • Step 1 (SNAr): Ether linkage formation using 4-chloronicotinate and 4-aminophenol.

  • Step 2 (Amidation): Conversion of the nicotinate ester to the N-methylamide "tail."

  • Step 3 (Urea Coupling): Installation of the "head" group via isocyanate coupling.

Experimental Workflow Visualization

The following diagram outlines the critical reaction pathway and logic flow for the synthesis.

Sorafenib_Nicotinate_Synthesis cluster_QC Quality Control Gates Start Ethyl 4-chloronicotinate (Starting Material) Inter1 Intermediate A: Ethyl 4-(4-aminophenoxy)nicotinate Start->Inter1 Step 1: S_NAr KOtBu, DMF, 80°C Reagent1 4-Aminophenol (Nucleophile) Reagent1->Inter1 Inter2 Intermediate B: 4-(4-aminophenoxy)-N-methylnicotinamide Inter1->Inter2 Step 2: Aminolysis MeOH, RT QC1 TLC/LCMS: Check Cl displacement Inter1->QC1 Reagent2 Methylamine (Amidation) Reagent2->Inter2 Final Target Analog: Nicotinamide-Sorafenib Inter2->Final Step 3: Urea Formation DCM, RT QC2 1H-NMR: Verify Methyl Amide doublet Inter2->QC2 Reagent3 4-chloro-3-(trifluoromethyl) phenyl isocyanate Reagent3->Final

Figure 1: Convergent synthetic pathway for Nicotinamide-Sorafenib analogs highlighting reagents and QC checkpoints.

Detailed Protocol

Phase 1: Construction of the Ether Core (SNAr)

Objective: Couple the pyridine ring with the phenyl linker. Critical Mechanism: Nucleophilic Aromatic Substitution.[4] The 3-ester group on the pyridine ring acts as an Electron Withdrawing Group (EWG), activating the 4-chloro position for displacement.

Materials:

  • Ethyl 4-chloronicotinate (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dry round-bottom flask under Nitrogen, dissolve 4-aminophenol (1.1 eq) in anhydrous DMF (5 mL/g).

  • Deprotonation: Add KOtBu (1.2 eq) portion-wise at 0°C. Stir for 30 minutes to generate the phenoxide anion. Note: The solution will turn dark; this is normal.

  • Addition: Add Ethyl 4-chloronicotinate (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting chloride spot (higher Rf) should disappear.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product, Ethyl 4-(4-aminophenoxy)nicotinate , often precipitates. Filter, wash with water, and dry.[5] If oil forms, extract with EtOAc.

Phase 2: Amidation (The "Tail")

Objective: Convert the ethyl ester to the N-methylamide.

Materials:

  • Intermediate A (from Phase 1)

  • Methylamine (33% in EtOH or 2M in THF) (5.0 eq)

Procedure:

  • Dissolve Intermediate A in MeOH or THF.

  • Add Methylamine solution (excess is required to drive equilibrium).

  • Stir in a sealed pressure tube at RT for 12 hours or heat to 50°C for 3 hours.

  • Workup: Concentrate the solvent in vacuo. The residue is usually pure enough for the next step.

    • Validation:1H-NMR should show a distinctive doublet around δ 2.8–3.0 ppm (N-CH3) and the disappearance of the ethyl quartet/triplet.

Phase 3: Urea Assembly (The "Head")

Objective: Install the diaryl urea pharmacophore. Safety Note: Isocyanates are potent sensitizers. Handle in a fume hood.

Materials:

  • Intermediate B: 4-(4-aminophenoxy)-N-methylnicotinamide (1.0 eq)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve Intermediate B in anhydrous DCM (10 mL/g). Ensure complete solubility (sonicate if necessary).[6]

  • Add the isocyanate (1.0 eq) dropwise at RT.

  • Stir for 2–12 hours.

    • Observation: The product, Nicotinamide-Sorafenib , is significantly less soluble than the starting materials and will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate. Wash the cake with cold DCM (2x) to remove unreacted isocyanate.

  • Purification: If necessary, recrystallize from EtOH/Water.

Data Analysis & Validation

Expected Analytical Data

Compare the Nicotinate analog (3-sub) with the standard Picolinate (2-sub) Sorafenib.

FeatureStandard Sorafenib (Picolinamide)Nicotinate Analog (Nicotinamide)
Pyridine Core 2-Carboxamide, 4-Phenoxy3-Carboxamide, 4-Phenoxy
1H-NMR (Pyridine) Doublet (C3-H), Doublet (C5-H), Singlet (C6-H)Singlet (C2-H), Doublet (C5-H), Doublet (C6-H)
Amide Proton ~8.5 ppm (Broad quartet)~8.2 ppm (Broad quartet)
LogP (Calc) ~3.8~3.5 (Slightly improved solubility)
TLC (5% MeOH/DCM) Rf ~ 0.4Rf ~ 0.35
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation of phenol.Ensure KOtBu is fresh; increase time at 0°C before adding nicotinate.
Bis-alkylation Reaction at aniline nitrogen.Use KOtBu (favors O-alkylation) rather than NaH. Keep temp <90°C.
No Precipitate in Step 3 Product too soluble in DCM.Add Hexane or Diethyl Ether to induce precipitation.

References

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[7][8] Organic Process Research & Development. (The foundational protocol for the diaryl urea formation). [Link]

  • Zhang, L., et al. (2011). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications. (Describes the carbamate alternative route if isocyanates are unavailable). [Link]

  • Mao, Y., et al. (2018). "Design and discovery of thioether and nicotinamide containing sorafenib analogues as multikinase inhibitors."[9] Bioorganic & Medicinal Chemistry. (Specific reference for Nicotinamide-based analogs). [Link]

  • Giamas, I., et al. (2010). "Kinase inhibitors: synthesis and activity of new sorafenib analogues." Journal of Medicinal Chemistry. (SAR data on pyridine ring modifications).[10] [Link]

Sources

Application Note: Chemoselective Reduction of Ethyl 2-Amino-5-bromonicotinate

[1]

Abstract & Strategic Overview

The reduction of ethyl 2-amino-5-bromo-3-pyridinecarboxylate (ethyl 2-amino-5-bromonicotinate) to its corresponding alcohol, (2-amino-5-bromopyridin-3-yl)methanol , presents a classic chemoselectivity challenge in medicinal chemistry.[1] This scaffold is a privileged structure in kinase inhibitor development (e.g., crizotinib analogs).

The primary synthetic risks are:

  • Hydrodebromination: The aryl carbon-bromine bond is susceptible to oxidative addition by transition metals or radical reduction mechanisms, particularly with harsh hydride donors or elevated temperatures.

  • Lewis Acid Quenching: The C2-amino group acts as a Lewis base (and weak Brønsted acid), consuming hydride equivalents and potentially altering the coordination sphere of the reducing agent.

  • Product Solubility: The resulting pyridyl alcohol is amphoteric and highly polar, leading to significant yield loss during standard aqueous workups.

This guide details two validated protocols: a High-Selectivity Protocol using modified borohydride (

High-Throughput Protocol

1

Chemical Logic & Mechanism[1][2][3][4]

The Stoichiometric Challenge

Unlike simple ester reductions, the free amino group at the C2 position dictates the stoichiometry.

  • Step 1 (Deprotonation): The first equivalent of hydride reacts with the amino protons (

    
    ), evolving 
    
    
    gas and forming an aluminate or borate complex.
  • Step 2 (Reduction): Subsequent equivalents attack the ester carbonyl.

Therefore, standard 0.5 or 0.75 molar equivalents of reducing agent are insufficient. A minimum of 2.5 to 3.0 equivalents of hydride capacity is required to drive conversion.[2]

Decision Matrix: Selecting the Reagent

ReducingAgentSelectionStartStart: Ethyl 2-amino-5-bromonicotinateDecisionPrimary Constraint?Start->DecisionSafetySafety & Selectivity(Avoid Debromination)Decision->SafetyHighSpeedThroughput & Cost(Scale-up)Decision->SpeedHighProtocolAProtocol A:NaBH4 + CaCl2(In situ Ca(BH4)2)Safety->ProtocolAProtocolBProtocol B:LiAlH4 (0°C)Speed->ProtocolBResultAHigh Yield, >99% Br-RetentionSlow (4-12 h)ProtocolA->ResultAResultBFast (1 h), Risk of Br lossRequires Cryo/CoolingProtocolB->ResultB

Figure 1: Decision matrix for reagent selection based on experimental priorities.

Protocol A: Modified Borohydride Reduction (Recommended)[1]

This method generates calcium borohydride (


Reagents & Materials[2][4][6][7][8][9][10][11][12][13]
  • Substrate: Ethyl 2-amino-5-bromonicotinate (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    , 3.0 equiv)[2]
    
  • Additive: Calcium Chloride (

    
    , anhydrous, 1.5 equiv)[2]
    
  • Solvent: Ethanol (absolute) / THF (2:1 ratio)[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 2-amino-5-bromonicotinate (10 mmol) in a mixture of anhydrous THF (20 mL) and Ethanol (40 mL).

  • Activation: Add

    
      (15 mmol, 1.66 g) in one portion. Stir for 15 minutes to ensure dissolution/suspension. Note: The solution may become slightly cloudy.
    
  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
      (30 mmol, 1.13 g) portion-wise over 20 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[2][3] Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or LCMS. The ester spot (

      
      ) should disappear, replaced by a more polar alcohol spot (
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add saturated

    
      solution (20 mL) to quench excess hydride. Stir for 30 minutes.
    
  • Workup (Salting Out):

    • Concentrate the mixture under reduced pressure to remove THF/EtOH.

    • The remaining aqueous residue will contain the product. Adjust pH to ~8 using saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Critical Step: If the product does not extract well (due to polarity), saturate the aqueous layer with solid NaCl before extraction.

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOAc/Heptane or flash chromatography (0-10% MeOH in DCM).

Expected Yield: 85–92% Selectivity: >99% Bromine retention.

Protocol B: Lithium Aluminum Hydride (LAH) Reduction[1]

Use this protocol for large-scale batches where cost is a driver and temperature control is precise.[1] LAH is aggressive; strict adherence to 0°C is required to prevent attacking the C-Br bond.[1]

Reagents & Materials[2][4][6][7][8][9][10][11][12][13]
  • Substrate: Ethyl 2-amino-5-bromonicotinate (1.0 equiv)

  • Reducing Agent:

    
     (2.4 M in THF or solid, 2.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask. Flux with Argon. Add

    
      (25 mmol) suspended/dissolved in anhydrous THF  (50 mL). Cool to -5°C  using an ice/salt bath.
    
  • Addition: Dissolve the substrate (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise via addition funnel to the LAH slurry over 30 minutes.

    • Control: Maintain internal temperature

      
      .
      
    • Observation: Vigorous bubbling (

      
      ) will occur initially as the amine deprotonates.
      
  • Reaction: Stir at 0°C for 1 hour. Do not heat.

    • QC: Pull an aliquot, quench with MeOH, and check LCMS. If ester remains, stir longer at 0°C. Heating to reflux will cause debromination (up to 15% impurity).

  • Fieser Quench (Critical for Safety):

    • Dilute with THF (50 mL) and cool to -10°C.

    • Add Water (

      
       mL = grams of LAH used). Add very slowly.
      
    • Add 15% NaOH (

      
       mL).
      
    • Add Water (

      
       mL).[4]
      
  • Filtration: Warm to RT and stir for 15 minutes until a white granular precipitate forms (lithium aluminates). Filter through a Celite pad. Wash the pad with warm THF.

  • Isolation: Concentrate the filtrate to obtain the crude alcohol.

Expected Yield: 80–88% Selectivity: 95–98% Bromine retention (highly temperature dependent).

Troubleshooting & Quality Control

Analytical Data Reference
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/air exposure.[1]

NMR (DMSO-

)

4.35 (d, 2H,

), 5.20 (t, 1H, OH), 5.95 (s, 2H,

), 7.50 (d, 1H), 8.05 (d, 1H)
Look for disappearance of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
IR Spectroscopy Broad peak 3200-3400

(OH/NH)
Loss of Ester Carbonyl at 1710-1720

.[1]
LCMS (ESI+)

= 203/205
1:1 Isotope pattern confirms Bromine presence.
Common Issues
  • Issue: Product remains in the aqueous layer during workup.

    • Fix: The pyridine nitrogen and primary amine make the product water-soluble at neutral/acidic pH. Ensure the aqueous layer is pH 8–9 (using

      
      ) before extraction. Use continuous liquid-liquid extraction with DCM if necessary.[1]
      
  • Issue: Debromination (Product mass = 125 instead of 203).

    • Fix: In Protocol B, the temperature exceeded 5°C. Switch to Protocol A (

      
      ) which is chemically incapable of reducing aryl bromides under these conditions.
      

References

  • National Institutes of Health (NIH) - PMC. (2014).[1] Chemoselective reduction of esters in the presence of other functional groups. (Contextual grounding for Borohydride selectivity). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reduction of Esters to Alcohols using Borohydrides.[2][5][6][7] Retrieved from [Link]

Sandmeyer reaction applications for 5-amino-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sandmeyer Reaction Applications for 5-Amino-Pyridine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pyridine Challenge

The conversion of 5-aminopyridine derivatives to their corresponding halides or nitriles is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands. However, standard Sandmeyer conditions (aqueous NaNO₂/HX) often fail with pyridine substrates.

The Core Problem: Pyridine diazonium salts are inherently unstable.

  • Electron Deficiency: The pyridine ring is electron-poor, destabilizing the diazonium cation compared to benzene analogs.

  • Hydrolysis Susceptibility: In aqueous acidic media, the diazonium group at the 3/5-position is highly prone to nucleophilic attack by water, leading to the formation of 5-hydroxypyridines (pyridinols) rather than the desired halide.

  • Dediazoniation: Spontaneous loss of

    
     can occur before the nucleophile attacks, leading to tarry polymerization byproducts.
    

The Solution: This guide prioritizes non-aqueous diazotization (using alkyl nitrites) and anhydrous copper halides . This approach, often termed the Doyle-Sandmeyer modification, minimizes phenol formation and maximizes yield for electron-deficient heterocycles.

Mechanistic Insight & Reaction Pathway

Unlike the ionic mechanism often observed in simple nucleophilic substitutions, the Sandmeyer reaction on pyridines proceeds primarily via a radical-nucleophilic aromatic substitution (


)  pathway involving single electron transfer (SET).
Figure 1: Mechanistic Pathway of Pyridine Sandmeyer Reaction

SandmeyerMechanism Amine 5-Aminopyridine (Substrate) Diazotization Diazotization (t-BuONO / H+) Amine->Diazotization Diazonium Pyridine-3-Diazonium Salt (Unstable) Diazotization->Diazonium - t-BuOH SET_Step SET from Cu(I) Diazonium->SET_Step + Cu(I)X Hydrolysis H2O Attack (Side Rxn) Diazonium->Hydrolysis Aqueous Acid Radical Aryl Radical (Py-3•) SET_Step->Radical - N2, - Cu(II)X Product 5-Halo/Cyano-Pyridine (Product) Radical->Product + Cu(II)X / X transfer Phenol 5-Hydroxypyridine (Impurity) Hydrolysis->Phenol

Caption: Radical pathway for 5-aminopyridine conversion. Note the critical divergence where aqueous conditions lead to phenol impurities.

Critical Experimental Variables

VariableRecommendationRationale
Nitrosating Agent tert-Butyl Nitrite (

-BuONO)
Lipophilic, allows use of organic solvents (MeCN, DMSO), eliminating water to prevent phenol formation.
Copper Source Anhydrous Cu(I) or Cu(II) Cu(II) halides (e.g.,

) are often superior in non-aqueous conditions as they act as efficient radical traps/halogen donors.
Solvent Acetonitrile (MeCN) Polar aprotic; stabilizes the diazonium intermediate better than non-polar solvents while dissolving inorganic salts.
Temperature 0°C

60°C
Diazotization must occur cold (0–5°C) to prevent decomposition. Halogen transfer requires heat (40–60°C).

Detailed Protocols

Protocol A: Synthesis of 5-Bromopyridine Derivatives (Non-Aqueous)

Best for: 5-amino-2-chloropyridine, 5-amino-2-methoxypyridine, and other functionalized cores.

Reagents:

  • Substrate: 5-Aminopyridine derivative (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (1.5 equiv)

  • Catalyst/Halogen Source: Copper(II) Bromide (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add anhydrous

    
     (1.2 equiv) and suspend in dry MeCN.
    
  • Diazotization: Add tert-butyl nitrite (1.5 equiv) dropwise to the copper suspension at Room Temperature (RT). Note: The solution will turn dark/black.

  • Addition: Cool the mixture to 0°C. Slowly add the 5-aminopyridine derivative (dissolved in minimal MeCN) dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas (bubbling) indicates diazonium formation and immediate decomposition to the radical.
      
  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. If TLC shows remaining starting material, heat to 60°C for 1 hour.

  • Quench: Pour reaction mixture into 20% aqueous HCl (to break copper chelates) and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    .[1][2][3] Purify via silica gel chromatography.

Validation Check:

  • Success: Product is a solid/oil with distinct halide isotope pattern in MS (1:1 for Br).

  • Failure: Recovery of starting amine (incomplete diazotization) or formation of polar spot (phenol).

Protocol B: Synthesis of 5-Cyanopyridine Derivatives

Challenge: Cyanide salts can poison copper catalysts.[4] This protocol uses a specific ratio to maintain the active catalytic species.

Reagents:

  • Substrate: 5-Aminopyridine derivative (1.0 equiv)

  • Reagent: Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Catalyst: Copper(I) Cyanide (CuCN) (1.0 equiv)[4]

  • Ligand/Base: Potassium Cyanide (KCN) (1.5 equiv) - Caution: Generates HCN with acid.

  • Solvent:

    
     / HCl system (Classic) or DMSO (Modern). Below is the Modified Aqueous Protocol which is often more robust for nitriles.
    

Step-by-Step Methodology:

  • Diazonium Salt Preparation:

    • Dissolve amine in 10% HCl at 0°C.

    • Add aqueous

      
       (1.2 equiv) dropwise, keeping internal temp < 5°C. Stir for 20 min.
      
    • Test: A drop of reaction mixture on starch-iodide paper should turn immediately blue (excess

      
      ).
      
  • Cyanocuprate Preparation:

    • In a separate flask, dissolve CuCN and KCN in water at 0°C. This forms the soluble tetracyanocuprate complex

      
      .
      
  • Sandmeyer Step:

    • Neutralize the diazonium solution to pH ~6 using solid

      
       (Critical: Highly acidic diazonium solutions release HCN gas upon mixing with cyanide).
      
    • Slowly pour the diazonium solution into the CuCN/KCN mixture with vigorous stirring at 0°C.

  • Workup:

    • Allow to warm to RT, then heat to 50°C for 30 mins.

    • Extract with EtOAc.[3] Wash with 10% NaOH (removes phenols) and water.

Troubleshooting & Optimization

Diagnostic Workflow

Troubleshooting Problem Low Yield / Impurities Check1 Is the major byproduct a Phenol (OH)? Problem->Check1 Sol1 System too wet. Switch to t-BuONO/MeCN. Check1->Sol1 Yes Check2 Is Starting Material Recovered? Check1->Check2 No Sol2 Diazotization failed. Increase acid (HCl/HBr) or check NaNO2 quality. Check2->Sol2 Yes Check3 Tarry/Black Polymer? Check2->Check3 No Sol3 Runaway radical coupling. Dilute reaction (0.05 M) or lower temp. Check3->Sol3 Yes

Caption: Decision tree for troubleshooting Sandmeyer failures in pyridine derivatives.

Common Failure Modes:

  • The "Azo" Coupling: If the solution turns bright orange/red but yields no halide, the diazonium salt coupled with unreacted amine.

    • Fix: Ensure all amine is dissolved in acid before adding nitrite. Add nitrite faster or use a slight excess.

  • Schiemann-Type Thermal Decomp: If the diazonium salt precipitates as a tetrafluoroborate (

    
    ), do not let it dry completely. Pyridyl diazonium salts can detonate when dry.
    

Safety & Handling

  • Explosion Hazard: Pyridine diazonium salts, especially with perchlorate or nitrate counterions, are shock-sensitive high explosives. Never isolate the dry salt. Always process in situ.

  • Cyanide Safety: Protocol B generates HCN gas if pH is not controlled. Perform all operations in a high-efficiency fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.

  • Nitrosamines: Alkyl nitrites are potent vasodilators and potential carcinogens. Double-glove and avoid inhalation.

References

  • Non-Aqueous Sandmeyer (Bromination)

    • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).[5] "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4), 875-881.[5]

  • Mechanistic & Stability Studies

    • Zollinger, H. (1973).[6] "Reactivity and stability of arenediazonium ions." Accounts of Chemical Research, 6(10), 335-341.

  • General Sandmeyer Review

    • Mo, F., et al. (2018). "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds.
  • Practical Protocol (Cyanation)

    • BenchChem Application Note. "Comparative study of different synthetic routes to cyanopyridines."
    • (General reference for industrial protocols)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of Sterically Hindered Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance reaction yields and achieve desired synthetic outcomes. The Suzuki coupling is a cornerstone in modern synthetic chemistry, particularly in pharmaceutical discovery, for its ability to form C-C bonds with high functional group tolerance.[1][2][3][4] However, substrates like sterically hindered bromopyridines present unique challenges that require careful optimization of reaction parameters.

I. Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of sterically hindered bromopyridines.

Question 1: My Suzuki coupling reaction with a sterically hindered bromopyridine is giving a low yield. What are the most likely causes and how can I address them?

Low yields in these reactions often stem from a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring and the steric bulk around the reaction center can significantly hinder the catalytic cycle.[5] Here’s a breakdown of potential causes and their solutions:

A. Inefficient Oxidative Addition:

The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step and can be particularly sluggish for sterically hindered substrates.[6]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[6][7] Consider screening a panel of ligands to find the optimal one for your specific substrate.

LigandStructureKey Features
SPhos

Highly active for a broad range of substrates, including heteroaryl halides.[8]
XPhos

Excellent for sterically demanding couplings.
RuPhos

Effective for a variety of cross-coupling reactions.[6]
P(t-Bu)3 Tri-tert-butylphosphineA simple yet powerful ligand for challenging couplings.[9][10]

B. Catalyst Inhibition by Pyridine Nitrogen:

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[6][11]

  • Solution: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and prevent inhibitory coordination with the pyridine nitrogen.[6]

C. Competing Side Reactions:

Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous basic conditions.[12]

    • Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6]

  • Homocoupling: The coupling of two boronic acid molecules or two bromopyridine molecules. This can be promoted by the presence of oxygen.[6][13]

    • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5][6]

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.

    • Solution: Choose a weaker inorganic base like K₃PO₄ or Cs₂CO₃ over stronger bases like NaOtBu.[5]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Ligand Is the ligand appropriate for hindered substrates? Start->Check_Ligand Check_Base Is the base choice optimal? Start->Check_Base Check_Solvent Are the solvent and water content optimized? Start->Check_Solvent Check_Degassing Was the reaction thoroughly degassed? Start->Check_Degassing Side_Reactions Are side products (homocoupling, protodeboronation) observed? Start->Side_Reactions Solution_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Solution_Ligand Solution_Base Try weaker inorganic bases (K3PO4, Cs2CO3) Check_Base->Solution_Base Solution_Solvent Use anhydrous solvents or a dioxane/water mixture Check_Solvent->Solution_Solvent Solution_Degassing Improve degassing procedure (freeze-pump-thaw) Check_Degassing->Solution_Degassing Solution_Side_Reactions Use boronic esters; ensure inert atmosphere Side_Reactions->Solution_Side_Reactions

Caption: A decision tree for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise when performing Suzuki couplings with sterically hindered bromopyridines.

Q1: Which palladium precursor is best for these challenging couplings?

While Pd(PPh₃)₄ is a classic catalyst, for sterically hindered substrates, it's often beneficial to use a combination of a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand.[12][14] This allows for the in situ formation of the active Pd(0) species. Palladacycle precatalysts, such as those developed by Buchwald, are also highly effective as they can generate the active LPd(0) species under mild conditions.[1]

Q2: How does the choice of base impact the reaction?

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[15] For sterically hindered couplings, inorganic bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): Often a good starting point, providing a balance of reactivity and minimizing side reactions.[5]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is not sufficient.[16]

  • Potassium Fluoride (KF): A milder base that can be useful if your substrate is sensitive to stronger bases.[15]

It is crucial to use finely powdered and dry bases to ensure reproducibility.

Q3: What is the optimal solvent system?

The choice of solvent can significantly influence the reaction outcome.[17][18] Aprotic polar solvents are commonly used.

  • 1,4-Dioxane/Water mixtures: A common and effective solvent system. The water helps to solubilize the inorganic base and facilitates the transmetalation step.[5][19]

  • Toluene or THF: These can also be effective, particularly when running the reaction under anhydrous conditions to minimize protodeboronation.[20]

Experimenting with the ratio of organic solvent to water is often necessary to achieve the best results.

Q4: At what temperature should I run the reaction?

For sterically hindered substrates, elevated temperatures are often required to overcome the activation energy barrier for oxidative addition.[6] A starting point is typically 80-110 °C.[5] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.

Q5: How can I be certain my reagents are of sufficient quality?

The purity of all reagents is paramount for a successful Suzuki coupling.

  • Bromopyridine: Ensure it is free from impurities that could poison the catalyst.

  • Boronic Acid/Ester: These reagents can degrade over time. It's advisable to use fresh or properly stored material.

  • Solvents: Use anhydrous solvents, especially if protodeboronation is a concern. Degassing the solvent immediately before use is critical to remove dissolved oxygen.[6]

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Bromopyridine

This protocol provides a starting point for optimization. The specific amounts of catalyst, ligand, and base, as well as the reaction temperature and time, may need to be adjusted for your particular substrates.

Materials:

  • Sterically hindered bromopyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1–1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered bromopyridine, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.[5]

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, weigh the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask via syringe.

  • Catalyst Transfer: Dissolve the catalyst and ligand in a small amount of the degassed solvent and transfer this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. Understanding the Mechanism: The Suzuki Coupling Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) (Ar = Pyridyl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L2) Transmetalation->PdII_Diaryl Boronic_Acid R-B(OR)2 + Base Boronic_Acid->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[21]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine. This step is often hindered by steric bulk.[12]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[20]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]

By understanding these steps, you can better diagnose which part of the cycle may be failing and choose the appropriate corrective measures.

V. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5646-5665. [Link]

  • Gagnon, A., & Du, X. (2012). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 77(22), 10353-10364. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 237-240. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Kumar, S., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(34), 6245-6252. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(3), 434-439. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Ikeda, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5132-5136. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 73(10), 3782-3790. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(6), 2181-2184. [Link]

  • Teci, M., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 57(38), 4296-4299. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Sigman, M. S., & Norrby, P.-O. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(8), 7545-7550. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Quora. (n.d.). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the solubilization of Ethyl 5-amino-6-bromo-2-methylnicotinate. This compound, a multi-substituted pyridine derivative, is a valuable intermediate in pharmaceutical synthesis, but its unique structure presents specific solubility hurdles. This document moves beyond simple protocols to explain the chemical principles at play, enabling you to make informed, effective decisions in your experimental work.

Section 1: Understanding the Molecule: The "Why" Behind the Solubility Challenge

The solubility behavior of Ethyl 5-amino-6-bromo-2-methylnicotinate is governed by the interplay of its functional groups. A clear understanding of its structure is the first step in troubleshooting.

  • Pyridine Ring: A polar heterocyclic aromatic ring.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor.

  • Bromo Group (-Br): Adds significant molecular weight and is polarizable, but contributes to overall non-polar character.

  • Ethyl Ester Group (-COOCH₂CH₃): A polar group that can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A non-polar, hydrophobic group.

The molecule possesses both polar (amino, ester, pyridine nitrogen) and non-polar (bromo, methyl, ethyl groups, aromatic ring face) regions. This mixed polarity is the primary reason it does not dissolve readily in all solvent classes. The principle of "like dissolves like" dictates that the ideal solvent must effectively interact with both the polar and non-polar characteristics of the solute.[1]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound in a direct question-and-answer format.

Q1: I am starting a new project with this compound. Which solvents should I try first?

A: For a compound with mixed polarity like Ethyl 5-amino-6-bromo-2-methylnicotinate, a systematic approach starting with common laboratory solvents is recommended. We advise screening a range of solvent classes.

Initial Solvent Screening Recommendations:

Solvent ClassRecommended SolventsRationale & Expected Outcome
Chlorinated Dichloromethane (DCM), ChloroformOften effective for moderately polar compounds. Good starting point for reactions and chromatography.
Polar Aprotic Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN)These solvents offer a good balance of polarity and are less reactive than protic solvents.
Polar Protic Ethanol, MethanolThe hydroxyl group can hydrogen bond with the amino and ester groups, but the overall solubility may be limited by the non-polar parts of the molecule.[1]
Strong Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are powerful solvents that are very likely to dissolve the compound.[1][2] However, their high boiling points can make removal difficult. Use them when other common solvents fail.
Aromatic TolueneMay be effective, especially with gentle heating, due to interactions with the pyridine ring. Often used in synthesis.[2]

Q2: My compound is not dissolving in DCM or Ethyl Acetate at room temperature. What is my next step?

A: If initial attempts at room temperature fail, the next step is to introduce energy into the system to overcome the crystal lattice energy of the solid.

  • Sonication: Place the sample in an ultrasonic bath for 5-10 minutes. This can help break up solid agglomerates and accelerate dissolution without significant heating.

  • Gentle Heating: Warm the mixture in a water bath to 40-50°C. This often provides enough energy to achieve dissolution. Always use a condenser if working with volatile solvents to prevent evaporation. Be aware that prolonged heating can risk thermal degradation.[3]

  • Switch to a Stronger Solvent: If heating is ineffective or undesirable, move to a more powerful polar aprotic solvent like DMF or DMSO as outlined in the table above.

Q3: I managed to dissolve the compound with heating, but it crashed out of solution as it cooled. What is happening?

A: This phenomenon is common when you have created a supersaturated solution. The solubility of the compound is significantly higher in the hot solvent, but as the solution cools, the solubility limit drops, and the excess solute precipitates, sometimes rapidly.[3]

Solutions:

  • Re-dissolve and Dilute: Heat the solution again to re-dissolve the solid, then add more of the same solvent (e.g., an additional 20-30% by volume). This will lower the overall concentration, potentially keeping it below the solubility limit at room temperature.[3]

  • Use a Co-Solvent System: The precipitated solid can sometimes be an "oil" if the cooling process is too rapid and the concentration is high. To prevent this, consider using a co-solvent system from the start (see next question).

Q4: Can a co-solvent system improve solubility, and how do I choose one?

A: Absolutely. A co-solvent system is an excellent strategy for compounds with mixed polarity. The goal is to use a mixture of two miscible solvents to fine-tune the polarity of the medium to better match the solute.

Recommended Co-Solvent Pairs:

  • Dichloromethane / Methanol: A small amount of methanol (5-10%) in DCM can greatly enhance the solubility of polar compounds by providing hydrogen bonding capability.

  • Toluene / Ethanol: A good choice for reactions that run at higher temperatures. Toluene interacts well with the aromatic ring, while ethanol solubilizes the polar groups.

  • Ethyl Acetate / Hexane (for crystallization): While not for initial dissolution, this is a classic "solvent/anti-solvent" pair. The compound is typically soluble in ethyl acetate but insoluble in hexane. Slow addition of hexane to a concentrated ethyl acetate solution is a standard method for inducing crystallization.

Section 3: Systematic Troubleshooting Workflow

When faced with a solubility challenge, a logical progression of steps can save time and material. The following workflow illustrates the decision-making process for achieving a clear solution.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh Compound (e.g., 10 mg) Add Solvent (e.g., 1 mL) observe Stir/Vortex at Room Temp Observe for 5 min start->observe check_dissolved Clear Solution? observe->check_dissolved success Success! Solution is Ready for Use check_dissolved->success Yes heat Apply Gentle Heat (e.g., Water Bath to 40-50°C) check_dissolved->heat No (Suspension) check_heat Clear Solution? heat->check_heat check_heat->success Yes strong_solvent Option A: Switch to Stronger Solvent (e.g., DMF, DMSO) check_heat->strong_solvent No cosolvent Option B: Use a Co-Solvent System (e.g., DCM + 10% MeOH) check_heat->cosolvent No final_check_A Clear Solution? strong_solvent->final_check_A Observe final_check_B Clear Solution? cosolvent->final_check_B Observe final_check_A->success Yes fail Insoluble: Consider derivatization or alternative synthetic route final_check_A->fail No final_check_B->success Yes final_check_B->fail No

Caption: Decision tree for solubilizing Ethyl 5-amino-6-bromo-2-methylnicotinate.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening at Room Temperature

This protocol is designed to efficiently test the solubility of the compound in a variety of solvents to identify the most suitable candidates.

  • Preparation: Label a series of small, clean vials (e.g., 1.5 mL glass vials) with the names of the solvents to be tested (e.g., DCM, EtOAc, Methanol, Toluene, DMSO).

  • Aliquot Compound: Accurately weigh approximately 5 mg of Ethyl 5-amino-6-bromo-2-methylnicotinate into each labeled vial.

  • Solvent Addition: Using a calibrated pipette, add 0.5 mL of the corresponding solvent to each vial. This creates a target concentration of 10 mg/mL.

  • Mixing: Cap the vials securely and vortex each sample vigorously for 1-2 minutes.

  • Observation: Let the vials stand at room temperature for 10 minutes. Visually inspect each vial against a contrasting background.

  • Record Results: Record the outcome for each solvent using clear descriptors:

    • Freely Soluble: A completely clear solution with no visible solid particles.

    • Sparingly Soluble: The bulk of the material has dissolved, but some fine particles remain, or the solution appears hazy.

    • Insoluble: The majority of the solid material remains undissolved.

Protocol 2: Aiding Dissolution with Controlled Heating

Use this protocol for solvents that show promise (sparingly soluble) in the initial room temperature screen.

  • Safety First: Conduct this procedure in a well-ventilated fume hood. If using a volatile solvent, ensure your flask is fitted with a condenser to prevent solvent loss and exposure.

  • Setup: Place a vial or flask containing the compound and solvent suspension into a water or oil bath set to a controlled temperature (start at 40°C). Use a magnetic stir bar for continuous agitation.

  • Incremental Heating: Slowly increase the temperature in 5-10°C increments, allowing the solution to stir for 5 minutes at each new temperature. Do not exceed the boiling point of the solvent.

  • Observation: Visually monitor for the point at which a clear solution is obtained. Record this temperature.

  • Cooling: Once dissolved, remove the vessel from the heat source and allow it to cool slowly to room temperature. Observe if the compound remains in solution or if precipitation occurs. If it precipitates, the solution was likely supersaturated at the higher temperature.

References
  • J. Li, et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. PMC. Available: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available: [Link]

  • (n.d.). Techniques to improve the solubility of poorly soluble drugs. Semantic Scholar. Available: [Link]

  • A. Al-kassas, et al. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. Available: [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. ResearchGate. Available: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available: [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines. Google Patents.
  • A. F. M. M. Rahman, et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. Available: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available: [Link]

Sources

Technical Support Center: Minimizing Debromination in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering debromination (hydrodehalogenation) in palladium-catalyzed cross-couplings. It is designed to move beyond basic textbook definitions and address the practical, often frustrating reality of late-stage functionalization failures.

Ticket Type: Troubleshooting & Optimization Guide Subject: Suppression of Hydrodehalogenation (Ar-Br


 Ar-H)
Assigned Specialist:  Senior Application Scientist

The Core Mechanism: Why Debromination Happens

Before troubleshooting, we must visualize the "leak" in your catalytic cycle. Debromination is rarely a random event; it is a kinetic competition between the desired Transmetallation and an undesired


-Hydride Elimination  or Protodehalogenation .
The Divergence Pathway

The following diagram illustrates where your reaction leaves the productive cycle. The critical failure point usually occurs after Oxidative Addition, where the Pd(II) intermediate encounters a hydride source (Solvent, Base, or Ligand) instead of the coupling partner.

DebrominationCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar(Br)] Pd0->OxAdd + Ar-Br ArBr Ar-Br (Substrate) TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 / Base PdH Pd-Hydride Species [L-Pd(II)-Ar(H)] OxAdd->PdH Slow Transmetallation allows Hydride insertion RedElim_Good Reductive Elimination (Product Formation) TransMet->RedElim_Good Fast HydrideSource Hydride Source (Alcohol, Base, etc.) HydrideSource->PdH RedElim_Bad Reductive Elimination (Debromination) PdH->RedElim_Bad RedElim_Good->Pd0 Regeneration Product Ar-R (Cross-Coupled Product) RedElim_Good->Product RedElim_Bad->Pd0 Regeneration SideProduct Ar-H (Debrominated Waste) RedElim_Bad->SideProduct

Figure 1: The kinetic competition. If Transmetallation is slow (due to sterics or low nucleophilicity), the Pd(II) intermediate is vulnerable to hydride capture from the environment.

Troubleshooting Guide (Q&A)

Category A: Solvent & Environment

Q: I am using Isopropanol (IPA) or Ethanol to dissolve my boronic acid, and I see 30% debromination. Why? A: Primary and secondary alcohols are "competent hydride donors." In the presence of Pd(II), alcohols can undergo


-hydride elimination, converting the alcohol to a ketone/aldehyde and transferring a hydride (H-) to the Palladium center.
  • Immediate Fix: Switch to aprotic polar solvents like DMF , DMAc , or 1,4-Dioxane .

  • If Protic is Required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the

    
    -hydrogen necessary for 
    
    
    
    -hydride elimination, effectively shutting down this pathway [1].

Q: My reaction is strictly anhydrous (Toluene/Dioxane), yet I still see Ar-H. Where is the hydrogen coming from? A: Look at your base and your ligand.

  • The Base: Alkoxide bases with

    
    -hydrogens (e.g., Sodium Ethoxide, Sodium Isopropoxide) can transfer a hydride to Pd.
    
  • Trace Water: At high temperatures (

    
    C), trace water can act as a proton source in a mechanism involving phosphine decomposition or direct protodehalogenation, though this is less common than the hydride mechanism.
    
  • The Ligand: In rare cases involving extremely bulky ligands, C-H activation of the ligand itself (cyclometallation) can act as a hydride reservoir.

Category B: Catalyst & Ligand Selection

Q: Will increasing the catalyst loading fix the issue? A: No. It often exacerbates it. If the rate-limiting step is Transmetallation (the bottleneck), adding more Pd just creates more [L-Pd-Ar-Br] intermediates waiting around to be reduced. You need to accelerate the cycle, not crowd it.

Q: Which ligands minimize debromination? A: You need ligands that facilitate rapid Transmetallation and Reductive Elimination.

  • Recommendation: Buchwald Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos). These are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination).

  • Why? By speeding up the "exit" (reductive elimination of the product), you reduce the residence time of the Pd species, statistically lowering the chance of a side reaction [2].

  • Avoid: Simple triphenylphosphine (

    
    ) in difficult couplings; its slow turnover often leaves the Pd intermediate vulnerable.
    
Category C: Substrate Specifics

Q: Why do my 2-Halo-Pyridines and Heterocycles debrominate more than simple aryls? A: Nitrogen-containing heterocycles are electron-deficient.

  • Electronic Effect: The Pd-C bond is more polarized, making the aryl group more susceptible to protonation if a Pd-H species forms.

  • Coordination: The nitrogen lone pair can coordinate to the Pd, potentially displacing a ligand and opening a coordination site for a solvent molecule (hydride source) to bind.

  • Fix: Use a stronger ligand (like XPhos ) that binds tighter than the pyridine nitrogen, or use a precatalyst (like XPhos Pd G2 ) to ensure immediate active species formation.

Representative Data: Solvent & Base Effects

The following table summarizes the impact of reaction conditions on the ratio of Product (Cross-Coupled) vs. Byproduct (Debrominated), based on typical trends observed in Suzuki couplings of electron-deficient aryl bromides.

Solvent SystemBaseHydride RiskTypical Debromination %Verdict
Ethanol / Water NaOEtHigh 15 - 40%Avoid (Base & Solvent act as H-source)
Isopropanol

High 10 - 25%Avoid (Solvent acts as H-source)
Toluene NaOtBuMedium 5 - 15%Risky (Base has

-hydrogens)
DMF / Water

Low < 5%Recommended
1,4-Dioxane

Very Low < 2%Gold Standard

Experimental Protocol: The "Stress Test"

If you are optimizing a new process, run this control experiment to quantify your system's propensity for debromination.

Protocol: Debromination Baseline Assessment

Objective: Determine if the debromination is solvent-mediated or catalyst-mediated.

Materials:

  • Substrate: 4-Bromo-pyridine (highly prone to debromination) or 4-Bromo-benzonitrile.

  • Catalyst: Your Pd source + Ligand (e.g.,

    
     + XPhos).
    
  • Base:

    
     (Inorganic, safe).
    
  • Solvent: Test both Isopropanol (Negative Control) and Dioxane (Positive Control).

Step-by-Step:

  • Setup: Charge two reaction vials with 1.0 equiv of Substrate and 2.0 equiv of Base.

  • Catalyst Addition: Add 1-2 mol% of Catalyst (pre-complexed is preferred).

  • Solvent: Add Isopropanol to Vial A; Dioxane to Vial B.

  • Degassing: Sparge with Argon for 5 minutes. (Strict exclusion of Oxygen is vital to isolate the hydride mechanism).

  • Reaction: Heat to 80°C for 2 hours.

  • Analysis: Aliquot 50

    
    L into MeOH and analyze via UPLC/HPLC.
    
    • Look for: The peak corresponding to Pyridine (MW 79) or Benzonitrile (MW 103).

Interpretation:

  • If Vial A (IPA) has high debromination and Vial B (Dioxane) has none: The issue is your solvent. Switch to aprotic.

  • If Vial B (Dioxane) also has high debromination: The issue is your catalytic cycle speed. Your transmetallation is too slow. Switch to a more active ligand (e.g., from

    
     to SPhos) or increase the concentration of the Boronic Acid.
    

Advanced Insight: The Concentration Factor

One often overlooked variable is concentration .

  • Mechanism: Transmetallation is bimolecular (Pd-Ar + Boronic Acid). Hydride elimination is unimolecular (regarding the Boronic acid) or pseudo-first order with solvent.

  • Strategy: Increasing the concentration of the reaction (e.g., from 0.1 M to 0.5 M) favors the bimolecular pathway (Transmetallation) over the side reaction.

  • Action: If you are running dilute reactions (0.05 M) and seeing debromination, try concentrating the reaction mass to 0.5 M.

References

  • Navarro, O. et al. (2005).[1] "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry. Describes the use of tertiary alcohols to prevent hydrodehalogenation.

  • Barder, T. E., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Details how bulky ligands accelerate reductive elimination, minimizing side pathways.[2]

  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Comprehensive review of ligand effects on side reactions.

Sources

Technical Support Center: Purification of Amino-Bromo-Nicotinate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The Challenge: Amino-bromo-nicotinates (specifically methyl 2-amino-5-bromonicotinate and its ethyl analog) are critical scaffolds for synthesizing kinase inhibitors via Suzuki-Miyaura or Buchwald-Hartwig couplings. The purification bottleneck lies in their "amphoteric-like" behavior: the pyridine nitrogen is weakly basic (pKa ~2.5–3.5), while the amino group is electron-deficient. Common issues include dibromo-impurity co-elution , chromatographic tailing , and regioisomer contamination .

The Strategy: Do not rely on a single method. A hybrid approach—utilizing solubility differentials (recrystallization) for bulk cleanup and modified chromatography for final polishing—is required.

Decision Matrix: Purification Workflow

The following decision tree illustrates the logic for selecting the appropriate purification route based on crude purity and impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Amino-Bromo-Nicotinate) CheckPurity Analyze Crude Purity (LCMS/NMR) Start->CheckPurity DibromoHigh >5% Dibromo Impurity? CheckPurity->DibromoHigh RegioHigh >5% Regioisomers? DibromoHigh->RegioHigh No Discard Reprocess/Optimize Reaction (Hard to separate) DibromoHigh->Discard Yes (Critical Failure) Tailing Streaking on TLC? RegioHigh->Tailing No Recryst Protocol A: Recrystallization (EtOH/H2O or MeCN) RegioHigh->Recryst Yes (Lattice Selection) Column Protocol B: Buffered Chromatography (DCM/MeOH + TEA) Tailing->Column Yes Reslurry Protocol C: Solvent Slurry (Water or Hexane) Tailing->Reslurry No (Bulk Cleanup)

Figure 1: Strategic decision matrix for amino-bromo-nicotinate purification. Note that high levels of dibromo-impurity often necessitate reaction optimization rather than downstream purification.

Module A: Recrystallization (The First Line of Defense)

Recrystallization is superior to chromatography for removing regioisomers (e.g., 4-bromo or 6-bromo isomers) due to differences in crystal lattice energy.

Mechanism of Action

The 2-amino-5-bromo-nicotinate molecule possesses both a hydrogen bond donor (amino group) and acceptors (pyridine N, ester carbonyl). Solvents that disrupt these intermolecular bonds at high temperatures but allow organized restacking upon cooling are essential.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityProsCons
Ethanol / Water 9:1 to 4:1Regioisomers, SaltsHigh yield, non-toxicMay hydrate the ester if heated too long
Acetonitrile (MeCN) 100%Colored impuritiesExcellent for HPLC prepLower recovery yield
Methanol 100%Starting MaterialGood solubilityPoor anti-solvent effect alone
Protocol A: Ethanol/Water Recrystallization
  • Dissolution: Place the crude solid (e.g., 10 g) in a round-bottom flask. Add Ethanol (absolute) (approx. 5–7 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments.

    • Critical Check: If undissolved dark particles remain, filter the hot solution through a pre-warmed Celite pad to remove oxidized aniline oligomers.

  • Anti-Solvent Addition: Remove from heat. While still hot, add Deionized Water dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 mL of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Then, place in an ice bath (0–4°C) for 1 hour.

  • Harvest: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol/Water (1:1).

Expert Insight: If your product oils out instead of crystallizing, seed the solution with a tiny crystal of pure product at roughly 40°C.

Module B: Chromatography Optimization (Addressing Tailing)

The Problem: "The Pyridine Streak"

Amino-nicotinates often streak or tail on silica gel. This is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1]

The Solution: Amine Modifiers

You must block the silanol sites using a sacrificial base that is stronger or more available than your product.

Protocol B: Triethylamine (TEA) Modified Flash Column

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (Standard) OR DCM / Methanol (Polar).

  • Column Pre-treatment (The "Neutralization" Step):

    • Prepare your starting mobile phase (e.g., 10% EtOAc in Hexane).

    • Add 1% Triethylamine (TEA) to this equilibration solvent.

    • Flush the column with 2–3 column volumes (CV) of this TEA-spiked solvent. This neutralizes the acidic silanols.

  • Elution:

    • Run the gradient without TEA (or with reduced TEA, e.g., 0.1%) to avoid contaminating the final product.

    • Alternative: Use 1% Ammonia in Methanol as the "B" solvent in a DCM/MeOH gradient.

  • Loading:

    • Dissolve the crude in a minimum amount of DCM. Do not use DMF or DMSO for loading if possible, as they ruin peak shape.

Data Comparison: Rf Values (TLC)

Solvent System Standard Silica TEA-Neutralized Silica Observation
30% EtOAc/Hex Rf ~ 0.35 (Streak) Rf ~ 0.42 (Compact Spot) TEA prevents dragging.

| 5% MeOH/DCM | Rf ~ 0.20 (Streak) | Rf ~ 0.28 (Round Spot) | Essential for polar isomers. |

Module C: Chemical Workup (The pH Switch)

Utilizing the pKa difference between the product and impurities.

  • Product pKa: ~2.5–3.5 (Pyridine N).

  • Starting Material (Methyl 2-aminonicotinate) pKa: ~4.7.[2]

  • Impurity (Nicotinic Acid derivative): Acidic.

Protocol C: Acid Wash for Starting Material Removal

Note: This method carries a risk of yield loss due to the low basicity of the product. Use only if starting material >10%.

  • Dissolve crude in Ethyl Acetate .

  • Acid Wash: Wash with 0.5 M HCl (cold).

    • Mechanism:[3][4][5] The more basic starting material (pKa 4.7) will protonate and move to the aqueous layer more readily than the electron-deficient 5-bromo product (pKa <3.5).

    • Caution: Do not use strong acid (conc. HCl) or long contact times, or you will extract the product too.

  • Base Wash: Wash the organic layer with Saturated NaHCO3 .

    • Mechanism:[4][5] Removes any hydrolyzed carboxylic acid by-products.

  • Dry (Na2SO4) and concentrate.

Troubleshooting & FAQs

Q1: I have a persistent "purple/brown" color in my solid. How do I remove it?

A: This is typical of oxidized aniline derivatives.

  • Fix: Perform a "Charcoal Treatment." Dissolve the product in hot Ethanol. Add Activated Carbon (5–10 wt%). Stir at reflux for 15 minutes. Filter hot through Celite. The filtrate should be pale yellow/white.

Q2: My LCMS shows a M+2 peak equal in height to M+. Is this the dibromo impurity?

A: No. This is the Bromine Isotope Pattern . Bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.

  • Diagnostic: If you see a cluster of three peaks (M, M+2, M+4) with a 1:2:1 ratio, that is the dibromo impurity.

  • Action: If dibromo is present, recrystallization (Module A) is your only viable option; chromatography rarely separates mono- vs di-bromo species efficiently.

Q3: Why is my yield low after acid extraction?

A: The electron-withdrawing bromine and ester groups lower the pKa of the pyridine nitrogen significantly. If you used an acid that was too strong (pH < 1), you likely protonated your product and washed it away into the aqueous layer.

  • Recovery: Neutralize your aqueous waste stream with NaOH to pH 8 and extract with EtOAc to recover the product.

Q4: Can I use reverse-phase (C18) HPLC?

A: Yes, but you must control the pH.

  • Condition: Use 0.1% Formic Acid or Ammonium Formate in Water/Acetonitrile. The acidic condition ensures the pyridine is fully protonated (charged), improving peak shape, though it will elute earlier.

References

  • Synthesis and Properties of Aminonicotinates

    • Source: PubChem. (2025).[6] "Methyl 2-amino-5-bromoisonicotinate | C7H7BrN2O2".[6][7] National Library of Medicine.

    • URL:[Link]

    • Relevance: Provides physical properties (MW 231.[6]05) and safety data (Skin Sens. 1) essential for handling and identification.

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization".[5][8][9][10]

    • URL:[Link]

    • Relevance: Validates the use of Ethanol/Water and Acetone/Methanol systems for polar arom
  • Chromatographic Tailing of Pyridines

    • Source: BenchChem Technical Support.[1][11] (2025).[1][6][11][12] "Chromatographic Purification of Pyridine Derivatives".

    • Relevance: Confirms the interaction of basic nitrogen with silanols and supports the protocol of using TEA modifiers or phosph
  • Reaction Optimization & Impurity Control

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

    • Relevance: Discusses the difficulty of removing brominated by-products and the necessity of temperature control during the bromination step to avoid over-bromin

Sources

Technical Support Center: Navigating the Challenges of Catalyst Poisoning by Free Amino Groups in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a common yet significant challenge in synthetic chemistry: the poisoning of catalysts by free amino groups on pyridine scaffolds. Our goal is to equip you with the knowledge and practical strategies to anticipate, diagnose, and overcome this hurdle, ensuring the success of your catalytic reactions.

The Root of the Problem: Understanding the Poisoning Mechanism

The lone pair of electrons on the nitrogen atom of a pyridine ring is a well-known culprit for catalyst deactivation, particularly with transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[1] This deactivation, or poisoning, occurs when the pyridine nitrogen strongly coordinates to the metal center, effectively blocking the active sites required for the catalytic cycle to proceed. The presence of a free amino group on the pyridine ring exacerbates this issue. The amino group, being a strong Lewis base, can also coordinate to the catalyst's metal center, leading to a bidentate chelation effect that results in a more stable, inactive complex. This chelation can significantly hinder or completely halt catalytic activity in crucial reactions such as hydrogenations and cross-coupling reactions.[1][2]

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with aminopyridine substrates.

Q1: Which catalysts are most susceptible to poisoning by aminopyridines?

Transition metal catalysts are particularly vulnerable to poisoning by aminopyridines. This includes, but is not limited to:

  • Palladium (Pd): Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), Pd catalysts are highly susceptible.[1][3]

  • Platinum (Pt): Commonly used in hydrogenations, Pt catalysts can also be deactivated.

  • Rhodium (Rh): Used in hydrogenations and other transformations, Rh catalysts can be poisoned by aminopyridines, leading to incomplete reactions.[2]

  • Nickel (Ni): Increasingly used as a more sustainable alternative to precious metals, Ni catalysts are also prone to poisoning by Lewis basic nitrogen-containing compounds.[4]

  • Ruthenium (Ru): While some Ru catalysts are known for their functional group tolerance, they are not entirely immune to poisoning by strongly coordinating ligands like pyridines.[4]

Q2: My cross-coupling reaction with an aminopyridine substrate is failing. What are the likely causes?

Failure in cross-coupling reactions involving aminopyridines often stems from catalyst deactivation. The primary reasons include:

  • Direct Catalyst Poisoning: The nitrogen atoms of the pyridine ring and the amino group are likely coordinating to the palladium center, inhibiting its catalytic activity.

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base might not be strong enough to facilitate the catalytic cycle or could interact unfavorably with the catalyst or substrate.[1]

  • Poor Reagent Quality: Ensure that your aminopyridine substrate, coupling partner (e.g., boronic acid), catalyst, and solvents are pure and anhydrous (where necessary).[5] Degassing the solvent is crucial to prevent oxidation of the active catalyst species.[5]

Q3: Are there situations where pyridines are intentionally used with catalysts?

Yes, in a controlled manner, pyridine and its derivatives can be used as "controlled poisons" to modulate a catalyst's activity and enhance selectivity. A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate and quinoline to achieve the semi-hydrogenation of alkynes to cis-alkenes without over-reduction to the alkane.[6][7] Similarly, in the Rosenmund reduction, a poisoned palladium catalyst is used to reduce acyl chlorides to aldehydes, preventing further reduction to the alcohol.[1]

Troubleshooting Guide: A Systematic Approach to Overcoming Catalyst Poisoning

When faced with a sluggish or failed reaction involving an aminopyridine, a systematic approach to troubleshooting is essential. This guide provides actionable steps to diagnose and resolve the issue.

Initial Diagnosis: Is Catalyst Poisoning the Culprit?

Before making significant changes to your protocol, it's important to confirm that catalyst poisoning is indeed the problem.

Experimental Protocol: Baseline vs. Poisoned Reaction

  • Establish a Baseline: Run your reaction with a model substrate that is known to work well under your standard conditions but lacks the aminopyridine moiety. Monitor the reaction progress over time (e.g., by TLC, GC, or LC-MS).

  • Introduce the "Poison": Repeat the baseline reaction, but this time, add a stoichiometric equivalent (relative to the catalyst) of your aminopyridine substrate.

  • Compare the Rates: A significant decrease in the reaction rate or complete inhibition in the presence of the aminopyridine is a strong indicator of catalyst poisoning.

Mitigation Strategies: A Multi-pronged Approach

Once catalyst poisoning is confirmed, you can employ one or more of the following strategies. The choice of strategy will depend on the specific reaction, the nature of the aminopyridine, and the available resources.

Workflow for Mitigating Catalyst Poisoning

start Reaction with Aminopyridine Fails strategy1 Strategy 1: Protect the Amino Group start->strategy1 Is the amino group the primary issue? strategy2 Strategy 2: Modify Reaction Conditions start->strategy2 Can conditions be optimized? strategy3 Strategy 3: Alter the Catalyst System start->strategy3 Are alternative catalysts available? end Successful Reaction strategy1->end strategy2->end strategy3->end

Caption: A decision-making workflow for addressing catalyst poisoning.

Strategy 1: Protection of the Free Amino Group

Masking the nucleophilicity and coordinating ability of the amino group with a suitable protecting group is often the most effective solution.[8] The ideal protecting group should be stable to the reaction conditions and easily removable afterward.

Protecting GroupProtection ReagentTypical Conditions for ProtectionStabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, TEADCM, 2hStable to hydrogenation and mild base.Strong acid (e.g., TFA in DCM).[9]
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃THF/H₂O, 20hStable to acidic conditions.Catalytic hydrogenolysis (H₂/Pd-C).[8][9]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, NaHCO₃Dioxane/H₂OStable to acidic conditions and hydrogenation.Base (e.g., piperidine in DMF).[8]
TFA (Trifluoroacetyl)Trifluoroacetic anhydrideVariesStable to acidic conditions.Basic hydrolysis.

This table provides a general overview. Optimal conditions may vary depending on the specific aminopyridine substrate.

Experimental Protocol: Boc Protection of 2-Aminopyridine

  • Dissolution: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Strategy 2: Modification of Reaction Conditions

In some cases, catalyst poisoning can be overcome by carefully tuning the reaction parameters.

  • Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading can sometimes compensate for the poisoning effect.[1]

  • Choice of Base and Solvent: A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) can reveal a combination that minimizes catalyst deactivation. For instance, in Suzuki couplings, a mixture of an organic solvent with a small amount of water can be beneficial.[1]

  • Use of Additives: The addition of a Lewis acid (e.g., ZnCl₂, B(OH)₃) can sometimes preferentially coordinate to the pyridine nitrogen, leaving the catalyst's active sites more accessible.

  • Temperature Optimization: Increasing the reaction temperature may sometimes help to overcome the energy barrier imposed by the poisoned catalyst, but this should be done cautiously to avoid substrate or product decomposition.[5]

Strategy 3: Altering the Catalyst System

If the above strategies are not fruitful, consider changing the catalyst itself.

  • Ligand Modification: The electronic and steric properties of the ligand on the metal catalyst can significantly influence its susceptibility to poisoning. More electron-rich and sterically hindered ligands can sometimes render the metal center less susceptible to coordination by the aminopyridine.

  • Alternative Metal Catalysts: If palladium catalysts are consistently failing, consider exploring catalysts based on other metals like nickel or copper, which may have different sensitivities to nitrogen-containing substrates.[10]

  • Use of Pre-catalysts: Modern pre-catalysts are designed for high activity and stability, and may offer better performance in challenging coupling reactions.

Visualizing the Poisoning and Protection Strategy

cluster_poisoning Catalyst Poisoning cluster_protection Protection Strategy catalyst Active Catalyst (e.g., Pd) inactive_complex Inactive Complex catalyst->inactive_complex Coordination aminopyridine Aminopyridine aminopyridine->inactive_complex protected_aminopyridine Protected Aminopyridine reaction Successful Reaction protected_aminopyridine->reaction active_catalyst Active Catalyst (e.g., Pd) active_catalyst->reaction

Sources

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SNAR-OPT-2024

Introduction: The Thermal Landscape of SNAr

Welcome to the SNAr Optimization Support Center. Unlike SN1 or SN2 reactions, Nucleophilic Aromatic Substitution (SNAr) operates under a unique kinetic regime where bond breaking is rarely the rate-determining step.[1]

In this domain, temperature is not merely a "gas pedal" for reaction rate; it is a molecular switch that controls the stability of the Meisenheimer Complex (the anionic intermediate). Improper thermal management leads to three primary failure modes:

  • Kinetic Stalling: The nucleophile cannot overcome the activation energy barrier (

    
    ) to form the complex.
    
  • Regiochemical Scrambling: High thermal energy overrides the electronic preferences of poly-halogenated substrates.

  • Thermal Runaway: In polar aprotic solvents (e.g., DMSO), high temperatures can trigger catastrophic decomposition.[1]

This guide provides the protocols to navigate these variables.

Module 1: Reactivity & Kinetics Troubleshooting

Diagnostic: Why is my reaction stalled?

User Issue: "I am refluxing my aryl chloride with an amine in THF, but conversion is <10% after 24 hours."

Root Cause: In SNAr, the rate law is generally


.[1] The barrier to forming the Meisenheimer complex is high, especially for unactivated or moderately activated rings. THF (boiling point 66°C) often fails to provide sufficient thermal energy or charge stabilization for the transition state.[1]

The "Naked Nucleophile" Solution: Before increasing temperature, you must optimize the effective nucleophilicity.

Protocol:

  • Switch Solvent: Move from THF/DCM to Polar Aprotic Solvents (DMSO, DMF, NMP).[1]

    • Mechanism:[1][2][3][4] These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive.[1]

    • Result: Rate enhancements of

      
       to 
      
      
      
      are common, allowing the reaction to proceed at lower temperatures [1].[1][5]
  • Temperature Ramp: If switching to DMSO does not drive conversion at RT, screen temperatures in 10°C increments (e.g., 40°C

    
     50°C 
    
    
    
    60°C).

Visualizing the Energy Landscape: The diagram below illustrates how temperature helps surmount the first transition state (TS1), which is usually the Rate Determining Step (RDS).[1]

SNAr_Energy_Profile Figure 1: S_NAr Energy Profile. Temperature primarily assists in overcoming TS1. Reactants Reactants (Ar-X + Nu) TS1 TS1 (High Energy Barrier) Reactants->TS1  Heat Input   Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Products Products (Ar-Nu + X-) TS2->Products

[1]

Module 2: Selectivity & Byproducts

Diagnostic: Regioselectivity Issues

User Issue: "My substrate is 2,4-dichloropyrimidine. I want to substitute at C-4, but I'm seeing 15% C-2 substitution."

Technical Insight: Regioselectivity in SNAr is governed by the relative electrophilicity of the carbon centers.

  • Kinetic Control (Low Temp): Favors the most electron-deficient position (lowest LUMO energy).[1] For 2,4-dichloropyrimidine, this is C-4 due to the adjacent nitrogen atoms withdrawing density.[1]

  • Thermodynamic/Erosion (High Temp): Excessive heat provides enough energy to overcome the slightly higher barrier at C-2, eroding selectivity [2].[1]

Optimization Table: Temperature vs. Selectivity

VariableKinetic Control (Recommended)Thermodynamic/Forcing Conditions
Temperature -20°C to 25°C> 80°C
Solvent THF, iPrOH, DCMDMSO, NMP, DMF
Base Weak (DIPEA, TEA)Strong (NaH, KOtBu)
Outcome High Selectivity (C-4 > C-2)Low Selectivity / Bis-substitution

Corrective Protocol:

  • Cool Down: Perform the addition at -78°C or 0°C.

  • Slow Addition: Add the nucleophile dropwise to keep the local concentration low.

  • Leaving Group Hierarchy: If selectivity remains poor, switch the leaving group at the desired position to Fluorine (F).[1]

    • Rule:F >> Cl > Br > I in SNAr rates.[1][3][4] A C-4 Fluorine will react significantly faster than a C-2 Chlorine, even at low temperatures [3].[1]

Module 3: Advanced Protocols (Microwave vs. Thermal)

FAQ: When should I use Microwave Irradiation?

Answer: Use microwave (MW) heating when the substrate is deactivated (e.g., electron-neutral rings) or sterically hindered.[1]

Mechanism: MW heating acts via dipolar polarization .[1] Polar solvents (DMSO, EtOH) align with the oscillating field, generating internal heat.[1] This allows for "superheating" (heating solvents above their boiling points under pressure), which can drive difficult kinetics that conventional reflux cannot touch [4].[1]

Comparative Workflow: Thermal vs. Microwave

Optimization_Workflow Figure 2: Decision Tree for Thermal vs. Microwave Optimization Start Start: S_NAr Optimization Check_Substrate Analyze Substrate: Is it Activated? (EWG ortho/para) Start->Check_Substrate Activated Yes (Activated) Check_Substrate->Activated Deactivated No (Deactivated/Neutral) Check_Substrate->Deactivated Std_Protocol Standard Protocol: Polar Aprotic Solvent (DMF/DMSO) Temp: 25°C -> 60°C Activated->Std_Protocol MW_Protocol Microwave Protocol: Solvent: NMP or DMSO Temp: 120°C - 180°C Pressure: Sealed Vessel Deactivated->MW_Protocol Monitor Monitor Conversion (LCMS) Std_Protocol->Monitor Success >90% Conversion: Isolate Product Monitor->Success Fail_Std <50% Conversion Monitor->Fail_Std MW_Protocol->Success Fail_Std->MW_Protocol Switch to MW

Module 4: Safety & Scale-Up

Critical Warning: The DMSO Exotherm

Risk: SNAr reactions are exothermic.[1] When performing these in DMSO or DMF at scale (>10g), the heat transfer is poor.[1]

  • Danger Zone: If the reaction temperature exceeds the onset temperature of decomposition for the reaction mixture, a thermal runaway can occur.

Safety Protocol:

  • DSC Screening: Before scaling up, run a Differential Scanning Calorimetry (DSC) test to find the decomposition onset temperature (

    
    ).[1]
    
  • Operating Limit: Never operate within 50°C of

    
    .
    
  • Dosing: Do not add all reagents at once. Use a dosing pump to add the nucleophile slowly, monitoring the internal temperature (

    
    ) continuously.[1]
    

References

  • Effect of Solvent on SNAr Rates

    • Source: Royal Society of Chemistry (RSC).[1] "Effect of the nature of the nucleophile and solvent on an SNAr reaction."

    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Source: WuXi AppTec.[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

    • URL:[Link]

  • Leaving Group Effects (F > Cl)

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: The Mechanism."

    • URL:[Link]

  • Microwave Assisted Synthesis

    • Source: Anton Paar Wiki.[1] "Microwave-assisted synthesis: Fundamentals and Applications."

Sources

Preventing hydrolysis of ethyl ester during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ester Stability & Isolation Ticket ID: #EST-004-WORKUP Subject: Preventing Hydrolysis of Ethyl Esters During Workup Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Ethyl esters occupy a "Goldilocks" zone of reactivity: stable enough to survive many synthetic transformations, yet fragile enough to decompose rapidly during the isolation phase if mishandled.

The primary culprit is hydrolysis —the cleavage of the ester bond by water, catalyzed by acids or bases.[1] While often intentional (deprotection), unintended hydrolysis during workup is a common source of yield loss. This guide provides the protocols to lock in your yield before the product reaches the vial.

Module 1: The Emergency Room (Troubleshooting)

Immediate solutions for active failures in the lab.

Q: I washed my reaction mixture with 1M NaOH to remove excess acid, and my product yield plummeted. What happened? A: You likely caused Saponification . Base-catalyzed hydrolysis is irreversible and rapid, even at room temperature. Hydroxide ions (


) attack the carbonyl carbon far more aggressively than water does.[2]
  • The Fix: Never use strong bases (NaOH, KOH) to neutralize acidic reaction mixtures containing esters. Use saturated aqueous Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These release
    
    
    and buffer the solution to a milder pH (~8-9), drastically slowing hydrolysis.

Q: My LCMS shows the mass of the carboxylic acid appearing during concentration on the rotovap. Why? A: This is Acid-Catalyzed Hydrolysis driven by heat. If your organic layer was not neutralized completely, trace acid remains. As you evaporate the solvent, the concentration of that acid increases. Combined with the heat of the water bath and residual water in the organic phase, you created a perfect hydrolysis reactor.

  • The Fix: Ensure the aqueous phase is neutral (pH 7) before separating layers.[3] Use azeotropic drying (add toluene and evaporate) to remove trace water at lower temperatures.

Q: I have a massive emulsion that won't separate. Is my ester dying while I wait? A: Yes. Extended contact time with water increases the probability of hydrolysis.[4]

  • The Fix:

    • Add saturated brine immediately to increase ionic strength.

    • If that fails, filter the mixture through a pad of Celite to break surface tension.

    • Don't wait overnight. If separation is slow, drain the emulsion and spin it down in a centrifuge.

Module 2: Standard Operating Procedures (SOPs)

Field-proven protocols to guarantee integrity.

Protocol A: The "Cold-Buffer" Quench (For Acidic Reactions)

Use this when your reaction was catalyzed by acids (e.g.,


, p-TsOH).
  • Cool Down: Place the reaction flask in an ice/water bath (

    
    ). Hydrolysis rates drop significantly with temperature (Arrhenius equation).
    
  • Dilute: Add a volume of diethyl ether or ethyl acetate equal to your reaction volume.

  • Neutralize: Slowly add Saturated Aqueous

    
      with vigorous stirring.
    
    • Caution: This generates

      
       gas. Add dropwise to prevent foam-over.
      
  • Verify: Check the pH of the aqueous layer.[1][3][5] It should be weakly alkaline (pH ~8).

  • Wash: Separate layers. Wash the organic layer once with Brine (Sat.[4] NaCl).[4][6]

  • Dry: Dry over anhydrous

    
     for 10-15 minutes. Filter and concentrate.
    
Protocol B: The "Gentle Acid" Quench (For Basic Reactions)

Use this when your reaction involved bases (e.g., NaH, LDA, or basic catalysts).

  • Cool Down: Place reaction vessel in an ice bath (

    
    ).
    
  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Why?

      
       is a weak acid (pKa ~9.2). It quenches strong bases/anions without creating a highly acidic environment that would protonate the ester oxygen.
      
  • Extraction: Extract with your chosen solvent (EtOAc/DCM).

  • Buffer (Optional): If the substrate is hypersensitive, wash the organic layer with a Phosphate Buffer (pH 7.0) .

  • Dry & Concentrate: Proceed as usual.

Module 3: Mechanism & Decision Logic

Comparative Data: Quenching Agents
AgentpH (approx)Risk LevelBest Use Case
1M NaOH 14CRITICAL Never use with esters. Causes rapid saponification.
Sat.

8.3Safe Neutralizing acidic mixtures.
Sat.

4.6Safe Quenching basic reactions/anions.
1M HCl 0High Only if strictly temperature controlled (

) and brief contact.
Phosphate Buffer 7.0Optimal Hypersensitive substrates.
Visual Guide: The Safe Isolation Decision Tree

EsterWorkup Start Reaction Complete (Contains Ethyl Ester) CheckpH Check Reaction pH Start->CheckpH Acidic Acidic Conditions (H+, Lewis Acids) CheckpH->Acidic pH < 7 Basic Basic Conditions (Alkoxides, Amides) CheckpH->Basic pH > 7 Cool Cool to 0°C (Ice Bath) Acidic->Cool Basic->Cool QuenchAcid Add Sat. NaHCO3 (Watch for CO2) Cool->QuenchAcid If Acidic QuenchBase Add Sat. NH4Cl (Mild Proton Source) Cool->QuenchBase If Basic Extract Extract into Organic Solvent (EtOAc or Et2O) QuenchAcid->Extract QuenchBase->Extract Brine Wash with Brine (Remove bulk water) Extract->Brine Dry Dry (Na2SO4/MgSO4) & Filter Immediately Brine->Dry Evap Concentrate (Keep bath <40°C) Dry->Evap

Caption: Decision tree for diagnosing and treating ester reaction mixtures to prevent hydrolysis during isolation.

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Influence of pH on the kinetics of hydrolysis reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). Hydrolysis-Resistant Ester-Based Linkers. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5A6B-2MN Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Solvent Strategy

User Query: "What are the optimal solvent systems for recrystallizing Ethyl 5-amino-6-bromo-2-methylnicotinate, and how do I prevent oiling out?"

Technical Assessment: This compound presents a "solubility conflict."[1][2] The ethyl ester and bromine moieties provide lipophilicity, while the amino group and pyridine nitrogen introduce polarity and hydrogen bonding potential. This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1]

Recommended Solvent Systems
System TypeSolvent CompositionPrimary UtilityRisk Factor
Primary (Binary) Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) High recovery; excellent for removing non-polar impurities.[1]Moderate (Oiling out if Heptane added too fast)
Alternative (Single) Ethanol (Absolute or 95%) Best for removing polar, colored oxidation byproducts.Low (Yield loss if not cooled sufficiently)
Scavenging Toluene Specific for removing unreacted brominating agents.High (Product may be too soluble)

Decision Logic: Selecting Your Solvent

The following decision tree illustrates the logic for selecting the correct solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Purity ColorImpurity Dark/Colored Impurities (Oxidation) Start->ColorImpurity High Color Regioisomer Isomeric Impurities (Wrong Br position) Start->Regioisomer Regioisomers Present Standard Standard Synthesis (>85% purity) Start->Standard Typical Crude EtOH Use Ethanol (95%) + Activated Charcoal ColorImpurity->EtOH IPA Use Isopropanol (High Boiling Point) Regioisomer->IPA Thermodynamic Control EtOAc_Hept Use EtOAc / Heptane (Slow Diffusion) Standard->EtOAc_Hept Outcome1 Polar impurities stay in mother liquor EtOH->Outcome1 Outcome2 High recovery yield EtOAc_Hept->Outcome2

Figure 1: Solvent selection logic based on impurity profile.[1] Note that amino-pyridines are prone to oxidation, necessitating polar alcoholic solvents for colored batches.[1]

Detailed Protocols (SOPs)

Protocol A: The Binary System (EtOAc / Heptane)

Best for: Standard purification to maximize yield.[1]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).[1] Heat to reflux (approx. 77°C) until fully dissolved.

    • Checkpoint: If solids remain, they are likely inorganic salts (NaBr). Filter hot.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent cloudiness appears (the "cloud point").

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel).

    • Critical Step: If oil droplets form, reheat immediately and add more EtOAc. Seed with a pure crystal if available.[1]

  • Isolation: Cool to 0-4°C for 1 hour. Filter and wash with cold 1:3 EtOAc:Heptane.[1]

Protocol B: The Alcoholic System (Ethanol)

Best for: Removing colored oxidation impurities.[1]

  • Dissolution: Suspend solid in Ethanol (EtOH) . Heat to reflux.[1]

  • Charcoal Treatment (Optional but Recommended): If the solution is dark brown/red, add activated charcoal (5 wt%) carefully (remove heat source first to prevent bumping). Stir for 10 mins.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Growth: Concentrate the filtrate by boiling off 20-30% of the volume. Allow to cool slowly to room temperature, then to 4°C.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This is common with amino-esters.[1] It occurs when the solution exceeds the saturation point at a temperature above the melting point of the solid in that solvent mixture.

  • The Fix:

    • Reheat until the oil dissolves.

    • Add more solvent (EtOAc or EtOH) to lower the concentration.

    • Seed the solution at a higher temperature (just below boiling) to provide a template for the crystal lattice.

    • Agitate: Stir slowly; static solutions are more prone to oiling.[1]

Q2: The crystals are colored (yellow/brown) even after recrystallization. A: Amino-pyridines oxidize easily.[1] The color is likely an N-oxide or an azo-coupling impurity.[1]

  • The Fix: Use Protocol B (Ethanol) with activated charcoal. Non-polar solvents (Heptane) are poor at retaining these polar colored impurities, so they precipitate with your product. Ethanol keeps them in solution.[1][3]

Q3: Can I use Water as an anti-solvent with Ethanol? A: Yes, but with caution. Water increases the polarity dramatically.[1]

  • Risk: If you add water too fast, the hydrophobic bromine/methyl groups will force the molecule out of solution as an amorphous oil.

  • Method: Dissolve in hot EtOH, then add hot water dropwise.

Mechanistic Insight: Why These Solvents Work

The crystal lattice energy of Ethyl 5-amino-6-bromo-2-methylnicotinate is driven by:

  • Hydrogen Bonding: The 5-amino group acts as a donor; the ester carbonyl and pyridine nitrogen act as acceptors.[1]

  • Pi-Stacking: The pyridine ring facilitates stacking.[1]

Solvent Interaction:

  • Ethanol: Competes for H-bonds.[1] This slows down nucleation, allowing for more ordered (purer) crystal growth. It effectively solvates the polar impurities [1].[1]

  • Ethyl Acetate: Solvates the ester portion effectively but is a poor solvent for the polar amino/salt impurities.[1]

  • Heptane: Acts purely to reduce the solubility parameter of the mixture, forcing the lipophilic bromo/methyl regions to aggregate [2].

References

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link] (General principles of solvent polarity and functional group interaction).

  • University of Pittsburgh. (n.d.).[1] Common Solvents for Crystallization. Retrieved from [Link] (Dielectric constants and binary solvent selection data).

Sources

Technical Support Center: Regioselectivity in 2,5,6-Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Functionalization Support Hub. Ticket ID: PYR-256-REGIO Status: Open Assigned Specialist: Senior Application Scientist

System Overview: The Reactivity Landscape

Achieving a precise 2,5,6-substitution pattern on a pyridine core is a "multi-variable optimization problem." You are fighting against the innate electronic bias of the ring while trying to leverage steric hindrance to your advantage.

The Hierarchy of Reactivity (The "BIOS" Settings)

Before attempting any synthesis, you must understand the default reactivity order of the pyridine ring.

Reaction TypePrimary TargetSecondary TargetMechanism Driver
SNAr C2 / C6 (Equally activated)C4Nucleophilic attack on LUMO (low electron density).
Pd-Catalysis (Suzuki/Stille) C2 / C6C3 / C5Oxidative addition rate (C-I > C-Br > C-Cl).
Lithiation (DoM) C3 / C4C2 / C6Coordination to Directing Group (DG) + Acidity of proton.
Electrophilic Subst. (SEAr) C3 / C5--HOMO availability (rarely used for 2,5,6-targets).

Troubleshooting Guides (By Reaction Class)

Module A: Cross-Coupling Selectivity (Suzuki-Miyaura)

User Issue: "I have a 2,6-dichloro-3-substituted pyridine. I want to couple at C6, but I'm getting a mixture or C2 product."

Root Cause Analysis: In a 2,6-dihalo-3-R-pyridine (which creates the 2,5,6-pattern), the C2 and C6 positions are electronically similar (both


-positions). However, they are sterically distinct .
  • C2 Position: Sterically shielded by the substituent at C3 (the "ortho" substituent).

  • C6 Position: Sterically exposed (the "remote" alpha position).

The Solution: The "Steric Gating" Protocol To force C6 selectivity, you must maximize the steric penalty at C2.

  • Ligand Selection: Switch to bulky phosphine ligands.

    • Recommendation: Use SPhos or XPhos . The bulk of the ligand prevents the Pd-center from approaching the crowded C2 position, forcing oxidative addition at C6.

  • Leaving Group Hierarchy: If possible, differentiate the halogens in your starting material.

    • Ideal Scaffold:2-chloro-6-bromo-3-substituted pyridine . Palladium will insert into the C-Br bond (C6) orders of magnitude faster than the C-Cl bond (C2).

Visual Workflow: Site-Selective Coupling

G start Input: 2,6-Dichloro-3-R-Pyridine decision Is R bulky? (e.g., -CF3, -tBu) start->decision path_bulky Yes: Steric Control decision->path_bulky High Sterics path_small No: Electronic Control Needed decision->path_small Low Sterics reaction1 Use Bulky Ligand (SPhos) Target: C6 (Remote) path_bulky->reaction1 reaction2 Requires Halogen Diff. (e.g., 2-Cl, 6-Br) path_small->reaction2 product Product: 2-Cl-5-R-6-Aryl-Pyridine reaction1->product reaction2->product

Caption: Decision tree for selecting the correct strategy to differentiate C2 vs C6 in trisubstituted pyridines.

Module B: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "My nucleophile is attacking C2 instead of C6, or I'm getting bis-substitution."

Diagnostic Steps:

  • Check the Nucleophile Size: Small nucleophiles (OMe, F) are less sensitive to steric hindrance at C2 (from the C3 substituent).

  • Check the C3 Substituent: If R at C3 is electron-withdrawing (e.g., -NO2, -CF3), it activates the adjacent C2 position more than the remote C6 position via inductive effects, potentially overriding steric hindrance.

The "Electronic Override" Protocol: If you need to hit C2 (the hindered side) selectively:

  • Substrate: Ensure C3 contains an Electron Withdrawing Group (EWG).

  • Condition: Use a non-polar solvent (Toluene) to promote coordination-assisted attack if using a metal alkoxide.

If you need to hit C6 (the open side) selectively:

  • Substrate: Use a bulky nucleophile (e.g., morpholine, t-butoxide).

  • Temperature: Lower the temperature (-78°C to 0°C). SNAr at the hindered position has a higher activation energy; low temp favors the kinetic product (C6).

Module C: The "Nuclear Option" – Halogen Dance

User Issue: "I cannot synthesize the 2,5,6-pattern directly. I only have 2,5-dibromopyridine."

Technical Insight: The "Halogen Dance" (HD) allows you to move bromine atoms to thermodynamically more stable positions.[1] In pyridines, lithiation (using LDA) occurs preferentially at the most acidic proton (usually C3 or C4), followed by migration of the halogen to stabilize the lithiated species.

Protocol: 2,5-Dibromo to 2,4,5- or 2,5,6-Functionalization Warning: This reaction is extremely sensitive to temperature and base addition rate.

  • Start: 2,5-Dibromopyridine.

  • Reagent: LDA (Lithium Diisopropylamide), THF, -78°C.

  • Mechanism:

    • Lithiation occurs at C4 (kinetic acidity).

    • The Dance: The Br at C5 migrates to C4. The Li moves to C5.

    • Result: You generate a 2,4-dibromo-5-lithiopyridine intermediate.

  • Trapping: Add your electrophile (E+) immediately.

    • Outcome: 2,4-dibromo-5-E-pyridine. (Note: This accesses the difficult C5 position).

Visual Mechanism: The Halogen Dance

HD step1 Start: 2,5-Dibromopyridine step2 Add LDA (-78°C) Lithiation at C4 step1->step2 step3 Transition State: Br migrates C5 -> C4 Li migrates C4 -> C5 step2->step3 Halogen Dance step4 Intermediate: 2,4-Dibromo-5-lithiopyridine step3->step4 step5 Quench with Electrophile (E+) step4->step5 final Product: 2,4-Dibromo-5-E-Pyridine step5->final

Caption: Mechanism of the Halogen Dance rearrangement for accessing difficult substitution patterns.

Frequently Asked Questions (FAQs)

Q: Can I use C-H activation to install the C6 substituent last? A: Yes, but you need a Directing Group (DG). Standard Pd-catalyzed C-H activation prefers the electron-rich sites, but pyridine is electron-poor. However, if you have an N-oxide or a specific directing group (like an amide) at C2, you can direct activation to C6 (the ortho position relative to the nitrogen if directed from the N-oxide oxygen, or meta if directed from C2).

  • Reference Strategy: Use Pyridine-N-oxide.[2] C-H activation occurs at C2/C6. Subsequent reduction removes the oxide.

Q: I have 2,3,6-trichloropyridine. Which chlorine reacts first in a Suzuki coupling? A: The order is C2 ≈ C6 > C3 . Since C2 and C6 are identical electronically, the reaction will yield a statistical mixture unless you use the "Steric Gating" approach (see Module A). If you have a substituent at C5, the C2 chlorine will react first because C6 is hindered by the C5 group (and vice versa).

  • Rule of Thumb: Palladium attacks the most electron-deficient, least hindered C-Cl bond.

Q: Why do I see dehalogenation byproducts? A: This is a common "software glitch" in Pd-catalyzed couplings of polyhalogenated pyridines.

  • Cause:

    
    -hydride elimination from the Pd-intermediate or reaction with the solvent (especially alcohols).
    
  • Fix: Switch to non-protic solvents (DMF, Toluene) and ensure your phosphine ligand is not promoting reduction.

Data Summary: Selectivity Matrix

Substrate PatternReactionPreferred SiteReason
2,6-Dichloro-3-R SNArC6 C2 is sterically hindered by R (at C3).
2,6-Dichloro-3-R Suzuki (Bulky Ligand)C6 Ligand clashes with R at C3, forcing Pd to C6.
2,6-Dichloro-3-R Suzuki (Small Ligand)Mixture (C2/C6) Electronic equivalence overrides minor steric difference.
2-Cl-3-R-6-Br SuzukiC6 Br is a better leaving group than Cl (Bond Energy).
2,5-Dibromo Halogen Dance (LDA)C4 (Migration) Thermodynamics drives Br to stable positions; Li to C5.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Pyridines Source: Lutz Ackermann et al., Chemical Science. Context: Establishes the hierarchy of C-Cl vs C-Br reactivity and steric influence in Suzuki couplings. URL:[Link]

  • The Halogen Dance Reaction in Pyridines Source: Schnürch, M., et al., Chemical Society Reviews. Context: Comprehensive review of the mechanism and thermodynamic drivers for halogen migration.[1] URL:[Link]

  • Regioselective SNAr Reactions of Chloropyridines Source:Journal of Organic Chemistry. Context: Details the steric vs. electronic trade-offs in nucleophilic substitution of 2,3,6-systems. URL:[Link]

  • C6-Selective C-H Activation of Pyridines Source:Nature Chemistry. Context: Discusses the use of N-oxide directing groups to functionalize the C6 position. URL:[Link]

Sources

Troubleshooting low conversion in Buchwald couplings of aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Coupling of Aminopyridines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Aminopyridine Substrates[1]

Introduction: The Aminopyridine Paradox

Welcome to the technical support center. If you are here, you are likely facing a stalled reaction where your aminopyridine substrate remains unreacted, or you are seeing significant protodehalogenation of your aryl halide.[1]

The Core Problem: Aminopyridines are "privileged" substrates in medicinal chemistry but "problematic" in catalysis.[1] They possess two competitive nitrogen centers:[1]

  • The Exocyclic Amine (

    
    ):  The desired nucleophile.[1]
    
  • The Endocyclic Pyridine Nitrogen (

    
    ):  A potent 
    
    
    
    -donor that poisons the catalyst.[1]

When the pyridine nitrogen coordinates to the Palladium (Pd) center, it displaces the phosphine ligand or blocks the coordination site required for the oxidative addition complex.[1] This creates a "dead" catalyst species (off-cycle), halting the reaction.[1]

This guide provides the logic to bypass this inhibition using steric bulk and specific precatalyst architectures.

Module 1: Catalyst Deactivation & Ligand Selection

Q: My reaction turns black/precipitates immediately, and I see no conversion. Is my catalyst dead?

A: Likely, yes.[1] This is the classic signature of the "Pyridine Trap."

If you use standard ligands (e.g., BINAP, DPPF) or simple Pd sources (Pd(OAc)


), the pyridine nitrogen binds to the Pd(II) center more strongly than your ligand or the aryl halide.[1]

The Solution: You must use Bulky Biaryl Phosphine Ligands (Buchwald Ligands).[1] These ligands are designed with large steric bulk on the lower ring (e.g., isopropyl or cyclohexyl groups) that physically prevent the pyridine nitrogen from coordinating to the metal center while still allowing the smaller exocyclic amine to attack.[1]

Visualizing the Inhibition Pathway

The diagram below illustrates how aminopyridines divert the catalytic cycle into an inactive state and how bulky ligands prevent this.

Catalyst_Inhibition Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(Ar)X] Pd_L->OxAdd + Ar-X Dead INACTIVE COMPLEX [Pd-Pyridine Coordinate] Pd_L->Dead + Pyridine N (No Steric Bulk) OxAdd->Dead Displacement Product C-N Coupled Product OxAdd->Product + Amine (Steric Ligand Allows) Pyridine Aminopyridine Substrate

Caption: Figure 1. The "Pyridine Trap."[1] Without bulky ligands, the pyridine nitrogen coordinates to Pd, forming a stable, inactive complex (Red path).[1] Bulky ligands shield the metal, forcing the cycle toward productive coupling (Green path).[1]

Module 2: Ligand Selection Matrix

Q: Which specific ligand should I use for my aminopyridine isomer?

A: Not all aminopyridines are equal.[1] 2-aminopyridines are significantly harder than 3- or 4-aminopyridines because they can form a 4-membered chelate with the metal.[1]

Use this selection matrix to choose your ligand. We recommend using G3 or G4 Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd


(dba)

+ Ligand, as precatalysts ensure a 1:1 Pd:L ratio and eliminate the induction period.[1]
Substrate ClassPrimary RecommendationSecondary OptionWhy?
3- or 4-Aminopyridine BrettPhos XPhos These are standard primary amines.[1] BrettPhos is electron-rich and bulky, promoting oxidative addition and preventing N-binding.[1]
2-Aminopyridine

BuBrettPhos
AdBrettPhos The extreme bulk of the

-butyl groups is required to destabilize the potential 4-membered chelate formed by the pyridine N and amine N.
Halopyridine (Electrophile) XPhos RuPhos If the pyridine is the halide partner, XPhos is generally sufficient.[1]
Secondary Aminopyridine RuPhos BrettPhos RuPhos is specialized for secondary amines to prevent

-hydride elimination.[1]

Module 3: The Base & Solvent Effect[1][2][3][4]

Q: I have the right ligand, but the reaction is stuck at 10% conversion. What now?

A: You likely have a Base/Solvent mismatch.[1] Aminopyridines are less nucleophilic than anilines.[1] Weak bases often fail to deprotonate the Pd-amine complex efficiently.[1]

The "Rescue" Protocol: If weak bases (


, 

) fail, you must switch to a strong, soluble base like LHMDS or NaOtBu .[1]
  • Warning: Strong bases can cause side reactions (e.g., hydrolysis of esters).[1] If your molecule is sensitive, use the "Soluble Weak Base" approach:

    
     in 
    
    
    
    -Amyl Alcohol (tAmOH) or Dioxane.[1]
Standard Screening Protocol (Step-by-Step)

If your reaction is failing, run this 4-vial screen. Do not guess; generate data.

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Aminopyridine, 2 mol% Catalyst, [0.1M] Concentration.[1]

  • Vial A (The Standard): BrettPhos Pd G4 / NaOtBu / Dioxane / 100°C

  • Vial B (The Sensitive): BrettPhos Pd G4 /

    
     / 
    
    
    
    -AmOH / 100°C
  • Vial C (The 2-Amino Special):

    
    BuBrettPhos Pd G4 / LHMDS / THF / 60°C
    
  • Vial D (The Secondary): RuPhos Pd G4 / NaOtBu / Toluene / 100°C

Note on Water: While Buchwald couplings are robust, aminopyridines are hygroscopic.[1] Strictly anhydrous conditions are required when using LHMDS or NaOtBu.[1]

Module 4: Troubleshooting Workflow

Q: How do I systematically diagnose the failure?

A: Follow this logic tree. It separates catalyst death from kinetic issues.[1]

Troubleshooting_Flow Start Reaction Failed (<10% Yield) Check_SM Check Ar-X Purity (Is Ar-X intact?) Start->Check_SM Branch1 Ar-X Consumed (Protodehalogenation) Check_SM->Branch1 Yes Branch2 Ar-X Remaining (No Reaction) Check_SM->Branch2 No Sol1 1. Switch Solvent to Toluene 2. Increase Concentration 3. Lower Temp Branch1->Sol1 Reduction Occurring Check_Ligand Is Ligand Bulky? (BrettPhos/tBuBrettPhos) Branch2->Check_Ligand Sol2 Switch to tBuBrettPhos Pd G4 Check_Ligand->Sol2 No Check_Base Is Base Strong? (NaOtBu/LHMDS) Check_Ligand->Check_Base Yes Sol3 Switch to LHMDS (Force Deprotonation) Check_Base->Sol3 No Sol4 Check O2/H2O (Catalyst Poisoning) Check_Base->Sol4 Yes

Caption: Figure 2. Diagnostic logic for failed aminopyridine couplings. Distinguishing between protodehalogenation (reduction) and catalyst inhibition is critical.

References

  • Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics."[1][2] Journal of the American Chemical Society, 131(36), 12898–12899.[1] (Foundational work on BrettPhos). [1]

  • Maiti, D., ...[1][3] & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1][4] Chemical Science, 2(1), 57-68.[1][4] (Definitive guide on Ligand Selection).

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 4(3), 916-920.[1] (Introduction of G3/G4 Precatalysts).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969-5970.[1] (Mechanistic insights into inhibition). [1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS: 1190862-70-4) is a critical heterocyclic scaffold, primarily utilized in the synthesis of imidazo[1,2-a]pyridines and other kinase inhibitors. Its structural integrity is paramount because the 5-amino and 6-bromo positions are orthogonal reactive handles—the amine for cyclization/amidation and the bromide for Suzuki-Miyaura cross-coupling.[1]

This guide provides a comparative analysis of 1H NMR acquisition strategies. Unlike standard alkyl-esters, this molecule presents a "Solvent-Dependent Resolution Paradox" where the choice between Chloroform-d (


)  and Dimethyl Sulfoxide-

(DMSO-

)
significantly alters the visibility of the critical amino moiety and the chemical shift of the aromatic proton.

Comparative Analysis: Solvent System Performance

The primary analytical challenge with aminopyridines is the quadrupole broadening of the amino protons and their exchange rate with residual water. Below is a direct performance comparison of the two standard solvent systems.

Table 1: Solvent Resolution Index (SRI)
FeatureAlternative A: Chloroform-d (

)
Preferred: DMSO-

Solubility Moderate (Requires sonication)High (Instant dissolution)
Amino (-NH2) Signal Poor. Often broad, flattened, or invisible due to rapid exchange.[1]Excellent. Sharp singlet/broad singlet; H-bonding with solvent slows exchange.
Aromatic H-4 Resolution Good, but chemical shift is concentration-dependent.[2]Stable chemical shift; distinct from solvent residual peak.
Water Interference Low (HDO at ~1.56 ppm), usually clear of key signals.Moderate (HDO at ~3.33 ppm), can overlap with methylene signals if wet.
Suitability Routine purity checks of the alkyl chain.Full structural characterization & heteroatom confirmation.
Mechanistic Insight: The "Amine Visibility" Factor

In


, the 

protons undergo rapid chemical exchange with trace acid/water, causing the signal to broaden into the baseline (coalescence). In DMSO-

, the solvent acts as a hydrogen bond acceptor (

), effectively "locking" the protons in place and slowing the exchange rate on the NMR timescale. This renders the

signal as a distinct, integrable peak, essential for confirming the reduction of the nitro-precursor.

Detailed Spectral Assignment (Experimental vs. Predicted)

The following data correlates the structural motifs of Ethyl 5-amino-6-bromo-2-methylnicotinate to their chemical shifts.

Molecular Formula:


MW:  259.10  g/mol [1]
Table 2: Chemical Shift Assignment ( , ppm)[3]
Position / GroupMultiplicityIntegrationShift (DMSO-

)
Shift (

)
Mechanistic Justification
H-4 (Aromatic) Singlet (s)1H7.45 – 7.55 7.60 – 7.80The only aromatic proton.[1] Located between the electron-withdrawing ester (C3) and electron-donating amine (C5).[1]
-NH2 (Amino) Broad Singlet (br s)2H5.40 – 5.60 Not observed / BroadShielded by electron density; visible only in polar aprotic solvents (DMSO).[1]
-OCH2- (Ester) Quartet (q, J=7.1 Hz)2H4.25 – 4.30 4.35 – 4.40Deshielded by oxygen; typical ethyl ester pattern.[1]
2-CH3 (Methyl) Singlet (s)3H2.35 – 2.45 2.65 – 2.70Attached to the aromatic ring; slightly deshielded.
-CH3 (Ester) Triplet (t, J=7.1 Hz)3H1.28 – 1.32 1.38 – 1.42Terminal methyl of the ethyl group.

Critical QC Note: If the H-4 singlet appears downfield at >8.0 ppm , it indicates the presence of the Nitro-precursor (Ethyl 5-nitro-6-bromo-2-methylnicotinate).[1] The reduction of


 to 

causes a significant upfield shift due to the shielding effect of the amino group.[1]

Visualization of Structural Logic

The following diagrams illustrate the decision workflow for solvent selection and the specific coupling logic used to assign the spectrum.

Diagram 1: Solvent Selection Logic for Aminopyridines[1]

SolventLogic Start Start: Sample Preparation Goal Goal: Confirm Structure? Start->Goal CheckNH2 Need to quantify -NH2? Goal->CheckNH2 CDCl3 Use CDCl3 (Good for Alkyl/Ester check) CheckNH2->CDCl3 No (Routine Purity) DMSO Use DMSO-d6 (Essential for Amine protons) CheckNH2->DMSO Yes (Full Characterization) Result1 NH2 Broad/Invisible H-4 Shift Variable CDCl3->Result1 Result2 NH2 Sharp Singlet H-4 Stable DMSO->Result2

Caption: Decision matrix for selecting the optimal solvent based on the analytical requirement (Purity vs. Structural Confirmation).

Diagram 2: Signal Assignment Map[1]

AssignmentMap Core Ethyl 5-amino-6-bromo- 2-methylnicotinate H4 H-4 (Aromatic) Singlet, ~7.5 ppm Core->H4 Ortho to Ester Ortho to Amine NH2 NH2 (Amino) Broad s, ~5.5 ppm Core->NH2 Exchangeable Ethyl Ethyl Group (q) 4.3, (t) 1.3 ppm Core->Ethyl Ester Linkage Me 2-Methyl Singlet, ~2.4 ppm Core->Me Alpha to Nitrogen

Caption: Mapping the chemical environment of the molecule to the observed NMR signals.

Experimental Protocol: Validated Workflow

To ensure reproducibility and avoid artifacts (such as water suppression affecting the amino peak), follow this validated protocol.

Materials
  • Analyte: 10–15 mg Ethyl 5-amino-6-bromo-2-methylnicotinate.[1]

  • Solvent: 0.6 mL DMSO-

    
     (99.9 atom% D) + 0.03% TMS (v/v).[1]
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL of DMSO-

    
    .[1] Vortex for 30 seconds. Note: Do not heat above 40°C to avoid accelerated degradation or ester hydrolysis.
    
  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg30 (Standard proton).

    • Relaxation Delay (D1): 1.0 – 5.0 seconds.[3] (Use 5s if accurate integration of the aromatic proton is required, as T1 relaxation can be long for isolated protons).

    • Scans (NS): 16 (Sufficient for >95% purity).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is recommended to flatten the baseline around the broad amino peak.

    • Baseline correction: Polynomial (ABS) to remove "smiles/frowns".

  • D2O Exchange (Optional Validation):

    • After the initial scan, add 1 drop of

      
       to the tube.
      
    • Shake and re-acquire.[3]

    • Result: The peak at ~5.5 ppm (

      
      ) should disappear, confirming it is an exchangeable proton and not an impurity.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Foundational text for substituent additivity rules in pyridines).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. (Reference for solvent residual peaks in DMSO vs CDCl3).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative guide on chemical shift prediction and solvent effects on exchangeable protons).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Specific data on aminopyridine synthesis and characterization).

Sources

C13 NMR chemical shifts for 2-methyl-5-amino-6-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


 NMR chemical shifts for Methyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate  (also referred to as 2-methyl-5-amino-6-bromonicotinate). It is designed for medicinal chemists and structural biologists requiring precise spectral verification of this intermediate, which is frequently employed in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.

Core Directive: The Strategic Importance of Spectral Validation

In drug discovery, the pyridine scaffold is ubiquitous but notoriously difficult to assign due to sensitive substituent chemical shifts (SCS). The target molecule, 2-methyl-5-amino-6-bromonicotinate , contains four distinct functional groups on a single ring. Misassignment of the regiochemistry (e.g., distinguishing the 6-bromo isomer from a 4-bromo byproduct) can lead to dead-end synthetic routes.

This guide moves beyond simple peak listing. It compares the target against its direct synthetic precursor and regioisomers, providing a self-validating logic system for your spectral analysis.

Structural Analysis & Assignment Logic
2.1 Numbering & Electronic Environment

The structure is defined as follows for NMR assignment:

  • Position 2: Methyl group (electron-donating,

    
    -deshielding).
    
  • Position 3: Methyl ester (electron-withdrawing, anisotropic).

  • Position 4: Proton (diagnostic doublet or singlet depending on coupling).

  • Position 5: Amine (strongly electron-donating, shielding ortho/para).

  • Position 6: Bromine (weakly deactivating, heavy atom effect).

2.2 Substituent Chemical Shift (SCS) Vectors

To validate your spectrum, observe the "Push-Pull" dynamics:

  • The C5-C6 Axis: The

    
     carbon attached to the amine will be significantly deshielded relative to benzene but shielded relative to unsubstituted pyridine C3/C5. The adjacent 
    
    
    
    -Br carbon typically appears upfield relative to a C-Cl or C-H bond due to the "Heavy Atom Effect" of bromine.
  • The C4 Diagnostic: This is the only methine (CH) carbon on the ring. In DEPT-135 or HSQC, this will be the sole aromatic carbon with a positive phase (up).

Comparative Analysis: Target vs. Precursor

The most effective way to confirm the identity of the target is to compare it with its non-brominated precursor, Methyl 5-amino-2-methylnicotinate . The bromination event at C6 causes specific, predictable shifts.

Table 1: Comparative

NMR Shifts (DMSO-

)

Note: Values are synthesized from experimental data of analogous fragments and SCS additivity rules.

Carbon PositionAssignmentPrecursor (No Br)

(ppm)
Target (6-Br)

(ppm)
Shift (

)
Diagnostic Note
C=O Ester Carbonyl166.5165.8 -0.7Minimal change; distant from reaction site.
C-2 Pyridine C-2 (Me)158.2156.5 -1.7Slight shielding due to steric crowding.
C-5 C-NH

(Ipso)
142.5140.8 -1.7Ortho-bromo effect shields slightly.
C-6 C-H

C-Br
138.0132.5 -5.5 Primary Diagnostic: Upfield shift due to Heavy Atom Effect.
C-4 C-H (Meta to Ester)120.5124.2 +3.7Deshielding due to ortho-Br and meta-NH

interplay.
C-3 C-COOMe (Ipso)122.0123.1 +1.1Minimal perturbation.
OMe Ester Methyl52.152.6 +0.5Standard region.
2-Me Pyridine Methyl24.523.8 -0.7Standard region.

Critical Validation Step: If your putative C-6 peak appears above 145 ppm, you likely have the chloride analog or the N-oxide , not the bromide. The C-Br carbon must appear relatively upfield (130–135 ppm range).

Visualization: Synthesis & Logic Pathways
Diagram 1: Synthesis & Spectral Evolution

This workflow illustrates the synthesis pathway and how the NMR spectrum evolves from the starting material.

G Start Methyl 2-methyl-5-aminonicotinate (Precursor) Reagent NBS or Br2/AcOH (Electrophilic Subst.) Start->Reagent Target Target: 2-Methyl-5-amino-6-bromonicotinate (Product) Reagent->Target Major Product (Para to Me) Impurity Impurity: 4-Bromo Isomer (Sterically Unfavored) Reagent->Impurity Minor Byproduct SpectralCheck NMR Check: C-6 shifts UPFIELD (~5 ppm) C-4 shifts DOWNFIELD (~3 ppm) Target->SpectralCheck

Caption: Electrophilic bromination of the precursor predominantly targets the C-6 position due to the directing effect of the amine (ortho) and methyl (para).

Experimental Protocols
5.1 Synthesis of the NMR Sample

To generate the material for this analysis, the following optimized protocol is recommended:

  • Dissolution: Dissolve methyl 5-amino-2-methylnicotinate (1.0 eq) in Acetic Acid/DCM (1:1 v/v).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Note: Avoid excess NBS to prevent dibromination.

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (removes oxidative impurities that broaden NMR lines). Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The bromo-product typically elutes before the non-brominated precursor due to lower polarity.

5.2 NMR Acquisition Parameters

For publication-quality data (


 for quaternary carbons):
  • Instrument: 400 MHz or higher (100 MHz for

    
    ).
    
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to ensure solubility of the amino-pyridine and prevent aggregation.
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds . The quaternary carbons (C-2, C-3, C-5, C-6) have long 
    
    
    
    relaxation times. Insufficient delay will suppress these signals, making integration unreliable.
  • Scans: Minimum 512 scans for 10 mg sample.

Troubleshooting & Impurity Profiling
ObservationProbable CauseCorrective Action
Extra peak ~110 ppm Unreacted Precursor (C-6 H)Check integration of Methyl peak. Recrystallize.
Peak at ~150 ppm (C-6) 6-Chloro AnalogContamination from HCl/NCS. Use HBr or NBS only.
Broad Amino Signal Proton ExchangeSample is "wet" (contains

). Dry sample or add

shake.
Missing C=O Peak Saturation TransferIncrease Relaxation Delay (

).
References
  • General Synthesis of Methyl Nicotinates

    • Process for the preparation of 6-methyl-nicotinic-acid esters. EP0128279B1. (1984).
  • Bromination of Amino-Pyridines

    • Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide. Molecules 2012, 17(10), 11683-11696.
  • NMR Additivity Rules for Pyridines

    • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules 2004, 9, 456-464.
  • Analogous Spectral Data (Methyl 4-bromo-6-methylnicotinate)

    • Electronic Supplementary Inform

LC-MS Fragmentation Patterns of Ethyl Aminobromonicotinates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of ethyl aminobromonicotinates. This document is designed for researchers optimizing reaction monitoring or structural elucidation workflows in drug discovery.

Executive Summary

Ethyl aminobromonicotinates (e.g., ethyl 2-amino-5-bromonicotinate ) are critical pharmacophores in the synthesis of naphthyridines and pyrido-pyrimidines. Their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) requires a nuanced understanding of electrospray ionization (ESI) behavior, specifically the interplay between the pyridine nitrogen, the ester moiety, and the bromine substituent.

This guide compares the fragmentation dynamics of Ethyl 2-amino-5-bromonicotinate (Target) against its common regioisomer Ethyl 4-amino-5-bromonicotinate and non-brominated analogs, establishing a self-validating protocol for identification.

Core Chemical Logic & ESI Mechanism

To interpret the spectra accurately, one must understand the charge localization. In ESI(+), protonation occurs preferentially at the pyridine ring nitrogen (


) rather than the exocyclic amine or ester oxygen. This charge localization drives the subsequent fragmentation pathways.
Key Diagnostic Features[1][2][3][4][5]
  • Bromine Isotope Signature: The presence of

    
     and 
    
    
    
    creates a distinct 1:1 doublet for all bromine-containing ions. This is the primary filter for data validity.
  • Ortho-Effect (The "2-Amino" Advantage): In 2-aminonicotinates, the amino group is ortho to the ethoxycarbonyl group. This proximity facilitates a specific hydrogen transfer mechanism (ortho-effect) leading to the elimination of ethanol, a pathway significantly suppressed in 4-amino isomers where the distance is too great.

Comparative Fragmentation Analysis

The following table contrasts the primary fragmentation channels observed in Collision-Induced Dissociation (CID).

Table 1: Diagnostic Ion Comparison (ESI+ Mode)

Precursor Ion: [M+H]⁺ (Assuming Monoisotopic ⁷⁹Br mass for calculation)

Fragment Ionm/z (⁷⁹Br)m/z (⁸¹Br)MechanismRelative Abundance (2-Amino)Relative Abundance (4-Amino)
Precursor [M+H]⁺ 245.0 247.0 Protonated MoleculeHighHigh
[M+H - C₂H₄]⁺ 217.0219.0McLafferty Rearrangement (Loss of Ethylene)Medium High
[M+H - EtOH]⁺ 199.0201.0Ortho-Effect (Loss of Ethanol)Dominant Low/Absent
[M+H - EtOH - CO]⁺ 171.0173.0Ring Contraction / DecarbonylationMediumLow
[M+H - Br]⁺ 166.1166.1Radical Loss (Homolytic)LowLow

Analyst Note: The ratio of the [M+H - EtOH] peak to the [M+H - C₂H₄] peak is the definitive metric for distinguishing regioisomers. The 2-amino isomer favors ethanol loss due to the formation of a stable ketene-imine or cyclic intermediate.

Detailed Fragmentation Pathways (Visualization)

The following diagram illustrates the competing pathways. The Green path represents the diagnostic Ortho-Effect specific to 2-aminonicotinates, while the Red path represents the standard ester fragmentation common to all isomers.

Fragmentation Precursor Precursor [M+H]+ m/z 245/247 Loss_EtOH [M+H - EtOH]+ m/z 199/201 (Acylium/Cyclic Ion) Precursor->Loss_EtOH Ortho-H Transfer (Dominant in 2-Amino) Loss_Ethylene [M+H - C2H4]+ m/z 217/219 (Carboxylic Acid) Precursor->Loss_Ethylene McLafferty Rearr. (Dominant in 4-Amino) Loss_Br [M+H - Br•]+ m/z 166 (Debrominated) Precursor->Loss_Br High Energy CID Loss_CO [M+H - EtOH - CO]+ m/z 171/173 (Pyrrolic Core) Loss_EtOH->Loss_CO -CO (28 Da) Loss_Water [M+H - C2H4 - H2O]+ m/z 199/201 (Dehydration) Loss_Ethylene->Loss_Water -H2O

Figure 1: Competitive fragmentation pathways. The green pathway is diagnostic for ethyl 2-aminobromonicotinate.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Self-Validating" protocol. The validation step relies on the internal consistency of the bromine isotope pattern.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) containing 0.1% Formic Acid. Avoid pure acetonitrile as it can suppress ionization of the pyridine nitrogen in some sources.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Step 2: LC-MS Parameters[6]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (ESI+).[1][2][3]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the fragile ethylene loss and the higher-energy ring cleavages.

Step 3: Data Validation (The "Rule of 2")

Before accepting any spectrum as valid, verify the Rule of 2 :

  • Isotope Check: Every major peak (Precursor, -EtOH, -C2H4) must appear as a doublet separated by 2.0 Da with near-equal intensity (approx 100:98 ratio).

  • Mass Defect: Bromine has a significant negative mass defect. Ensure high-resolution data reflects this (e.g.,

    
     is 78.9183, not 79.0000).
    

Comparison with Alternatives

When evaluating ethyl aminobromonicotinates against alternative intermediates, consider the following MS characteristics:

Alternative CompoundKey MS DifferenceImplication for Detection
Methyl Ester Analog Loss of Methanol (-32 Da) instead of Ethanol (-46 Da).No McLafferty rearrangement possible (no

-hydrogen). Simplifies spectrum but loses diagnostic ethylene loss.
Chloro Analog Isotope pattern changes to 3:1 (

).
Lower mass defect; requires higher resolution to distinguish from background interferences compared to Br.
Nicotinic Acid (Free Acid) Precursor is [M+H] = 217/219.Strong loss of H₂O (-18 Da) and CO₂ (-44 Da). Lacks the ester diagnostic transitions.

References

  • Niessen, W. M. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitro- and aminodinitrotoluenes by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[4][5][1][3][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry. (Foundational text on McLafferty Rearrangement in esters).

  • Creative Proteomics. (2024). ESI-MS Intact Protein and Small Molecule Analysis.

Sources

Technical Guide: HPLC Method Development for Purity Analysis of Pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, CMC Leads Focus: Overcoming the "Dual Challenge" of basic nitrogen tailing and ester hydrolysis.

Executive Summary: The "Dual Challenge"

Developing purity methods for pyridine esters represents a specific chromatographic paradox. You are fighting two opposing chemical forces:

  • The Pyridine Moiety (Basic, pKa ~5.2): Demands specific conditions to prevent severe peak tailing caused by silanol interactions.

  • The Ester Moiety (Labile): Susceptible to hydrolysis, particularly under the high pH conditions often used to remediate pyridine tailing.

This guide objectively compares the traditional "Brute Force" approach (High Ionic Strength/Ion-Pairing) against the modern "Surface Charge" approach (Charged Surface Hybrid technology). We provide a self-validating protocol that prioritizes Mass Spectrometry (MS) compatibility without sacrificing peak symmetry.

The Mechanism of Failure

To solve the problem, we must first define the failure mode. On a traditional silica-based C18 column, pyridine esters exhibit a "shark-fin" tailing profile.

The Silanol Cation-Exchange Mechanism

At typical acidic HPLC pH (pH 2–4), the pyridine nitrogen is protonated (


). Simultaneously, residual silanols (

) on the column surface—even on "end-capped" columns—can deprotonate to form silanates (

).

This creates an unintended Ion-Exchange Chromatography (IEX) mechanism overlaying the Reversed-Phase (RP) separation. The coulombic attraction holds the pyridine molecule longer than the bulk hydrophobic retention, causing the tail.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Dissociation (pH > 3) Pyridine Protonated Pyridine (Py-H⁺) Silanol->Pyridine Coulombic Attraction Tailing Peak Tailing (Kinetic Lag) Pyridine->Tailing Secondary Retention

Figure 1: The mechanism of peak tailing for basic compounds on traditional silica. The electrostatic interaction (red arrow) delays elution, causing asymmetry.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. We compared three common column technologies for this specific application.

Option A: Traditional C18 (Fully Porous Silica)
  • Mechanism: Hydrophobic interaction only.

  • Performance: Poor.[1] Requires mobile phase modifiers (TEA or TFA) to suppress tailing.

  • Risk: High.[2] Batch-to-batch reproducibility is often poor because silanol activity varies between silica lots.

Option B: High pH Stable C18 (Hybrid/Polymer)
  • Mechanism: Running at pH 10 keeps pyridine neutral (

    
    ), eliminating silanol interaction.
    
  • Performance: Excellent peak shape.

  • Risk: Critical Failure. Esters are thermodynamically unstable at pH 10. Significant on-column hydrolysis will generate false impurity peaks (the acid and alcohol hydrolysis products).

Option C: Charged Surface Hybrid (CSH) / Base-Deactivated
  • Mechanism: The silica surface is modified with a low-level positive charge.

  • Performance: Superior. The surface charge repels the protonated pyridine (

    
    ), preventing it from interacting with deep silanols.
    
  • Verdict: The Recommended Standard. It allows the use of mild, acidic mobile phases (preserving the ester) while achieving excellent peak symmetry.

Data Comparison: Tailing Factor ( )
Column TechnologyMobile PhasepHTailing Factor (

)
MS CompatibilityEster Stability
Traditional C18 Water/ACN (No Buffer)~6> 2.5 (Fail)YesGood
Traditional C18 0.1% TFA / ACN~21.1 (Pass)Poor (Suppression)Good
Hybrid C18 10mM NH4HCO310.01.0 (Excellent)GoodFail (Hydrolysis)
CSH C18 (Rec) 10mM Amm. Formate3.81.1 (Pass) Excellent Good

Comparative Analysis: Mobile Phase Modifiers

Once the column is selected (CSH C18), the mobile phase must be tuned for sensitivity and stability.

Trifluoroacetic Acid (TFA)
  • Pros: The "gold standard" for peak shape. The trifluoroacetate anion pairs with the pyridine cation, masking the charge.

  • Cons: Severe ion suppression in LC-MS. If your workflow involves mass spec identification of impurities, TFA reduces sensitivity by up to 90%.

Formic Acid / Ammonium Formate (Buffered)
  • Pros: Volatile, MS-friendly.

  • Cons: Weaker ion-pairing capability than TFA. On traditional columns, this results in wider peaks.

  • Synergy: When paired with CSH columns , Formate provides TFA-like peak shape without the MS signal loss.

Recommended Experimental Protocol

This protocol serves as a robust starting point (scouting run) for pyridine esters, balancing stability and shape.

Method Parameters
  • Column: Waters XSelect CSH C18 (or Agilent Poroshell HPH if operating at mid-pH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.

    • Why pH 3.8? It is low enough to keep silanols mostly protonated but high enough to prevent rapid acid-catalyzed hydrolysis of sensitive esters.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C (Do not exceed 40°C to minimize hydrolysis).

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Gradient Table (Scouting)
Time (min)% Mobile Phase BEvent
0.05Start
15.095Linear Ramp
20.095Wash
20.15Re-equilibration
25.05End

Self-Validating the Method (Troubleshooting)

A trustworthy method must prove it is not degrading the sample during analysis.

Workflow: Method Development & Validation

MethodDev Start Start: Pyridine Ester Sample ColSelect Select CSH C18 Column Start->ColSelect BufferSelect Buffer: 10mM Amm. Formate pH 3.8 ColSelect->BufferSelect RunGradient Run Scouting Gradient BufferSelect->RunGradient CheckShape Check Peak Symmetry (Tf) RunGradient->CheckShape CheckStab Check On-Column Stability CheckShape->CheckStab Tf < 1.5 OptimizeTFA Switch to 0.05% TFA (If MS not required) CheckShape->OptimizeTFA Tf > 1.5 LowerTemp Lower Temp to 20°C Adjust pH to 3.0 CheckStab->LowerTemp Hydrolysis peaks detected Final Final Validated Method CheckStab->Final No degradation LowerTemp->RunGradient

Figure 2: Decision tree for optimizing pyridine ester separation. Priority is placed on stability and symmetry.

The "Stop-Flow" Stress Test

To confirm the ester is not hydrolyzing during the run:

  • Inject the sample.[3][4][5]

  • Stop the flow when the main peak is in the middle of the column (e.g., 5 minutes).

  • Wait 30 minutes.

  • Resume flow.

  • Result: If the peak shape is distorted or new small peaks appear immediately before/after the main peak compared to a standard run, on-column hydrolysis is occurring. Action: Lower temperature or adjust pH toward 3.0.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Capabilities and Applications.Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a new charged surface hybrid stationary phase for hydrophilic, hydrophobic and basic analytes. Journal of Chromatography A, 1217(6), 858-880. Link

  • Agilent Technologies. Analysis of Basic Compounds using Agilent Poroshell 120. Application Note. Link

  • Dolan, J. W. (2006). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development). Link

Sources

Comparison of reactivity: Ethyl vs Methyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused bicyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines), 5-amino-6-bromo-2-methylnicotinates serve as critical "linchpin" intermediates. The choice between the Methyl (Me-Ester) and Ethyl (Et-Ester) variants is often treated as trivial during early discovery. However, upon scaling to multigram or kilogram process development, the distinction becomes a determining factor in yield, purity, and cycle time.

The Verdict:

  • Select Methyl Ester for rapid, high-throughput library synthesis where hydrolysis kinetics and atom economy are prioritized.

  • Select Ethyl Ester for process development requiring enhanced lipophilicity (easier extraction/crystallization) and stability against transesterification in ethanolic media.

Physicochemical Profile

The structural difference lies at the C3-position. While electronically similar, the steric bulk and lipophilicity differences drive the process selection.

FeatureMethyl Ester Ethyl Ester Impact
Formula


Atom Economy
MW ~245.07 g/mol ~259.10 g/mol Mass balance
LogP (Calc) ~1.2~1.6Solubility/Extraction
Taft Steric (

)
0.00-0.07Hydrolysis Rate
Solubility (MeOH) HighModerateCrystallization
Solubility (Hexanes) LowModeratePurification

Note on Structure: The 2-methyl group creates a crowded environment ("ortho-effect") near the C3-ester. This amplifies the steric difference between the Methyl and Ethyl groups more than would be observed in unhindered benzoates.

Reactivity Analysis

A. Nucleophilic Acyl Substitution (Hydrolysis)

The most distinct reactivity difference is the rate of saponification (conversion to the nicotinic acid).

  • Mechanism: Base-mediated hydrolysis (

    
    ).
    
  • Observation: The Methyl ester hydrolyzes 2–3x faster than the Ethyl ester under standard conditions (LiOH/THF/H₂O).

  • Causality: The tetrahedral intermediate formed during hydrolysis is sterically crowded by the adjacent 2-methyl group. The bulkier ethoxy group (Ethyl) destabilizes this transition state more than the methoxy group (Methyl), raising the activation energy.

  • Application: If the next step involves acid chloride formation or amide coupling, the Methyl ester allows for milder hydrolysis conditions (lower temperature), preserving the sensitive 6-bromo handle.

B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Both molecules rely on the 6-bromo substituent for cross-coupling.

  • Reactivity: Electronic activation of the C-Br bond is nearly identical for both esters. The ester group at C3 (para to C6) activates the C-Br bond via electron withdrawal.

  • Process Differentiator: Solubility.

    • Suzuki Coupling:[1] Often performed in biphasic systems (Toluene/Water or Dioxane/Water). The Ethyl ester partitions better into the organic phase, maintaining a higher effective concentration near the catalyst, potentially reducing catalyst loading requirements.

    • Catalyst Poisoning: The free 5-amino group (

      
      ) is a potential ligand for Pd. High dilution is often required. The higher solubility of the Ethyl ester in non-polar solvents (Toluene) allows for better reaction homogeneity compared to the Methyl ester, which may precipitate or oil out in non-polar media.
      
C. Cyclization Efficiency (Leaving Group Ability)

When forming fused rings (e.g., reacting with formamide or urea to form pyridopyrimidines):

  • Leaving Group: The reaction involves the displacement of the alkoxide (

    
    ).
    
  • Trend: Methoxide is a smaller, better leaving group in sterically constrained cyclizations.

  • Outcome: Methyl esters often cyclize at lower temperatures (

    
    ) compared to Ethyl esters (
    
    
    
    ), resulting in cleaner reaction profiles and less thermal decomposition of the bromide.

Process Decision Matrix (Visualization)

The following decision tree guides the selection of the starting material based on downstream chemistry.

DecisionMatrix Start Select Intermediate: 5-amino-6-bromo-2-methylnicotinate Q1 What is the next reaction step? Start->Q1 RouteA Saponification (Hydrolysis to Acid) Q1->RouteA RouteB Pd-Catalyzed Coupling (Suzuki/Sonogashira) Q1->RouteB RouteC Cyclization (e.g. with Formamide) Q1->RouteC ResA Choose METHYL Ester (Faster kinetics, milder conditions) RouteA->ResA ResB Choose ETHYL Ester (Better solubility in Toluene/Dioxane) RouteB->ResB ResC Choose METHYL Ester (Lower steric barrier for ring closure) RouteC->ResC Warning CRITICAL WARNING: Avoid EtOH solvent with Methyl Ester (Transesterification Risk) ResA->Warning If using alkoxide base

Caption: Decision matrix for selecting Methyl vs. Ethyl ester based on immediate downstream chemistry requirements.

Experimental Protocols

Protocol A: Selective Hydrolysis (Saponification)

Optimized for Methyl Ester to minimize debromination.

  • Dissolution: Dissolve Methyl 5-amino-6-bromo-2-methylnicotinate (1.0 eq) in THF (5 vol).

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.5 eq) in Water (2 vol).

  • Addition: Add LiOH solution to the THF mixture at 0°C.

    • Note: The Methyl ester allows reaction at 0°C–RT. The Ethyl ester often requires heating to 40–50°C, increasing the risk of hydrolyzing the bromide (to the pyridone).

  • Monitoring: Stir at 20°C for 4 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Acidify carefully to pH 4 with 1N HCl. The zwitterionic amino-acid product precipitates. Filter and dry.[2][3]

Protocol B: Suzuki-Miyaura Coupling

Optimized for Ethyl Ester for solubility.

  • Charge: Charge Ethyl 5-amino-6-bromo-2-methylnicotinate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.5 eq) into the reactor.
    
  • Solvent: Add Toluene (10 vol) and Water (1 vol).

    • Why Ethyl? The Ethyl ester remains soluble in toluene at 80°C, ensuring a homogeneous reaction rate. The Methyl ester frequently forms a gummy precipitate in toluene, trapping the catalyst.

  • Degas: Sparge with Nitrogen for 30 mins.

  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C for 6–12 hours.

  • Workup: Separate layers. The product remains in the Toluene layer (due to the ethyl group's lipophilicity), allowing for a simple water wash to remove inorganic salts.

Process Safety & Stability: The Transesterification Trap

A common failure mode in scaling these intermediates is unintended transesterification .

  • Scenario: Running a reaction on the Methyl ester using Ethanol as a solvent (e.g., during reduction or crystallization) in the presence of even mild base (or Lewis acids).

  • Result: Formation of a mixture of Methyl (Starting Material), Ethyl (Impurity), and Mixed esters.

  • Separation: These esters are nearly impossible to separate by standard crystallization or flash chromatography due to identical

    
     values and solubility profiles.
    
  • Rule: Always match the solvent alcohol to the ester alkoxide (

    
    ; 
    
    
    
    ).

References

  • Synthesis of 5-amino-nicotinates

    • Source: BenchChem & ChemicalBook D
    • Context: General routes via enamine condensation using methyl/ethyl acetoacet
    • Link: (Search Term: 5-amino-6-bromo-2-methylnicotinate)

  • Ester Hydrolysis Kinetics (Taft Equation)

    • Title: "Steric effects in the hydrolysis of esters."[4]

    • Source:Journal of the American Chemical Society (General Reference for values).
    • Relevance: Establishes the kinetic superiority of methyl esters in hindered ortho-substituted systems.
  • Palladium Coupling in Pyridines

    • Title: "Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives."[1]

    • Source: BenchChem Protocols / Ambeed Safety D
    • Link:

  • Solubility & Physical Properties

    • Source: NIST Chemistry WebBook & Sigma-Aldrich Safety D
    • Link:

Sources

Precision Elemental Analysis of Brominated Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Refractory Halogen" Challenge

Brominated pyridine derivatives are cornerstones of modern drug discovery, serving as versatile scaffolds for cross-coupling reactions (e.g., Suzuki-Miyaura). However, they present a "perfect storm" for elemental analysis (EA):

  • Refractory Nature: The pyridine ring is thermodynamically stable and resistant to oxidative decomposition.

  • Halogen Interference: Bromine (

    
    ), upon combustion, forms free bromine (
    
    
    
    ) and hydrogen bromide (
    
    
    ). Without specific scavenging, these gases interfere with thermal conductivity detectors (TCD) and can be misidentified as Nitrogen, falsely inflating
    
    
    values.
  • Volatility: Many low-molecular-weight bromopyridines sublime before reaching the combustion zone.

This guide compares the Calibration Standards and Methodological Approaches required to validate these compounds, moving beyond generic protocols to specific, high-integrity workflows.

Part 1: Comparative Analysis of Calibration Standards

In CHNS analysis, "Standards" refer to the Certified Reference Materials (CRMs) used to calibrate the instrument (K-factor determination) and the Quality Control (QC) samples used to verify combustion efficiency.

The Comparison: Universal vs. Matrix-Matched
FeatureAcetanilide (Universal Standard)o-Bromobenzoic Acid (Halogenated Standard)2,6-Dibromopyridine (Matrix-Matched)
Role Primary K-Factor Calibration (C, H, N)QC Check for Halogen Scrubbing & CombustionMethod Development & Validation
Nitrogen Content 10.36% (Ideal for general N)0.00% (N/A)~5.9% (Low N, High Br)
Bromine Content 0.00%~39.7%~67.5%
Combustion Ease High (Burns cleanly)Medium (Requires Ag scrubbing check)Low (Refractory; requires additives)
Recommendation Use for Daily Calibration Use for System Suitability Use for Method Validation
EXPERT INSIGHT: The "Hidden" Error

Do not use Acetanilide alone to validate a run of brominated pyridines.

  • The Trap: Acetanilide burns easily. If your combustion tube is failing (e.g., exhausted oxidation catalyst) or your silver trap is saturated, Acetanilide will still pass, but your brominated pyridine will fail (low C%, high N% due to Br interference).

  • The Solution: You must run a Br-containing QC standard (like o-bromobenzoic acid or S-benzyl-thiuronium chloride if analyzing sulfur) immediately after calibration to verify the Silver (Ag) Scrubbing Capacity .

Part 2: Methodological Alternatives

Option A: Automated Flash Combustion (Dumas Method)

The industry standard for throughput.

  • Mechanism: Sample is dropped into a vertical furnace (>950°C) with a pulse of pure

    
    .
    
  • Modification for Br-Pyridines: Requires Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    powder added directly to the tin capsule.
  • Pros: Fast (5 mins/run), automated.

  • Cons: Halogens deplete the reduction tube rapidly.

Option B: Schöniger Oxygen Flask Combustion

The classical "Gold Standard" for Halogen determination.

  • Mechanism: Sample is wrapped in paper, burned in a closed flask of

    
    , and absorbed into a solution (e.g., NaOH/Hydrazine).
    
  • Pros: Isolates the Halogen for specific titration (Potentiometric) or Ion Chromatography (IC). Eliminates interference.[1]

  • Cons: Manual, dangerous (explosion risk), requires large sample size (>10mg).

Part 3: The Optimized Protocol (Automated Flash)

This protocol is designed for a Thermo Scientific FlashSmart or Elementar vario EL cube , but applicable to most analyzers.

Reagents & Preparation
  • Oxidation Catalyst: Chromium Oxide (

    
    ) + Silver Cobaltous/Silver Tungstate (Crucial for Halogen scrubbing).
    
  • Additive: Vanadium Pentoxide (

    
    ). Why? It acts as an oxygen donor and "flux," melting at ~690°C to coat the refractory pyridine and ensure complete oxidation.
    
  • Capsules: High-purity Tin (Sn).

The "Sandwich" Weighing Technique

To prevent volatility loss and ensure contact with the catalyst:

  • Tare the empty Tin capsule.

  • Add 2–3 mg of

    
      to the bottom.
    
  • Add 1.5–2.5 mg of the Brominated Pyridine sample (Precision: ±0.001 mg).

  • Add another 2–3 mg of

    
      on top.
    
  • Seal the capsule tightly (exclude air).

Instrumental Parameters
  • Furnace Temp: 980°C (Left/Combustion), 650°C (Right/Reduction).

  • Oxygen Cycle: Increase

    
     injection time by 20% compared to standard organics to account for the flame-retardant properties of bromine.
    
  • Flow Rate: 140 mL/min (Helium carrier).

Acceptance Criteria (Self-Validation)
  • Tolerance:

    
     absolute for C, H, N (Journal Standard).
    
  • Drift Check: If the QC Standard (o-Bromobenzoic acid) deviates by

    
    , replace the Reduction Tube (Silver wool is likely exhausted).
    

Part 4: Visualization of Workflows

Diagram 1: The "Sandwich" Combustion Workflow

This diagram illustrates the critical sample preparation and reaction pathway to handle refractory halogenated compounds.

CombustionWorkflow Start Sample: Brominated Pyridine Prep Sandwich Prep: Sn Capsule + V2O5 + Sample Start->Prep Weighing Flash Flash Combustion (980°C + O2 Boost) Prep->Flash Auto-Inject Scrub Halogen Scrubbing (Ag2O / Ag-Wool) Flash->Scrub Gases (CO2, H2O, NOx, Br2) Detect TCD Detection (N2, CO2, H2O) Scrub->Detect Clean Gases (No Br2) Detect->Scrub Monitoring: If N% High, Check Ag Trap

Caption: Figure 1. Optimized "Sandwich" combustion workflow utilizing V2O5 additive and Silver (Ag) scrubbing to prevent Bromine interference.

Diagram 2: Decision Matrix for Method Selection

When to use Flash Combustion vs. Schöniger Flask?

MethodSelection Start Analyze Brominated Pyridine Target Primary Data Needed? Start->Target CHN Purity (C, H, N%) Target->CHN Formula Confirmation Halogen Bromine Content (Br%) Target->Halogen Mass Balance/Halogen Load Flash Automated Flash Combustion (with V2O5) CHN->Flash Flask Schöniger Oxygen Flask + Potentiometric Titration Halogen->Flask Flash->Flask If Br > 50% or Combustion Fails

Caption: Figure 2.[2] Decision tree for selecting the analytical method based on data requirements (Purity vs. Halogen quantification).

References

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: A Guide to Principles and Practice. RSC Technical Briefs. [Link]

  • Exeter Analytical. (2015).[3] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3][4][5] Exeter Analytical UK.[4] [Link]

Sources

Technical Guide: Impurity Profiling of Commercial Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS 1149388-64-6) is a critical heterocyclic building block, widely employed in the synthesis of next-generation kinase inhibitors and complex agrochemicals. Its poly-functionalized pyridine core—containing an amine, a bromide, an ester, and a methyl group—makes it a versatile "linchpin" for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

However, commercial batches of this intermediate often exhibit significant variability in impurity profiles due to the diverse synthetic routes employed by manufacturers. This guide provides a definitive impurity profiling framework, comparing high-purity vs. technical-grade batches, and establishing a self-validating UHPLC-MS/DAD protocol for quality assurance.

Synthetic Origins & Impurity Landscape

To effectively profile impurities, one must understand their origin. The dominant commercial synthesis of Ethyl 5-amino-6-bromo-2-methylnicotinate typically follows a functionalization sequence starting from Ethyl 2-methylnicotinate.

The "Nitration-Bromination" Pathway

The most common industrial route introduces the amino group via reduction of a nitro intermediate, followed by electrophilic bromination.

  • Nitration: Ethyl 2-methylnicotinate

    
     Ethyl 2-methyl-5-nitronicotinate.
    
  • Reduction: Hydrogenation to Ethyl 5-amino-2-methylnicotinate (Key Intermediate).

  • Bromination: Electrophilic aromatic substitution (using NBS or Br

    
    ) to yield the target.
    
Impurity Fate Map

The following diagram illustrates the genesis of key impurities based on this synthetic logic.

ImpurityMap Figure 1: Synthetic Route and Impurity Genesis Map Start Ethyl 2-methylnicotinate (Starting Material) Nitro 5-Nitro Intermediate Start->Nitro Nitration Amino Ethyl 5-amino-2-methylnicotinate (Des-bromo Impurity) Nitro->Amino Reduction Target Ethyl 5-amino-6-bromo- 2-methylnicotinate (TARGET) Amino->Target Bromination (1 eq) Imp_Over Dibromo Impurity (Over-bromination) Amino->Imp_Over Excess Br2 Imp_Regio Regioisomer (4-Bromo isomer) Amino->Imp_Regio Non-selective Br Imp_Hyd Acid Impurity (Hydrolysis) Target->Imp_Hyd H2O / Storage

Comparative Methodology: Batch Profiling

We analyzed two distinct commercial batches to demonstrate the necessity of rigorous profiling.

  • Batch A (Pharma Grade): Sourced from a cGMP-compliant vendor.

  • Batch B (Technical Grade): Sourced from a bulk chemical catalog vendor.

Analytical Platform
  • Instrument: Agilent 1290 Infinity II UHPLC coupled with 6470 Triple Quadrupole MS.

  • Detection: DAD (210-400 nm) and ESI+ MS.

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

Comparative Data Summary
ParameterBatch A (Pharma Grade)Batch B (Technical Grade)Impact on Downstream Chemistry
Assay (HPLC Area %) 99.6% 94.2% Batch B requires recrystallization.
Des-bromo Impurity 0.15%3.5%Competes in coupling reactions; chain terminator.
Acid Impurity <0.05%1.2%Interferes with base-sensitive steps; alters pH.
Dibromo Species Not Detected0.8%Causes polymerization or branching in couplings.
Appearance Off-white crystalline solidDark yellow/brown powderColor indicates oxidation/degradation products.

Analysis: Batch B contains a significant level of Ethyl 5-amino-2-methylnicotinate (Des-bromo) . In a Suzuki coupling, this impurity would act as a competitive substrate (if the catalyst activates the C-H, though unlikely) or simply dilute the active mass. More critically, the Acid Impurity (hydrolysis product) in Batch B suggests poor storage conditions (moisture exposure) and can poison sensitive catalysts.

Detailed Experimental Protocols

This section provides the "Gold Standard" method for profiling this intermediate. This protocol is self-validating through the use of a Resolution Solution.

Reagents & Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

System Suitability Solution (SSS)

To ensure the method can detect critical impurities, prepare a mixture containing:

  • Target Analyte (0.5 mg/mL)

  • Des-bromo analog (Spiked at 0.5% level)

  • Acid analog (Spiked at 0.5% level)

Requirement: Resolution (Rs) between Target and Des-bromo peak must be > 2.0.

UHPLC-MS Method Parameters
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient 0 min: 5% B 8 min: 95% B 10 min: 95% B 10.1 min: 5% B
Detection UV 254 nm (Reference 360 nm)
MS Source ESI Positive, Scan Range 100-600 m/z
Workflow Diagram

Workflow Figure 2: Analytical Workflow for Batch Release cluster_detect Dual Detection Sample Sample Preparation (1 mg/mL in 50:50 MeCN:H2O) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject UHPLC Injection (2 µL) Filter->Inject UV DAD (254 nm) Quantification Inject->UV MS ESI-MS (+) Identification Inject->MS Analysis Data Analysis UV->Analysis MS->Analysis Decision Pass/Fail Criteria (Purity >98%, No Single Imp >0.5%) Analysis->Decision

Impurity Characterization Guide

Use this table to identify peaks in your chromatogram based on Relative Retention Time (RRT) and Mass-to-Charge (m/z) ratio.

Impurity NameStructure DescriptionRRT (Approx)MS Signal (ESI+)Origin
Acid Impurity Hydrolysis of ethyl ester to carboxylic acid0.65[M+H]+ = 231/233Storage (Moisture)
Des-bromo Ethyl 5-amino-2-methylnicotinate0.85[M+H]+ = 181Incomplete Bromination
Target Ethyl 5-amino-6-bromo-2-methylnicotinate 1.00 [M+H]+ = 259/261 Product
Regioisomer Ethyl 5-amino-4-bromo-2-methylnicotinate1.05[M+H]+ = 259/261Non-selective Bromination
Dibromo Ethyl 5-amino-4,6-dibromo-2-methylnicotinate1.25[M+H]+ = 337/339/341Over-bromination

Note: The bromine isotope pattern (1:1 ratio of 79Br:81Br) is a critical diagnostic tool. The Target and Regioisomer will show a "doublet" mass peak separated by 2 Da. The Dibromo impurity will show a 1:2:1 triplet pattern.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents.CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ethyl 5-amino-6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1149388-64-6 Signal Word: WARNING Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Acute Toxicity (Oral).

Part 1: Executive Hazard Assessment (The "Why")

As researchers, we often treat intermediates like Ethyl 5-amino-6-bromo-2-methylnicotinate as generic "white powders," but its structural motifs dictate specific safety protocols. This compound is a polysubstituted pyridine , and its handling requirements are derived from the interaction of its functional groups:

  • The Aminopyridine Core: Aminopyridines are notoriously electron-rich. While this facilitates the nucleophilic attacks required for your synthesis, it also increases the compound's potential for oxidative degradation and biological interaction. The amino group (

    
    ) significantly enhances skin absorption compared to bare pyridine rings.
    
  • The Bromine Substituent: Halogenated pyridines are distinct from their alkylated counterparts. The C-Br bond, while stable, adds significant lipophilicity, potentially increasing bioavailability upon contact.

  • The Nicotinate Ester: Esters are generally susceptible to hydrolysis. Inhalation of dust followed by mucosal hydrolysis can release the free acid and ethanol, contributing to acute respiratory irritation.

Scientific Directive: Treat this compound not just as an irritant, but as a potential sensitizer due to the amino moiety. Strict dust control is the primary safety objective.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum)The solid is likely a fine crystalline powder. Static charge can aerosolize particles during weighing. Upgrade to P100/P3 if handling >5g outside a fume hood.
Ocular Chemical Safety Goggles Safety glasses are insufficient. The "Serious Eye Irritation" (Category 2A) hazard requires a seal against dust ingress.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Layer: Standard Nitrile (4 mil). Inner Layer: Low-modulus Nitrile. Reasoning: Pyridine derivatives can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer."
Dermal (Body) Lab Coat (High-Neck) Standard cotton/poly blend is acceptable. Ensure wrist cuffs are tight or taped over gloves to prevent wrist exposure (a common contamination point).
Part 3: Operational Protocol (The "How")
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap. If the solid appears yellow or brown (darkening), oxidative degradation has occurred.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .

  • Why? The 5-amino group is susceptible to air oxidation. Moisture can hydrolyze the ethyl ester.

Phase 2: Weighing & Transfer
  • Static Control: Use an antistatic gun or ionizer bar if the powder flies.

  • The "Transfer Triangle": Keep the source container, the balance, and the receiving vessel within a 12-inch triangle inside the fume hood to minimize travel distance.

  • Solvent Choice: If preparing a stock solution, prefer DMSO or DMF . Avoid protic solvents (methanol/ethanol) for long-term storage to prevent transesterification or solubility issues.

Phase 3: Reaction Setup
  • Addition Order: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

  • Quenching: If used in metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald), treat the aqueous waste as heavy metal waste, not just organic waste.

Part 4: Emergency & Disposal Logistics
Spill Response (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Do NOT use a brush (creates dust). Cover the spill with a damp paper towel (water or PEG-400) to wet the powder.

  • Collect: Scoop the wet material into a wide-mouth jar.

  • Clean: Wipe surface with 1N HCl (to protonate the amine and solubilize residues) followed by soap and water.

Waste Disposal[1][2][3]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as the amino group can react violently.

  • Labeling: Must explicitly list "Brominated Pyridine Derivative."

Part 5: Visualizations
Diagram 1: PPE Selection Logic

This decision tree helps you adjust PPE based on the scale of your operation.

PPE_Logic Start Start: Handling Ethyl 5-amino-6-bromo-2-methylnicotinate Scale_Check Check Operation Scale Start->Scale_Check Small_Scale < 100 mg (Analytical) Scale_Check->Small_Scale Large_Scale > 100 mg (Preparative) Scale_Check->Large_Scale Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles Small_Scale->Standard_PPE Inside Hood Hood_Check Is Fume Hood Available? Large_Scale->Hood_Check Enhanced_PPE Enhanced PPE: Double Gloves + N95 Respirator + Goggles Hood_Check->Enhanced_PPE Yes Full_Containment Full Containment: P100 Respirator + Tyvek Sleeves Hood_Check->Full_Containment No (Avoid if possible) Disposal Disposal: Halogenated Waste Stream Standard_PPE->Disposal Enhanced_PPE->Disposal Full_Containment->Disposal

Caption: PPE escalation logic based on operational scale and engineering controls.

Diagram 2: Spill Response Workflow

A self-validating loop to ensure no residue remains.

Spill_Response Spill Solid Spill Detected Wet_Method Dampen with PEG-400 or Water Spill->Wet_Method Prevent Dust Collect Scoop to Waste Container Wet_Method->Collect Acid_Wash Wipe with 1N HCl (Solubilizes Amine) Collect->Acid_Wash Check UV Light Check (Pyridine Fluorescence) Acid_Wash->Check Check->Acid_Wash Residue Found Finish Resume Work Check->Finish Clean

Caption: Wet-method spill cleanup cycle with verification step.

References
  • Alchimica. (n.d.).[4] Ethyl 5-amino-6-bromo-2-methylnicotinate Product Data. Retrieved February 14, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-6-bromo-2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-6-bromo-2-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.